N,2,2-trimethylpropan-1-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-6(2,3)5-7-4;/h7H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUYXKCCDNOAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625407 | |
| Record name | N,2,2-Trimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31820-19-6 | |
| Record name | N,2,2-Trimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-dimethylpropyl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N,2,2-trimethylpropan-1-amine hydrochloride CAS 31820-19-6 properties
An In-depth Technical Guide to N,2,2-trimethylpropan-1-amine Hydrochloride (CAS 31820-19-6) for Research and Development Professionals
Section 1: Core Compound Identification and Overview
This compound, registered under CAS number 31820-19-6, is a synthetic amine salt that serves as a valuable building block in modern chemical research.[1][2] While not an active pharmaceutical ingredient (API) itself, its structural motifs—specifically the sterically hindered neopentyl group adjacent to a secondary amine—make it a compound of interest for medicinal chemists and drug development professionals. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and handling, tailored for professionals in the life sciences and pharmaceutical industries.
The hydrochloride form enhances the compound's stability and solubility in aqueous and polar organic solvents, which is a critical consideration for its application in various reaction media and for purification processes. Its primary utility lies in its role as a precursor or intermediate in the synthesis of more complex molecules, where its unique steric and electronic properties can be leveraged to influence the pharmacological profile of a target compound.[1]
| Identifier | Value |
| CAS Number | 31820-19-6[3] |
| Molecular Formula | C₆H₁₆ClN[1] |
| Molecular Weight | 137.65 g/mol [1][4] |
| IUPAC Name | N,2,2-trimethylpropan-1-amine;hydrochloride |
| Synonyms | N,2,2-trimethyl-1-propanamine hydrochloride |
| InChI Key | QRUYXKCCDNOAAX-UHFFFAOYSA-N |
Section 2: Physicochemical Properties and Specifications
Understanding the physicochemical properties of a chemical intermediate is fundamental to its effective use in synthesis and development. This compound is typically supplied as a solid with high purity, suitable for demanding research applications.
| Property | Value / Description | Source |
| Physical Form | Solid | |
| Purity | ≥98% | |
| Storage Temperature | Room Temperature | |
| Storage Conditions | Sealed in a dry, well-ventilated area | [4] |
| InChI Code | 1S/C6H15N.ClH/c1-6(2,3)5-7-4;/h7H,5H2,1-4H3;1H |
The presence of the hydrochloride salt significantly impacts its properties compared to its free base form. The ionic character increases the melting point and enhances solubility in polar solvents like water and alcohols, while decreasing its solubility in nonpolar organic solvents such as hexanes or diethyl ether. This differential solubility is a key principle exploited during reaction workups and purification, for instance, in liquid-liquid extractions to separate the amine from non-basic impurities.[5]
Section 3: Synthesis and Mechanistic Insights
While multiple synthetic routes can be envisioned, a common and efficient method for preparing this compound is through the reductive amination of 2,2-dimethylpropanal (pivalaldehyde) with methylamine. This two-step, one-pot process is widely used in pharmaceutical synthesis due to its high efficiency and operational simplicity.
The reaction proceeds via the initial formation of an imine intermediate from the condensation of the aldehyde and methylamine. This intermediate is then reduced in situ by a mild reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to yield the secondary amine. The choice of a mild reductant is crucial as it selectively reduces the C=N double bond of the imine without affecting the starting aldehyde. The final step involves treating the resulting free base with hydrochloric acid to precipitate the stable hydrochloride salt.
Caption: Plausible synthetic route via reductive amination.
Generalized Experimental Protocol: Reductive Amination
-
Reaction Setup: To a stirred solution of 2,2-dimethylpropanal (1.0 eq.) in a suitable solvent (e.g., methanol or dichloromethane, 0.5 M) at 0 °C, add methylamine (1.1 eq., typically as a solution in a compatible solvent).
-
Imine Formation: Allow the mixture to stir for 20-30 minutes at 0 °C to facilitate the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise to the mixture, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring completion by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude free base amine in a minimal amount of a non-polar solvent like diethyl ether. Add a solution of hydrochloric acid in ether (e.g., 2 M) dropwise with stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Section 4: Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach is standard practice in the pharmaceutical industry.
Caption: Standard analytical workflow for compound characterization.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would be expected to show a singlet for the two gem-dimethyl groups, a singlet for the N-methyl group, and a singlet for the methylene (-CH₂-) group, along with a broad signal for the ammonium proton (-NH₂⁺-).
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. In positive ion mode, the spectrum will show the molecular ion for the free base (M+H)⁺ at approximately 116.14 m/z.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Since aliphatic amines lack a strong chromophore, derivatization may be required for UV detection.[6] Alternatively, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed.
-
Titration: An acid-base titration can be used to determine the purity of the hydrochloride salt by titrating with a standardized base.
Section 5: Applications in Research and Drug Development
This compound is primarily used as a chemical intermediate.[1][4] Its value in drug discovery stems from the structural features it can introduce into a larger molecule.
-
Steric Shielding: The bulky tert-butyl-like group (neopentyl) can provide steric hindrance around a reactive site. In medicinal chemistry, this can be strategically used to prevent or slow down metabolic degradation of a drug by cytochrome P450 enzymes, potentially increasing its half-life and bioavailability.
-
Pharmacophore Component: The secondary amine provides a key hydrogen bond donor and acceptor site, which is a common feature in many pharmacophores for interacting with biological targets like GPCRs, ion channels, and enzymes.[7]
-
Scaffold for Libraries: It serves as a starting point for the synthesis of compound libraries.[1] By reacting the amine with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides), researchers can rapidly generate a diverse set of molecules for high-throughput screening in the early phases of drug discovery.[8]
Section 6: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed. This compound is classified as hazardous.[4]
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Handling and First Aid Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[4]
-
Skin Contact: In case of contact, wash off with soap and plenty of water. Take the victim immediately to a hospital and consult a physician.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4] It should be stored at room temperature.
Section 7: Conclusion
This compound (CAS 31820-19-6) is a specialized chemical intermediate with significant utility for researchers in synthetic chemistry and drug development. Its well-defined physicochemical properties, combined with a sterically demanding structure, make it a valuable building block for creating novel molecules with tailored pharmacological profiles. Adherence to established protocols for its synthesis, analysis, and safe handling is paramount to leveraging its full potential in a research and development setting.
References
- Vulcanchem. N,2,2-trimethylcyclopropan-1-amine hydrochloride - 1795279-04-7.
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PubChem - NIH. 3-chloro-N,N,2-trimethylpropan-1-amine;hydron;chloride. [Link]
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National Institute for Environmental Studies, Japan. III Analytical Methods. [Link]
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PubChem - NIH. 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. [Link]
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The Royal Society of Chemistry. Supporting Information - Contents. [Link]
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Royal Society of Chemistry. Analytical Methods. [Link]
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Jayawantrao Sawant College of Pharmacy & Research. Analytical Techniques. [Link]
- Google Patents. WO2017035224A1 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof.
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Analytical Chemistry. Analytical Chemistry 1956 Vol.28 no.4. [Link]
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Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. [Link]
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Prime Scholars. Drug Development Based on New Chemical Entities. [Link]
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- 7. benchchem.com [benchchem.com]
- 8. primescholars.com [primescholars.com]
An In-depth Technical Guide to the Synthesis of N,2,2-trimethylpropan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for N,2,2-trimethylpropan-1-amine hydrochloride, a sterically hindered secondary amine. The primary focus is on a robust and scalable three-step synthesis commencing from pivaloyl chloride. This route involves the formation of an N-methyl amide intermediate, its subsequent reduction using lithium aluminum hydride (LiAlH4), and the final conversion to the stable hydrochloride salt. Each step is detailed with underlying chemical principles, step-by-step protocols, and critical process parameters. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide researchers with a deep, actionable understanding of the synthesis. Alternative synthetic strategies, characterization methods, and essential safety considerations are also discussed.
Introduction and Strategic Overview
N,2,2-trimethylpropan-1-amine, also known as N-methylneopentylamine, is a valuable building block in organic synthesis. Its sterically demanding neopentyl group can impart unique properties to target molecules, influencing their conformation, reactivity, and biological activity. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the volatile free base.
The synthesis of sterically hindered amines often requires carefully chosen methodologies to overcome the challenges posed by steric hindrance.[1] Direct alkylation methods are frequently plagued by low yields and over-alkylation. Therefore, a more controlled, multi-step approach is preferable. This guide focuses on the most reliable and field-proven method: the reduction of an amide precursor.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals a straightforward pathway. The hydrochloride salt can be readily prepared from its free base. The secondary amine can be synthesized by the reduction of a corresponding amide, which disconnects the C-N single bond. This amide, N-methyl-2,2-dimethylpropanamide, can be efficiently formed from the reaction of an activated carboxylic acid derivative, such as pivaloyl chloride, and methylamine. This three-step sequence forms the core of our synthetic strategy.
Primary Synthesis Pathway: Amide Reduction Route
This pathway is divided into three distinct, high-yielding stages.
Stage 1: Synthesis of N-methyl-2,2-dimethylpropanamide
Principle: This step involves the nucleophilic acyl substitution of pivaloyl chloride with methylamine. The highly reactive acid chloride readily reacts with the nucleophilic methylamine to form a stable amide bond. An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
A solution of methylamine (2.2 equivalents, typically a 40% solution in water or a 2.0 M solution in THF) is charged into a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Pivaloyl chloride (1.0 equivalent) is added dropwise to the stirred methylamine solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the pivaloyl chloride is consumed.
-
Upon completion, the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude N-methyl-2,2-dimethylpropanamide, which is often of sufficient purity for the next step.
Stage 2: Reduction of Amide to N,2,2-trimethylpropan-1-amine
Principle: Amides are relatively unreactive carbonyl compounds and require a powerful reducing agent for conversion to amines. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation as less reactive hydrides like sodium borohydride are ineffective. The mechanism involves the addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which makes it a good leaving group. A second hydride addition to the resulting iminium ion intermediate yields the final amine.[2]
Experimental Protocol:
-
A three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH4, 1.5-2.0 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or THF) under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C. A solution of N-methyl-2,2-dimethylpropanamide (1.0 equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-8 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH4 used in grams. This procedure (Fieser workup) is crucial for safely decomposing excess hydride and generating a filterable aluminum salt precipitate.[3]
-
The resulting slurry is stirred vigorously for 1 hour until a white, granular precipitate forms.
-
The solids are removed by filtration, and the filter cake is washed thoroughly with the ether solvent.
-
The combined filtrate is concentrated under reduced pressure to yield the crude N,2,2-trimethylpropan-1-amine free base.
Stage 3: Formation of this compound
Principle: The final step involves an acid-base reaction between the synthesized amine (a Lewis base) and hydrochloric acid. The resulting ammonium salt is typically a crystalline solid that is less volatile and easier to purify and store than the free amine.
Experimental Protocol:
-
The crude N,2,2-trimethylpropan-1-amine is dissolved in a minimal amount of a non-polar organic solvent, such as diethyl ether or hexane.
-
A solution of hydrochloric acid in a suitable solvent (e.g., 2.0 M HCl in diethyl ether, or gaseous HCl) is added dropwise with stirring until the solution becomes acidic (tested with pH paper).
-
The hydrochloride salt will precipitate out of the solution. The suspension is stirred in an ice bath for 30-60 minutes to maximize precipitation.
-
The solid product is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.
Data Presentation and Visualization
Summary of Reagents and Yields
| Step | Reactant 1 | Reactant 2 | Key Reagent | Solvent | Typical Yield |
| 1 | Pivaloyl Chloride | Methylamine | - | Dichloromethane | 90-98% |
| 2 | N-methyl-2,2-dimethylpropanamide | - | LiAlH4 | Anhydrous THF | 85-95% |
| 3 | N,2,2-trimethylpropan-1-amine | HCl | - | Diethyl Ether | >95% |
Diagrams of Workflow and Mechanism
Caption: Overall 3-step synthesis workflow.
Sources
Spectroscopic Characterization of N,2,2-trimethylpropan-1-amine Hydrochloride: A Technical Guide
This guide provides a detailed technical analysis of the spectroscopic data for N,2,2-trimethylpropan-1-amine hydrochloride (CAS No. 31820-19-6).[1] As a compound of interest in drug development and chemical research, a thorough understanding of its structural and spectroscopic properties is paramount. This document offers in-depth predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in fundamental principles and comparative data from structurally similar molecules.
Molecular Structure and Properties
This compound is the hydrochloride salt of the parent amine, N,2,2-trimethylpropan-1-amine. The presence of the hydrochloride group increases its polarity and water solubility.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for this compound, the following data and interpretations are based on predictive models and analysis of analogous structures.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.0 - 1.2 | Singlet | 9H | (CH₃)₃C- |
| b | ~2.8 - 3.0 | Singlet | 2H | -CH₂-NH₂⁺- |
| c | ~2.6 - 2.8 | Singlet | 3H | -NH₂⁺-CH₃ |
| d | ~8.0 - 9.0 | Broad Singlet | 2H | -NH₂⁺- |
Interpretation of the Predicted ¹H NMR Spectrum
-
Signal (a) - tert-Butyl Protons: The nine protons of the three methyl groups attached to the quaternary carbon are chemically equivalent. Due to the absence of adjacent protons, this signal is predicted to be a sharp singlet. Its upfield chemical shift is characteristic of alkyl protons.
-
Signal (b) - Methylene Protons: The two protons of the methylene group adjacent to the positively charged nitrogen atom are expected to be deshielded, resulting in a downfield shift. This signal should appear as a singlet as there are no vicinal protons to couple with.
-
Signal (c) - N-Methyl Protons: The three protons of the methyl group attached to the nitrogen are also deshielded due to the inductive effect of the positively charged nitrogen. This will likely appear as a singlet.
-
Signal (d) - Amine Protons: The two protons on the nitrogen atom are expected to be significantly deshielded due to the positive charge and will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | ~25 - 30 | (CH₃)₃C- |
| 2 | ~35 - 40 | (CH₃)₃C- |
| 3 | ~50 - 55 | -CH₂-NH₂⁺- |
| 4 | ~30 - 35 | -NH₂⁺-CH₃ |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Signal (1) - tert-Butyl Methyl Carbons: The three methyl carbons of the tert-butyl group are equivalent and are expected to resonate at a typical upfield chemical shift for sp³ hybridized carbons.
-
Signal (2) - Quaternary Carbon: The quaternary carbon of the tert-butyl group will appear as a singlet with a slightly more downfield shift compared to the methyl carbons.
-
Signal (3) - Methylene Carbon: The carbon of the methylene group, being adjacent to the electron-withdrawing ammonium group, will be deshielded and thus shifted downfield.
-
Signal (4) - N-Methyl Carbon: The carbon of the N-methyl group will also be deshielded due to its proximity to the positively charged nitrogen.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons. D₂O is a good choice for observing the non-exchangeable protons, while CD₃OD might allow for the observation of the NH₂⁺ protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[2]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width would be from 0 to 10 ppm.
-
Use tetramethylsilane (TMS) or the residual solvent peak as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A wider spectral width (e.g., 0 to 200 ppm) is necessary.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Spectral Data
| Predicted Frequency Range (cm⁻¹) | Vibration | Intensity |
| ~3000 - 2800 | N-H stretch (in ammonium salt) | Strong, Broad |
| ~2960 - 2850 | C-H stretch (alkane) | Strong |
| ~1600 - 1500 | N-H bend (in ammonium salt) | Medium |
| ~1470 - 1450 | C-H bend (CH₃ and CH₂) | Medium |
| ~1390 - 1365 | C-H bend (tert-butyl) | Medium, Sharp |
Interpretation of the Predicted IR Spectrum
-
N-H Stretching: A very prominent and broad absorption band is expected in the region of 3000-2800 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium cation (-NH₂⁺-). This broadness is a characteristic feature of hydrogen-bonded N-H groups in amine salts.
-
C-H Stretching: Strong absorption bands between 2960 and 2850 cm⁻¹ will be present due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
N-H Bending: A medium intensity band in the 1600-1500 cm⁻¹ region is anticipated, which is characteristic of the N-H bending (scissoring) vibration in ammonium salts.
-
C-H Bending: Absorptions corresponding to the bending vibrations of the C-H bonds in the methyl and methylene groups are expected around 1470-1450 cm⁻¹. The characteristic umbrella deformation of the tert-butyl group should give rise to a sharp, medium intensity band around 1390-1365 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
For the hydrochloride salt, Electrospray Ionization (ESI) would be a suitable soft ionization technique. The spectrum would show the molecular ion of the free amine.
-
Molecular Ion (M⁺) of the free amine (C₆H₁₅N): m/z = 101.12
Predicted Fragmentation Pattern
Electron Ionization (EI) would lead to more extensive fragmentation. The fragmentation pattern can be predicted based on the stability of the resulting carbocations and radical cations.
Caption: Predicted major fragmentation pathways for N,2,2-trimethylpropan-1-amine.
-
Alpha-Cleavage: The most likely fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.
-
Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment with m/z = 86.
-
Loss of a larger fragment containing the methylene and N-methyl groups (•CH₂NHCH₃) would lead to the very stable tert-butyl cation with m/z = 57, which is expected to be the base peak.
-
-
Other Fragmentations: Other fragmentations, such as the loss of an ethyl radical (•C₂H₅), could also occur, leading to a fragment at m/z = 72.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
ESI-MS: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
EI-MS: The sample can be introduced directly or via a gas chromatograph (GC-MS). For GC-MS, the sample would be dissolved in a volatile solvent.
-
-
Instrumentation:
-
ESI-MS: A mass spectrometer equipped with an electrospray ionization source.
-
EI-MS: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph.
-
-
Data Acquisition:
-
ESI-MS: Acquire the spectrum in positive ion mode.
-
EI-MS: Acquire the spectrum with a standard electron energy of 70 eV.
-
Conclusion
References
-
SWGDRUG.org. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
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Solubility Profile of N,2,2-trimethylpropan-1-amine hydrochloride in Organic Solvents: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N,2,2-trimethylpropan-1-amine hydrochloride is a tertiary amine salt with potential applications in pharmaceutical development and organic synthesis.[1] A critical parameter for its application is its solubility in various organic solvents, which dictates its behavior in reaction media, formulation, and purification processes. While specific experimental solubility data for this compound is not extensively documented in publicly available literature[2], this guide provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility. This document synthesizes fundamental principles of solubility with a practical, step-by-step methodology for researchers.
Introduction to this compound
This compound is an organic salt with the chemical formula C6H16ClN.[3] It is the hydrochloride salt of the tertiary amine N,2,2-trimethylpropan-1-amine. The presence of the hydrochloride group significantly influences its physical and chemical properties, particularly its solubility. As a salt, it is expected to have higher solubility in polar solvents compared to its free base form.[2] Understanding its solubility profile is crucial for its effective use in various applications, including as a pharmaceutical intermediate.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 31820-19-6 | [3][4][5] |
| Molecular Formula | C6H16ClN | [3] |
| Molecular Weight | 137.65 g/mol | [3] |
| Physical Form | Solid | |
| Purity | 98% |
Theoretical Framework for Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[6][7] For an ionic compound like this compound, several factors come into play when considering its solubility in organic solvents.
-
Polarity: The protonated amine and the chloride counter-ion make the molecule highly polar. Therefore, it is expected to be more soluble in polar organic solvents that can stabilize these charges.
-
Hydrogen Bonding: The N-H bond in the protonated amine can act as a hydrogen bond donor, while the chloride ion can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents) are likely to be effective at solvating this salt.
-
Dielectric Constant: Solvents with a high dielectric constant are more effective at separating the cation and anion, thereby promoting dissolution.
-
Lattice Energy: The strength of the ionic interactions in the crystal lattice of the salt must be overcome by the solvent-solute interactions for dissolution to occur.
Based on these principles, we can categorize organic solvents and predict the likely solubility of this compound.
Table 2: Predicted Solubility of this compound in Different Classes of Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | High polarity and hydrogen bonding capability can effectively solvate the ions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High polarity and dielectric constant can stabilize the ions, though they lack hydrogen bond donating ability. |
| Non-polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Lack of polarity and inability to form strong interactions with the ionic salt. |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Moderate polarity may allow for some dissolution, but likely less than highly polar solvents. |
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is necessary. The following is a standard protocol for determining the solubility of a compound in an organic solvent.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[8][9]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to use a filter tip or to centrifuge the samples and then take the supernatant.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.
-
-
Calculation of Solubility:
-
The solubility is calculated from the concentration of the analyte in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Self-Validating System
To ensure the trustworthiness of the results, the experimental protocol should include the following checks:
-
Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in the supernatant is constant, confirming that equilibrium has been reached.[8][9]
-
Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to ensure that the compound has not undergone any phase changes or degradation during the experiment.
-
Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.
Visualization of Concepts and Workflows
Factors Influencing Solubility
The following diagram illustrates the key factors that determine the solubility of this compound in an organic solvent.
Caption: Key solute and solvent properties influencing solubility.
Experimental Workflow for Solubility Determination
The following diagram outlines the step-by-step process for experimentally determining the solubility of the target compound.
Caption: Experimental workflow for solubility measurement.
Conclusion
While readily available quantitative solubility data for this compound is scarce, a thorough understanding of its chemical nature allows for reasoned predictions of its behavior in various organic solvents. This guide provides both the theoretical foundation and a detailed, robust experimental protocol for researchers to determine the solubility of this compound. By following the outlined procedures, scientists and drug development professionals can generate reliable data to inform their research and development activities, ensuring the effective application of this compound.
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N,2,2-trimethylpropan-1-amine hydrochloride: A Technical Guide to Safety and Handling in Research Settings
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive overview of the safety and handling precautions for N,2,2-trimethylpropan-1-amine hydrochloride (CAS No: 31820-19-6). Recognizing the scarcity of specific toxicological data for this compound, this document establishes a framework for safe laboratory practices based on first principles of chemical safety, analysis of the chemical structure, and best practices for handling analogous amine hydrochlorides. The primary directive of this guide is to equip researchers with a robust risk assessment methodology for handling novel or poorly characterized chemical entities, ensuring a self-validating system of laboratory safety.
Compound Identification and the Precautionary Principle
This compound is a substituted aliphatic amine salt. While its chemical identity is established, a thorough review of publicly available scientific literature and regulatory databases reveals a significant lack of specific toxicological, ecotoxicological, and comprehensive physical hazard data. This data gap is not uncommon for novel research chemicals.
Therefore, the foundational principle governing all handling procedures for this compound must be the Precautionary Principle . This dictates that in the absence of complete safety data, the substance should be treated as potentially hazardous. All engineering controls, personal protective equipment (PPE), and handling protocols should be selected to provide maximum protection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 31820-19-6 | [1] |
| Molecular Formula | C6H16ClN | [2] |
| Molecular Weight | 137.65 g/mol | [2] |
| Physical Form | Solid (predicted) | [3] |
| Solubility | Expected to be soluble in water | [4] |
| Melting/Boiling Point | Not available | [4] |
Hazard Analysis and Risk Assessment
The primary risk associated with this class of compounds stems from its amine functional group and its acidic hydrochloride salt form. Generally, aliphatic amine hydrochlorides can cause irritation to the skin, eyes, and respiratory tract.[5][6] In some cases, they can be corrosive or cause sensitization.[7][8]
A prudent risk assessment workflow is mandatory before any experimental work begins. This process ensures that all potential hazards are identified and mitigated.
Caption: Risk assessment workflow for a compound with limited safety data.
Engineering Controls and Personal Protective Equipment (PPE)
Based on the risk assessment, a multi-layered approach to exposure prevention is required, prioritizing engineering and administrative controls over sole reliance on PPE.
Engineering Controls
All manipulations of solid this compound and its solutions must be conducted in a properly functioning and certified chemical fume hood.[9] This is the primary barrier to prevent inhalation of airborne particulates or aerosols. The work area should also be equipped with an accessible eyewash station and a safety shower.[5]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[10] In situations with a higher risk of splash, such as when handling larger quantities or preparing stock solutions, a full face shield should be worn in combination with goggles.[11]
-
Skin Protection: At a minimum, nitrile gloves should be worn.[9] Users must inspect gloves for any signs of degradation or puncture before use.[10] A full-length, buttoned lab coat is required to protect skin and clothing.[9]
-
Respiratory Protection: For standard laboratory-scale operations within a fume hood, additional respiratory protection is typically not required. However, in the case of a large spill or an engineering control failure, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be available for emergency use.[5][12]
Handling, Storage, and Emergency Procedures
Safe Handling and Storage
-
Handling: Avoid creating dust when handling the solid material.[5] Use spatulas and weigh paper carefully. When preparing solutions, always add the solid to the solvent slowly. Do not use mouth suction for pipetting.[10] After handling, wash hands and any exposed skin thoroughly.[13][14]
-
Storage: Store this compound in a tightly sealed, clearly labeled container.[15] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases.[6][16]
Spill Management
In the event of a spill, the following procedure should be initiated immediately:
-
Evacuate non-essential personnel from the immediate area.[7]
-
Ensure the area is well-ventilated (fume hood sash should be kept low).
-
Wearing appropriate PPE (including gloves, goggles, and lab coat), cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.
-
Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[16]
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
First Aid Measures
Given the assumed hazards, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][12]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12]
Experimental Protocol: Safe Weighing and Stock Solution Preparation
This protocol provides a self-validating workflow for safely preparing a 100 mM stock solution of this compound in water.
Caption: Step-by-step workflow for safe solution preparation in a fume hood.
Methodology:
-
Preparation: Before starting, ensure all required PPE is worn correctly. Verify that the chemical fume hood has a current certification and is functioning properly.[9]
-
Weighing: Place all necessary equipment (spatula, weigh paper, beaker) inside the fume hood. Use an anti-static weigh boat or creased weigh paper to minimize dust. Carefully transfer the solid from its storage container to the weigh paper.
-
Dissolution: Place a beaker containing the desired solvent (e.g., water) on a stir plate inside the fume hood. Slowly add the weighed this compound to the solvent while stirring to ensure controlled dissolution and prevent splashing.
-
Transfer and Dilution: Once the solid is fully dissolved, carefully transfer the solution to a calibrated volumetric flask for accurate dilution to the final target concentration.
-
Storage: Transfer the final solution to a clean, clearly and correctly labeled storage bottle. The label should include the chemical name, concentration, solvent, date of preparation, and the researcher's initials.
-
Cleanup: Dispose of all single-use contaminated items (e.g., weigh paper, gloves) in the appropriate hazardous waste stream. Decontaminate the spatula and glassware. Wipe down the work surface inside the fume hood. Wash hands thoroughly after the procedure is complete.[10]
Waste Disposal
All waste materials containing this compound, including excess solid, solutions, and contaminated lab supplies, must be disposed of in accordance with local, state, and federal environmental regulations.[11] Collect waste in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this chemical down the drain.[5]
References
- N,2,2-trimethylcyclopropan-1-amine hydrochloride - 1795279-04-7 - Vulcanchem. (n.d.).
- 3-chloro-N,N,2-trimethylpropan-1-amine;hydron;chloride - PubChem. (n.d.). NIH.
- MATERIAL SAFETY DATA SHEET - Tri-iso. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 21).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
- 3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride - Sigma-Aldrich. (n.d.).
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- Material Safety Data Sheet - Methylamine Hydrochloride, PA - Cole-Parmer. (n.d.).
- CAS 31820-19-6 | this compound - Synblock. (n.d.).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
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- Safety Data Sheet CHE1130 - Scientific Laboratory Supplies. (2021, April 16).
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The Untapped Potential of a Sterically Encumbered Building Block: A Technical Guide to N,2,2-Trimethylpropan-1-amine Hydrochloride in Organic Synthesis
Abstract
In the vast landscape of chemical building blocks available to the modern organic chemist, certain structures remain underexplored, their potential applications awaiting discovery. N,2,2-trimethylpropan-1-amine hydrochloride, a sterically hindered primary amine, represents one such intriguing entity. While specific, documented applications in the peer-reviewed literature are sparse, its unique structural features—a neopentyl-like backbone—suggest a range of potential uses in fields from medicinal chemistry to materials science. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, not as a reagent with a long history of use, but as a frontier molecule with significant untapped potential. We will delve into its synthesis, physicochemical properties, and, through reasoned analogy with similar sterically hindered amines, propose its utility in key organic transformations and as a valuable scaffold in drug design.
Introduction: The Case for Steric Hindrance
Steric hindrance is a powerful tool in organic synthesis, influencing reaction rates, selectivity, and the stability of molecules.[1] In the realm of drug discovery, the introduction of sterically demanding groups can enhance metabolic stability and improve pharmacokinetic profiles.[1] this compound, with its quaternary carbon adjacent to the aminomethyl group, embodies this principle. Its structure is analogous to the well-known neopentylamine, a compound utilized as a building block in the synthesis of various pharmaceuticals and materials.[2][3] This guide will, therefore, draw parallels with neopentylamine and the broader class of sterically hindered amines to illuminate the potential of its N-methylated counterpart.
Physicochemical Properties and Synthesis
A thorough understanding of a reagent's properties is paramount to its effective application.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 31820-19-6 | [4][5][6][7][8] |
| Molecular Formula | C₆H₁₆ClN | [4][5][7] |
| Molecular Weight | 137.65 g/mol | [5][7] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4][5] |
| Storage | Sealed in dry, room temperature conditions | [4][5] |
The hydrochloride salt form enhances the compound's stability and water solubility compared to its free base, N,2,2-trimethylpropan-1-amine.
Synthesis of the Free Base and its Hydrochloride Salt
A logical synthetic pathway would involve the following steps:
-
Amide Formation: Reaction of 2,2-dimethylpropanoyl chloride with methylamine to yield N,2,2-trimethylpropanamide.
-
Amide Reduction: Reduction of the resulting amide using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) to yield the free base, N,2,2-trimethylpropan-1-amine.[9]
-
Salt Formation: Treatment of the free base with hydrochloric acid to precipitate the hydrochloride salt.
Diagram 1: Proposed Synthesis of this compound
Caption: Improving drug properties via bioisosteric replacement.
Synthesis of Sterically Hindered Amides
The formation of amide bonds is a cornerstone of organic synthesis. However, the coupling of sterically hindered amines with carboxylic acids can be challenging. [10]N,2,2-trimethylpropan-1-amine would require robust coupling conditions to overcome the steric hindrance.
Experimental Protocol: General Procedure for Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) is added a coupling agent (e.g., HATU, HBTU, or TBTU) (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA or triethylamine) (2.0 eq.).
-
The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
This compound (1.2 eq.) is added, followed by an additional equivalent of the non-nucleophilic base to liberate the free amine in situ.
-
The reaction is stirred at room temperature or heated as necessary, monitoring by TLC or LC-MS until completion.
-
Upon completion, the reaction is worked up by washing with aqueous solutions to remove the coupling byproducts and excess reagents.
-
The crude product is purified by flash column chromatography.
Reductive Amination
Reductive amination is a versatile method for the synthesis of more complex amines from carbonyl compounds. [9]The sterically hindered nature of N,2,2-trimethylpropan-1-amine would likely necessitate the use of a less hindered carbonyl partner, such as an aldehyde, and a suitable reducing agent.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane) is added this compound (1.1 eq.) and a mild base (e.g., triethylamine) (1.1 eq.) to generate the free amine.
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq.), is added portion-wise.
-
The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by flash column chromatography.
Conclusion and Future Outlook
This compound is a chemical entity with considerable, yet largely unexplored, potential. Its sterically hindered nature makes it an attractive building block for the synthesis of metabolically stable pharmaceuticals and other complex organic molecules. While the current body of literature on its specific applications is limited, the fundamental principles of organic chemistry provide a clear roadmap for its potential uses. It is our hope that this technical guide will inspire researchers to explore the chemistry of this intriguing molecule and unlock its full potential in organic synthesis and drug discovery.
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-
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Supporting Information. The Royal Society of Chemistry. [Link]
-
Synthesis of sterically hindered imines. The Journal of Organic Chemistry. [Link]
-
Synthesis of a secondary amine #synthesis #breakingbad. YouTube. [Link]
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The Strategic Utility of N,2,2-trimethylpropan-1-amine Hydrochloride: A Guide for Synthetic Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of Steric Hindrance in Amine Building Blocks
In the landscape of organic synthesis, the selection of amine building blocks is a critical decision that profoundly influences the outcome of a synthetic sequence. Sterically hindered amines, such as N,2,2-trimethylpropan-1-amine, offer a unique set of properties that can be strategically leveraged to control reactivity, enhance selectivity, and introduce specific structural motifs into target molecules. The bulky 2,2-dimethylpropyl (neopentyl) group adjacent to the primary amine functionality in N,2,2-trimethylpropan-1-amine hydrochloride imparts significant steric shielding. This steric hindrance can modulate the nucleophilicity of the amine, potentially leading to more selective reactions and preventing undesired side reactions often encountered with less hindered amines.
This guide will explore the fundamental characteristics of this compound, propose its application in key synthetic transformations, and provide theoretical protocols to guide researchers in its practical use.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value |
| CAS Number | 31820-19-6[1] |
| Molecular Formula | C6H16ClN[1] |
| Molecular Weight | 137.65 g/mol [1] |
| Appearance | White to off-white solid (typical for amine hydrochlorides) |
| Solubility | Expected to be soluble in water and lower alcohols. |
As a hydrochloride salt, N,2,2-trimethylpropan-1-amine is an air-stable solid that is generally easier to handle and store than its free base counterpart, which is likely a volatile liquid. The hydrochloride form also enhances its solubility in polar protic solvents.
Safety and Handling: As with all amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
The Synthetic Potential of a Sterically Hindered Primary Amine
The reactivity of N,2,2-trimethylpropan-1-amine is primarily governed by the lone pair of electrons on the nitrogen atom, making it a nucleophile and a base. However, the steric bulk of the neopentyl group significantly influences its reactivity profile compared to less hindered primary amines.
Liberation of the Free Amine
To participate in most nucleophilic reactions, the free amine must be generated from its hydrochloride salt. This is typically achieved by treatment with a base.
Protocol: General Procedure for Free Base Generation
-
Dissolve this compound in a suitable solvent (e.g., water, methanol, or a biphasic system with an organic solvent like diethyl ether or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of a suitable base (e.g., aqueous sodium hydroxide, potassium carbonate, or an organic base like triethylamine).
-
If a biphasic system is used, separate the organic layer. If a single aqueous phase is used, extract the free amine into an appropriate organic solvent.
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure to yield the free N,2,2-trimethylpropan-1-amine. Caution: The free amine is likely to be volatile and should be used immediately or stored under an inert atmosphere.
Caption: Liberation of the free amine from its hydrochloride salt.
N-Acylation Reactions: Formation of Amides
The reaction of N,2,2-trimethylpropan-1-amine with acylating agents, such as acyl chlorides or anhydrides, will lead to the formation of N-neopentyl amides. The steric hindrance of the amine may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of more reactive coupling agents) compared to less hindered amines.
Causality Behind Experimental Choices: The choice of acylating agent and reaction conditions is crucial. For highly reactive acyl chlorides, the reaction may proceed readily, but for less reactive carboxylic acids, a coupling agent (e.g., DCC, EDC, or HATU) will be necessary to activate the acid. The steric bulk of the amine may slow down the rate of reaction, and therefore, monitoring the reaction progress by techniques like TLC or LC-MS is essential.
Protocol: N-Acylation with an Acyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the free N,2,2-trimethylpropan-1-amine in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired acyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent, wash the organic layer with brine, dry over an anhydrous drying agent, and purify by column chromatography or recrystallization.
Caption: General scheme for the N-acylation of N,2,2-trimethylpropan-1-amine.
N-Alkylation Reactions: Synthesis of Secondary and Tertiary Amines
Direct alkylation of N,2,2-trimethylpropan-1-amine with alkyl halides can be challenging due to the potential for over-alkylation. However, the steric hindrance of the neopentyl group might favor mono-alkylation to a greater extent than with less hindered primary amines. Reductive amination offers a more controlled approach to the synthesis of secondary and tertiary amines.
Causality Behind Experimental Choices: Reductive amination is often preferred over direct alkylation for the synthesis of secondary amines to avoid the formation of tertiary amines and quaternary ammonium salts. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. The choice of reducing agent is critical; mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often used as they are selective for the iminium ion in the presence of the carbonyl compound.
Protocol: Reductive Amination
-
In a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol), combine this compound, the desired aldehyde or ketone, and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous drying agent, and purify by column chromatography.
Caption: Reductive amination pathway for the synthesis of secondary amines.
Strategic Applications in Drug Discovery and Agrochemicals
While specific examples in the literature are scarce, the structural features of this compound suggest its potential utility in several areas of medicinal and agricultural chemistry.
-
Modulation of Physicochemical Properties: The bulky, lipophilic neopentyl group can be incorporated into a lead compound to modulate its physicochemical properties, such as lipophilicity (LogP), solubility, and metabolic stability. The steric hindrance can shield adjacent functional groups from metabolic enzymes, potentially increasing the half-life of a drug candidate.
-
Scaffold Decoration: As a primary amine, it serves as a versatile handle for the introduction of a sterically demanding substituent onto a core scaffold. This can be particularly useful in structure-activity relationship (SAR) studies to probe the steric tolerance of a biological target.
-
Synthesis of Bioisosteres: The neopentyl group can act as a bioisostere for other bulky groups, allowing for fine-tuning of the pharmacological profile of a molecule.
Conclusion
This compound represents a valuable, albeit underutilized, building block in the synthetic chemist's toolbox. Its significant steric hindrance offers opportunities for controlling reactivity and introducing unique structural motifs that can be advantageous in the design of novel pharmaceuticals and agrochemicals. While the lack of extensive literature precedent necessitates a more exploratory approach to its application, the fundamental principles of amine chemistry provide a solid foundation for its successful implementation in a variety of synthetic transformations. This guide has provided a theoretical framework and practical considerations to encourage and facilitate the exploration of this promising building block in innovative synthetic endeavors.
References
- Note: Due to the limited specific literature on this compound, the following references are to general resources and supplier inform
Sources
commercial availability of N,2,2-trimethylpropan-1-amine hydrochloride
An In-depth Technical Guide to the Commercial Availability of N,2,2-trimethylpropan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 31820-19-6) is a substituted alkylamine that serves as a valuable building block in synthetic organic chemistry.[1] Its unique structural motif, featuring a neopentyl backbone, offers steric hindrance and specific conformational properties that are of interest in the design of novel chemical entities. For professionals in drug discovery and development, access to such reagents is critical for the exploration of new chemical space and the synthesis of target molecules.[2] This guide provides a comprehensive overview of the , its physicochemical properties, plausible synthetic routes, and essential safety and handling protocols.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's properties are foundational to its use in a research setting. This compound is a solid material at room temperature, characterized by the following identifiers and properties.
| Property | Value | Source |
| CAS Number | 31820-19-6 | [1][3] |
| Molecular Formula | C₆H₁₆ClN | [1] |
| Molecular Weight | 137.65 g/mol | [1] |
| Synonyms | N,2,2-trimethyl-1-propanamine hydrochloride | |
| Physical Form | Solid | |
| Typical Purity | ≥98% | [1] |
| InChI Key | QRUYXKCCDNOAAX-UHFFFAOYSA-N | |
| Storage | Sealed in a dry place at room temperature |
Commercial Availability and Procurement
This compound is available from several chemical suppliers that specialize in research and development chemicals. These vendors typically offer the compound in various quantities, suitable for laboratory-scale synthesis and preliminary studies. The availability from established suppliers ensures a reliable source for researchers, complete with certificates of analysis and quality documentation.
| Supplier | Catalog Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | AMBH9614F480 (Ambeed, Inc.) | 98% | 250 mg, 1 g, 5 g, 25 g |
| Synblock | SB02568 | NLT 98% | Inquire for details |
| Alchem Pharmtech | Z-53443 | Inquire for details | Inquire for details |
Note: Pricing and stock levels are subject to change. It is recommended to consult the supplier's website for the most current information.
Plausible Synthesis Route: Reductive Amination
While specific manufacturing protocols for this compound are proprietary, a chemically sound and widely used method for its synthesis is the reductive amination of 2,2-dimethylpropanal (pivaldehyde) with methylamine. This two-step, one-pot process is efficient and relies on common laboratory reagents.
Causality of Experimental Choices:
-
Step 1: Imine Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of pivaldehyde. This forms an unstable hemiaminal intermediate, which readily dehydrates to form the corresponding N-methylimine. This step is often performed at a neutral to slightly acidic pH to facilitate both amine nucleophilicity and carbonyl activation.
-
Step 2: Reduction: A selective reducing agent is required to reduce the C=N double bond of the imine without affecting other functional groups. Sodium triacetoxyborohydride (STAB) is an ideal choice for this transformation.[4] Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), STAB is milder, tolerant of a wider range of functional groups, and can be used in one-pot procedures directly with the aldehyde and amine.[4] Its kinetic selectivity for imines over aldehydes in acidic conditions prevents side reactions.
-
Step 3: Hydrochloride Salt Formation: The resulting free amine, N,2,2-trimethylpropan-1-amine, is typically an oil or low-melting solid. Conversion to its hydrochloride salt is achieved by treating a solution of the amine (e.g., in diethyl ether or ethyl acetate) with hydrochloric acid. This protonates the basic nitrogen atom, forming a stable, crystalline solid that is easier to handle, purify, and store than the free base.
Experimental Workflow: Reductive Amination
Caption: Proposed synthesis workflow for N,2,2-trimethylpropan-1-amine HCl.
Step-by-Step Protocol
-
To a stirred solution of 2,2-dimethylpropanal (1.0 eq.) in anhydrous methanol (0.5 M) at 0 °C, add methylamine (2.0 M solution in THF, 1.5 eq.).
-
Stir the reaction mixture for 20 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the imine intermediate.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
-
Dissolve the crude amine in diethyl ether and cool to 0 °C. Add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Applications in Research and Drug Development
Substituted amines are fundamental components in a vast number of pharmaceuticals. The N,2,2-trimethylpropan-1-amine moiety can be incorporated into larger molecules to:
-
Introduce Steric Bulk: The tert-butyl group adjacent to the nitrogen atom provides significant steric hindrance, which can be used to modulate the binding of a molecule to its biological target, improve metabolic stability by shielding a labile part of the molecule, or control stereochemistry in subsequent synthetic steps.
-
Modify Physicochemical Properties: As a primary amine salt, it imparts hydrophilicity, which can improve the solubility and formulation characteristics of a potential drug candidate.[5]
-
Serve as a Key Intermediate: This compound is a building block for more complex structures. The primary amine can be further functionalized through acylation, alkylation, or other amine-specific reactions to build out the desired final molecule. This is a core part of the new chemical entity (NCE) development process.[2]
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified with the GHS07 pictogram, indicating it can be harmful.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place at room temperature to prevent degradation.
Conclusion
This compound is a readily available chemical building block from several commercial suppliers, making it an accessible tool for researchers in synthetic chemistry and drug development. Its distinct structure offers opportunities to introduce steric bulk and modify molecular properties. While detailed industrial synthesis procedures are not public, its preparation is achievable through standard laboratory techniques like reductive amination. Adherence to established safety protocols is essential when handling this compound to ensure a safe and effective research environment.
References
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SAFETY DATA SHEET. Covestro Solution Center. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
- WO2017035224A1 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof.
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An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research. [Link]
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Drug Development Based on New Chemical Entities. Prime Scholars. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N,2,2-trimethylpropan-1-amine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of N,2,2-trimethylpropan-1-amine hydrochloride (CAS RN: 31820-19-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characteristics, physicochemical parameters, and practical considerations for handling and analysis of this compound. While experimental data for this specific molecule is limited in public literature, this guide synthesizes information from established chemical principles, data on analogous compounds, and standardized methodologies to offer field-proven insights. All protocols and claims are substantiated with references to authoritative sources to ensure scientific integrity.
Introduction and Molecular Structure
This compound is the salt form of a sterically hindered primary aliphatic amine. The presence of a quaternary carbon (neopentyl group) adjacent to the aminomethyl group significantly influences its physical and chemical properties. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility compared to its free base form, making it more suitable for pharmaceutical and research applications.[1] The protonation of the amine nitrogen by hydrochloric acid results in an ammonium salt, which prevents oxidation of the nitrogen's lone pair of electrons.[2]
The structural formula and key identifiers for this compound are presented below.
Caption: Figure 1: Chemical Structure of this compound
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and bioavailability. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source/Comment |
| CAS Number | 31820-19-6 | [3] |
| Molecular Formula | C₆H₁₆ClN | [3] |
| Molecular Weight | 137.65 g/mol | [3] |
| Physical State | Solid (predicted) | Amine hydrochlorides are typically crystalline solids.[1] |
| Melting Point | Not available | Expected to be significantly higher than the free base due to ionic interactions. |
| Boiling Point | Not available | Decomposes upon heating. |
| Solubility | Soluble in water; sparingly soluble in non-polar organic solvents. | The ionic nature of the salt enhances water solubility.[4][5] Branching of the alkyl chain can also increase aqueous solubility.[6] |
| pKa (of the conjugate acid) | ~10-11 (predicted) | Typical range for primary aliphatic ammonium ions.[7] Steric hindrance may slightly affect this value. |
Solubility
The solubility of this compound is dominated by its ionic character. As an ammonium salt, it is expected to be readily soluble in polar protic solvents like water and lower alcohols, and less soluble in non-polar organic solvents.[4][5] The bulky, branched alkyl group may impart some lipophilic character, potentially allowing for some solubility in moderately polar solvents.[6]
Acidity (pKa)
The pKa of the conjugate acid (the ammonium ion) is a measure of the basicity of the free amine. For primary aliphatic amines, the pKa of the corresponding ammonium ion is typically in the range of 10-11.[7] The electron-donating effect of the alkyl groups increases the electron density on the nitrogen, making the free amine a stronger base than ammonia.
Chemical Properties and Reactivity
Basicity and Salt Formation
As the hydrochloride salt of a primary amine, the compound will react with strong bases to liberate the free amine, N,2,2-trimethylpropan-1-amine. This is a standard acid-base neutralization reaction.
C₆H₁₅NH₂·HCl + NaOH → C₆H₁₅NH₂ + NaCl + H₂O
This property is fundamental for the separation of the amine from non-basic organic compounds.[4]
Stability
Amine hydrochlorides are generally more stable than their free base counterparts, particularly concerning oxidative degradation.[2] The protonation of the nitrogen's lone pair of electrons makes them less susceptible to oxidation. However, like all organic compounds, it is susceptible to thermal degradation at elevated temperatures. Stability testing should be conducted in accordance with ICH guidelines to establish a re-test period and appropriate storage conditions.[8]
Synthesis and Manufacturing
A plausible synthetic route to N,2,2-trimethylpropan-1-amine is via the reductive amination of pivalaldehyde (2,2-dimethylpropanal) with methylamine.[9][10] The resulting secondary amine can then be treated with hydrochloric acid to form the hydrochloride salt.
Caption: Figure 2: Proposed Synthesis of this compound
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in water at a specified temperature.
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of N,2,2-trimethylpropan-1-amine Hydrochloride in Reductive Amination for the Synthesis of Sterically Congested Amines
Abstract
Reductive amination stands as one of the most powerful and versatile methods for C-N bond formation in modern organic synthesis, prized for its efficiency and operational simplicity.[1][2] This application note provides an in-depth guide to the use of N,2,2-trimethylpropan-1-amine hydrochloride, a sterically hindered primary amine, in reductive amination reactions. We will explore the mechanistic nuances dictated by its significant steric bulk, provide detailed, field-tested protocols for its application with both aldehydes and ketones, and offer expert insights into overcoming challenges associated with the synthesis of sterically demanding secondary amines. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic toolbox for accessing complex molecular architectures.
Introduction: The Challenge of Steric Hindrance in Amine Synthesis
The synthesis of amines is a cornerstone of medicinal chemistry and materials science.[3] Reductive amination, which combines a carbonyl compound and an amine with a reducing agent in a single pot, is a preferred method due to its high atom economy and modular nature.[1][4] The reaction typically proceeds through the formation of a hemiaminal, which then dehydrates to an imine (from primary amines) or an iminium ion. This intermediate is then selectively reduced to yield the final amine product.[5]
While this transformation is highly efficient for a wide range of substrates, the synthesis of sterically hindered amines presents a significant challenge.[4][6] Increased steric bulk around the reacting centers can disfavor the formation of the crucial imine/iminium intermediate, leading to slow reaction rates, low conversion, or preferential reduction of the starting carbonyl compound.[6]
N,2,2-trimethylpropan-1-amine (also known as neopentylamine) possesses a neopentyl group, which imposes considerable steric hindrance. Its hydrochloride salt is often used for improved stability and handling. The strategic use of this reagent allows for the synthesis of highly congested secondary amines, which are valuable as non-nucleophilic bases, components of frustrated Lewis pairs, and structural motifs in pharmacologically active compounds.[7]
Mechanistic Considerations & Strategic Choices
The success of a reductive amination with a sterically demanding amine like N,2,2-trimethylpropan-1-amine hinges on carefully controlling the equilibrium of the reaction and selecting a reducing agent with appropriate selectivity.
The Iminium Ion Equilibrium
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal. This is a reversible step. The subsequent dehydration to form the iminium ion is the rate-limiting step and is often disfavored due to the steric clash between the bulky neopentyl group and the substituents on the carbonyl compound.
To drive the reaction forward, two strategies are key:
-
Water Sequestration: Although not always necessary, the removal of water (a byproduct of iminium formation) can shift the equilibrium towards the product. This can be achieved by using a dehydrating agent or a solvent system that facilitates water removal.
-
Mildly Acidic Conditions: A pH range of 4-6 is optimal. The acid catalyzes the dehydration of the hemiaminal. However, excessively acidic conditions will protonate the amine, rendering it non-nucleophilic and halting the initial step of the reaction.[2]
The Choice of Reducing Agent
The selection of the reducing agent is critical. The ideal reagent should reduce the iminium ion much faster than it reduces the starting aldehyde or ketone. This selectivity prevents the wasteful consumption of starting material and simplifies purification.
| Reducing Agent | Structure | Key Characteristics & Rationale |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Highly Recommended. It is a mild and selective reducing agent, particularly effective for sterically hindered ketones.[8] Its reduced reactivity is due to the electron-withdrawing effect of the acetate groups. It is less sensitive to pH than NaBH₃CN.[2] |
| Sodium Cyanoborohydride | NaBH₃CN | Effective but requires caution. It is highly selective for the iminium ion over carbonyls at mildly acidic pH.[2][5] However, it is toxic and can generate hydrogen cyanide gas under strongly acidic conditions. |
| Sodium Borohydride | NaBH₄ | Generally not recommended for one-pot reactions. It will readily reduce most aldehydes and ketones, especially at the pH required for imine formation, leading to poor selectivity and the formation of alcohol byproducts.[2] |
For these reasons, Sodium Triacetoxyborohydride (STAB) is the reagent of choice for most applications involving this compound.
Visualized Workflow and Mechanism
The general workflow for this reaction is a straightforward one-pot procedure, as illustrated below.
Caption: General experimental workflow for reductive amination.
The underlying chemical transformation highlights the critical iminium intermediate.
Caption: Simplified mechanism of reductive amination.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Reductive Amination of an Aldehyde (p-Anisaldehyde)
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| p-Anisaldehyde | 136.15 | 136 mg | 1.0 |
| N,2,2-trimethylpropan-1-amine HCl | 137.65 | 165 mg | 1.2 |
| Triethylamine (Et₃N) | 101.19 | 140 µL | 1.0 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add p-anisaldehyde (136 mg, 1.0 mmol) and this compound (165 mg, 1.2 mmol).
-
Add anhydrous dichloromethane (10 mL) to the flask.
-
Add triethylamine (140 µL, 1.0 mmol) to the suspension. The triethylamine serves to neutralize the HCl salt, liberating the free amine in situ. Stir for 10-15 minutes at room temperature.
-
Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in three portions over 5 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Once the reaction is complete, slowly quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.
Protocol 2: Reductive Amination of a Ketone (Cyclohexanone)
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Cyclohexanone | 98.14 | 98 mg (102 µL) | 1.0 |
| N,2,2-trimethylpropan-1-amine HCl | 137.65 | 165 mg | 1.2 |
| Acetic Acid (AcOH) | 60.05 | 6 µL | 0.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 424 mg | 2.0 |
| 1,2-Dichloroethane (DCE), anhydrous | - | 10 mL | - |
Procedure:
-
To a dry 50 mL round-bottom flask with a stir bar, add cyclohexanone (102 µL, 1.0 mmol) and this compound (165 mg, 1.2 mmol).
-
Add anhydrous 1,2-dichloroethane (10 mL). Note: DCE is often preferred for less reactive ketones.[8]
-
Add a catalytic amount of acetic acid (approx. 6 µL, 0.1 mmol). The acid helps to catalyze the formation of the more hindered iminium ion from the ketone.
-
Stir the mixture for 30-60 minutes at room temperature to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (424 mg, 2.0 mmol) portion-wise over 10 minutes. A larger excess is often required for ketones.
-
Stir the reaction at room temperature. Ketone reactions are typically slower; allow 24-48 hours for completion. Monitor by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.
-
Work-up: Follow the same work-up procedure as described in Protocol 1 (Step 6-8).
-
Purification: Purify the crude product via flash column chromatography to isolate the target N-neopentylcyclohexanamine.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient iminium ion formation due to high steric hindrance. 2. Insufficient reaction time. 3. Deactivated amine (pH too low) or STAB (moisture). | 1. Add a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄) or acetic acid (especially for ketones). 2. Increase reaction time to 48-72 hours. Gentle heating (40-50 °C) can also be beneficial. 3. Ensure anhydrous conditions. Use freshly opened reagents. |
| Starting Carbonyl is Reduced | 1. Reducing agent is not selective enough. 2. Reaction conditions favor carbonyl reduction over iminium reduction. | 1. Ensure STAB is used. If using NaBH₃CN, maintain pH strictly between 4-6. 2. Allow more time for iminium ion to form before adding the reducing agent (a two-step, one-pot approach). |
| Dialkylation Product Observed | This is generally not an issue with primary amines like N,2,2-trimethylpropan-1-amine, as the secondary amine product is significantly more hindered and less reactive. | This is more common when using ammonia or less-hindered primary amines.[9][10] The steric bulk of the neopentyl group provides excellent protection against over-alkylation. |
| Difficult Purification | Co-elution of product with unreacted amine or other byproducts. | 1. A basic wash (e.g., 1M NaOH) during work-up can help remove unreacted acidic components. 2. An acidic wash (e.g., 1M HCl) can extract the amine product into the aqueous layer, which can then be re-basified and extracted, separating it from neutral impurities. |
Conclusion
This compound is a valuable reagent for the synthesis of sterically congested secondary amines via reductive amination. While its inherent steric bulk poses challenges to the reaction rate, these can be effectively overcome through the judicious selection of a mild and selective reducing agent like sodium triacetoxyborohydride and optimization of the reaction conditions. The protocols and insights provided in this guide offer a robust framework for researchers to successfully employ this reagent, enabling access to complex and sterically demanding molecular targets that are crucial in pharmaceutical and materials development.
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Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (n.d.). MDPI. [Link]
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The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2015). RSC Publishing. [Link]
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Reductive amination. (n.d.). Wikipedia. [Link]
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Reductive Amination. (n.d.). Chemistry Steps. [Link]
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A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2012). PubMed Central (PMC). [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
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The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). [Link]
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The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). [Link]
-
Pyrinap ligands for enantioselective syntheses of amines. (2021). PubMed Central (PMC). [Link]
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Application Notes and Protocols for the N-Alkylation of Sterically Hindered Primary Amines
Introduction: The Challenge and Importance of Alkylating Hindered Amines
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Amines, especially secondary and tertiary amines, are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the N-alkylation of primary amines, a fundamental transformation for accessing these valuable compounds, presents a significant challenge when the amine is sterically hindered. Bulky substituents adjacent to the amino group, such as tert-butyl, adamantyl, or neopentyl groups, sterically shield the nitrogen atom, impeding the approach of electrophiles and rendering classical SN2 reactions inefficient.[1]
Overcoming this steric barrier is crucial, as the incorporation of bulky alkyl groups can enhance a molecule's lipophilicity, improve its metabolic stability by shielding reactive sites, and fine-tune its pharmacological profile.[1] This guide provides an in-depth exploration of robust and efficient methodologies for the N-alkylation of sterically hindered primary amines, with a focus on practical applications and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental design and troubleshooting common challenges.
Strategic Approaches to N-Alkylation of Hindered Amines
Several powerful synthetic strategies have been developed to address the challenge of N-alkylating sterically encumbered primary amines. This section will discuss the most effective and widely adopted methods: Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Amination.
Reductive Amination: A Workhorse for C-N Bond Formation
Reductive amination is a highly versatile and widely used method for the synthesis of amines. It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[2] The success of this method for hindered amines hinges on the choice of an appropriate reducing agent that can selectively reduce the C=N bond of the sterically congested imine intermediate without affecting the starting carbonyl group.
Mechanism and Rationale:
The reaction proceeds in two key steps:
-
Imine/Iminium Ion Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Subsequent dehydration, often facilitated by acid catalysis or the use of dehydrating agents, yields the imine. In the presence of an acid, the imine can be protonated to form a more electrophilic iminium ion. For sterically hindered substrates, this equilibrium can be slow.[3]
-
Reduction: A hydride reducing agent then selectively reduces the imine or iminium ion to the corresponding secondary amine. The choice of reducing agent is critical for success, especially with hindered substrates.
Key Reducing Agents for Hindered Systems:
Sodium triacetoxyborohydride (NaBH(OAc)3), often abbreviated as STAB, is the reagent of choice for the reductive amination of sterically hindered substrates.[4] Its mildness and selectivity for imines over carbonyls allow for a one-pot procedure where the amine, carbonyl compound, and reducing agent are combined.[5] The acetate ligands on the boron atom temper its hydridic reactivity, preventing the reduction of the starting aldehyde or ketone.[6]
Other borohydride reagents like sodium cyanoborohydride (NaBH3CN) can also be used, but STAB is generally preferred due to its lower toxicity and often superior yields in challenging cases.[4]
Buchwald-Hartwig Amination: A Powerful Cross-Coupling Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7] This method is particularly effective for the N-arylation of hindered primary amines with aryl halides or triflates, a transformation that is often difficult to achieve using traditional methods.[8]
Mechanism and Rationale:
The catalytic cycle, as generally accepted, involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-aryl amine and regenerating the Pd(0) catalyst.[9]
The success of the Buchwald-Hartwig amination for hindered substrates is highly dependent on the choice of the phosphine ligand coordinated to the palladium catalyst. Bulky, electron-rich biarylphosphine ligands, such as RuPhos and XPhos, are particularly effective as they promote the crucial reductive elimination step from the sterically congested intermediate.[10][11]
Comparative Overview of Key Methodologies
| Method | Advantages | Disadvantages | Typical Substrates | Key Reagents |
| Reductive Amination | - Mild reaction conditions[12]- High functional group tolerance[13]- One-pot procedure is often possible[5]- Lower cost compared to palladium-catalyzed methods | - May require excess amine to avoid dialkylation[6]- Formation of the imine intermediate can be slow for highly hindered substrates[3] | Aldehydes, Ketones | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride |
| Buchwald-Hartwig Amination | - Broad scope for aryl and heteroaryl halides[8]- High yields for sterically hindered amines[10]- Tolerates a wide range of functional groups | - Requires an expensive palladium catalyst and specialized ligands[11]- Sensitive to air and moisture in some cases- Potential for side reactions like hydrodehalogenation | Aryl halides (Cl, Br, I), Aryl triflates | Palladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., RuPhos), Base (e.g., NaOt-Bu) |
Experimental Protocols
Protocol 1: Reductive Amination of a Hindered Primary Amine with an Aldehyde using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general procedure for the N-alkylation of a sterically hindered primary amine with an aldehyde.
Materials:
-
Sterically hindered primary amine (e.g., tert-butylamine, 1.0 equiv)
-
Aldehyde (e.g., benzaldehyde, 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB, 1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the sterically hindered primary amine (1.0 equiv) and the aldehyde (1.2 equiv).
-
Solvent Addition: Add anhydrous DCE or THF to the flask to achieve a concentration of approximately 0.1-0.5 M.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For particularly sluggish reactions, the addition of a catalytic amount of acetic acid can be beneficial.[6]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated amine.
Safety Precautions:
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Keep away from water and sources of ignition.[16]
-
1,2-dichloroethane is a toxic and flammable solvent. Handle with care in a fume hood.
Protocol 2: Buchwald-Hartwig Amination of a Hindered Primary Amine with an Aryl Bromide
This protocol provides a general procedure for the N-arylation of a sterically hindered primary amine with an aryl bromide using a palladium/biarylphosphine catalyst system.
Materials:
-
Sterically hindered primary amine (e.g., adamantylamine, 1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Biarylphosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous toluene or dioxane
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., glovebox or Schlenk line)
Procedure:
-
Reaction Setup (in a glovebox or under inert atmosphere): To an oven-dried reaction vial containing a magnetic stir bar, add the palladium precatalyst (1-2 mol%), the biarylphosphine ligand (2-4 mol%), and the sodium tert-butoxide (1.4 equiv).
-
Addition of Reactants: Add the aryl bromide (1.0 equiv) and the sterically hindered primary amine (1.2 equiv) to the vial.
-
Solvent Addition: Add anhydrous toluene or dioxane to the vial to achieve a concentration of approximately 0.1-0.5 M.
-
Sealing and Heating: Seal the vial with a screw cap containing a septum and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated amine.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it with care in a glovebox or under an inert atmosphere.
Visualizing the Workflows
Reductive Amination Workflow
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Reductive Amination | - Incomplete imine formation due to steric hindrance.- Decomposition of starting materials or product. | - Increase reaction time for imine formation.- Add a catalytic amount of a weak acid (e.g., acetic acid).- Use a dehydrating agent (e.g., molecular sieves).- Perform the reaction at a lower temperature. |
| Over-alkylation in Reductive Amination | - The secondary amine product is more nucleophilic than the primary amine starting material. | - Use a larger excess of the primary amine.- Add the aldehyde or ketone slowly to the reaction mixture. |
| No Reaction in Buchwald-Hartwig Amination | - Inactive catalyst.- Inappropriate ligand or base. | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.- Screen different bulky biarylphosphine ligands.- Use a stronger base like LiHMDS. [10] |
| Side Reactions (e.g., Hydrodehalogenation) | - Competing reaction pathway in the catalytic cycle. | - Optimize the ligand-to-palladium ratio.- Lower the reaction temperature. |
Conclusion
The N-alkylation of sterically hindered primary amines is a challenging yet essential transformation in modern organic synthesis. Reductive amination, particularly with sodium triacetoxyborohydride, and the palladium-catalyzed Buchwald-Hartwig amination stand out as the premier methods for achieving this goal. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and reaction conditions, researchers can successfully synthesize a wide range of sterically encumbered secondary and tertiary amines. The detailed protocols and troubleshooting guide provided herein serve as a practical resource for scientists in academic and industrial settings, enabling the efficient construction of complex nitrogen-containing molecules for various applications.
References
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The Organic Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available at: [Link]
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- Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1.
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- A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
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- N-Alkylation benzylamine·HBr with butylbromide utilizing different bases a.
- Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Organic Chemistry Portal.
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- A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University. 2021-07-01.
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- Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3.
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- Imine Reductases and Reductive Aminases in Organic Synthesis.
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- N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex.
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- Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines. Topics in current chemistry. 2025-10-09.
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- Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. 2026-01-05.
- A general carbonyl alkylative amination for tertiary amine synthesis facilit
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. 2025-01-17.
- N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photoc
- N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system.
- Difficulties with N-Alkylations using alkyl bromides. Reddit. 2021-03-17.
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- Room Temperature N-Alkylation of Amines with Alcohols under UV Irradiation Catalyzed by Cu-Mo/TiO2.
- A diversity of recently reported methodology for asymmetric imine reduction.
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- Alkylation of Amines (Sucks!). Master Organic Chemistry. 2017-05-26.
- Highly Stereoselective Metal-Free Catalytic Reduction of Imines: An Easy Entry to Enantiomerically Pure Amines and Natural and Unnatural α-Amino Esters.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org.
- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC - NIH.
- N alkylation
- Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC - NIH. 2022-07-29.
- Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides.
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Application Note & Protocols: Strategic Synthesis of Imines and Secondary Amines using N,2,2-trimethylpropan-1-amine hydrochloride
Introduction: The Utility of Steric Hindrance
In the landscape of synthetic and medicinal chemistry, the strategic introduction of sterically demanding moieties is a powerful tool for modulating the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. N,2,2-trimethylpropan-1-amine, a primary amine featuring a neopentyl group, offers a unique structural motif characterized by significant steric bulk adjacent to the reactive amino group. Its hydrochloride salt is a stable, crystalline solid, making it a convenient starting material for a variety of transformations.[1][2]
This application note provides an in-depth guide to the reaction of N,2,2-trimethylpropan-1-amine hydrochloride with aldehydes and ketones. We will explore the mechanistic nuances dictated by its structure, provide robust protocols for both imine formation and subsequent one-pot reductive amination, and discuss the critical parameters required to achieve high-yield synthesis of sterically hindered secondary amines—valuable scaffolds in modern drug discovery.[3]
Scientific Principles & Mechanistic Considerations
The condensation of a primary amine with a carbonyl compound to form an imine (also known as a Schiff base) is a cornerstone reaction in organic synthesis.[4][5] The process is reversible and typically acid-catalyzed, proceeding through a carbinolamine intermediate.[6] However, the use of this compound introduces specific challenges and considerations that must be expertly managed.
The Dual Role of the Hydrochloride Salt
N,2,2-trimethylpropan-1-amine is supplied as a hydrochloride salt to enhance its stability and ease of handling.[7] However, in this protonated state (R-NH3+ Cl-), the nitrogen's lone pair of electrons is unavailable for nucleophilic attack on the carbonyl carbon.[8][9] Therefore, a preliminary in situ neutralization step is mandatory to liberate the free, nucleophilic amine. This is typically achieved by adding one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[9]
Overcoming Steric Encumbrance
The defining feature of N,2,2-trimethylpropan-1-amine is the bulky tert-butyl group alpha to the CH2NH2 moiety. This steric hindrance significantly slows the rate of nucleophilic attack on the carbonyl carbon compared to less hindered primary amines like ethylamine.[10][11] Consequently, reactions may require more forcing conditions, such as elevated temperatures and extended reaction times, to proceed to completion.
Driving the Equilibrium: The Importance of Water Removal
Imine formation is a condensation reaction that liberates one molecule of water.[4][6] According to Le Châtelier's principle, the removal of this water is essential to drive the equilibrium toward the imine product. Failure to do so will result in low yields, as the imine is susceptible to hydrolysis back to the starting materials, a reaction that is also acid-catalyzed.[12] Effective water removal can be accomplished using chemical desiccants like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, or by azeotropic distillation with a Dean-Stark apparatus for reactions run at higher temperatures.[6]
Mechanistic Pathway
The reaction proceeds via a well-established, multi-step mechanism. The key stages are outlined in the diagram below. Optimal reaction rates are often observed in a weakly acidic environment (pH ~5), which provides enough acid to catalyze dehydration without fully protonating and deactivating the amine nucleophile.[13][14]
Figure 1: General mechanism for imine formation from an amine hydrochloride.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and justifications rooted in the chemical principles discussed above.
Protocol 1: Synthesis of N-neopentylbenzaldimine
This protocol details the formation of a representative imine from this compound and benzaldehyde.
Objective: To synthesize the imine product via condensation, with in situ water removal.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Mmol | Equivalents | Amount |
| N,2,2-trimethylpropan-1-amine HCl | 31820-19-6 | 137.65 | 10.0 | 1.0 | 1.38 g |
| Benzaldehyde | 100-52-7 | 106.12 | 10.0 | 1.0 | 1.06 g (1.02 mL) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 11.0 | 1.1 | 1.11 g (1.52 mL) |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | ~5 g |
| Toluene | 108-88-3 | 92.14 | - | - | 50 mL |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.38 g, 10.0 mmol) and toluene (50 mL).
-
Amine Liberation: Add triethylamine (1.52 mL, 11.0 mmol) to the suspension. Stir at room temperature for 15 minutes. A precipitate of triethylamine hydrochloride may form. This step is critical to generate the free amine necessary for the reaction.[9]
-
Carbonyl Addition: Add benzaldehyde (1.02 mL, 10.0 mmol) to the flask via syringe.
-
Dehydration & Reaction: Add anhydrous magnesium sulfate (~5 g) to the reaction mixture. The MgSO₄ acts as a chemical desiccant to sequester the water formed during the reaction, driving the equilibrium towards the product.[6]
-
Heating: Heat the reaction mixture to reflux (~110 °C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS. The elevated temperature and extended time are necessary to overcome the steric hindrance of the neopentyl group.[4][11]
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the MgSO₄ and triethylamine hydrochloride. Wash the filter cake with a small amount of toluene.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude imine product, typically as a pale yellow oil.
-
Purification & Characterization: The crude product can be purified by vacuum distillation or column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy (expect a characteristic C=N stretch around 1640-1690 cm⁻¹).
Protocol 2: One-Pot Reductive Amination to Synthesize N-benzyl-N,2,2-trimethylpropan-1-amine
This protocol demonstrates a highly efficient method to directly convert the carbonyl and amine to the more stable secondary amine product, bypassing the isolation of the hydrolytically sensitive imine.
Objective: To synthesize a sterically hindered secondary amine in a single pot using a chemoselective reducing agent.
Figure 2: Workflow for one-pot reductive amination.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Mmol | Equivalents | Amount |
| N,2,2-trimethylpropan-1-amine HCl | 31820-19-6 | 137.65 | 5.0 | 1.0 | 0.69 g |
| Acetone | 67-64-1 | 58.08 | 5.5 | 1.1 | 0.32 g (0.40 mL) |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 7.5 | 1.5 | 1.59 g |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 5.5 | 1.1 | 0.71 g (0.96 mL) |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | - | - | 25 mL |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (0.69 g, 5.0 mmol), acetone (0.40 mL, 5.5 mmol), and 1,2-dichloroethane (25 mL).
-
Amine Liberation: Add DIPEA (0.96 mL, 5.5 mmol) and stir the mixture at room temperature for 1 hour. This initial period allows for the formation of the imine/iminium ion intermediate in solution.[15]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture in portions over 10 minutes. STAB is a mild and selective reducing agent that preferentially reduces the protonated iminium ion over the starting ketone, preventing unwanted reduction of the carbonyl substrate.[16]
-
Reaction: Stir the reaction at room temperature for 18-24 hours, monitoring by TLC until the starting material is consumed.
-
Workup (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract with dichloromethane (3 x 25 mL). Combine the organic layers.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-isopropyl-N,2,2-trimethylpropan-1-amine.
Summary of Applications & Scope
The methodologies described enable the synthesis of a diverse range of sterically hindered imines and secondary amines. The choice between the two protocols depends on the desired final product.
Table 1: Substrate Scope and Expected Outcomes
| Carbonyl Substrate | Recommended Protocol | Key Considerations | Expected Product Class |
| Aromatic Aldehyde | Protocol 1 or 2 | Generally reactive. Protocol 1 yields stable imines. Protocol 2 is highly efficient. | Imine or Secondary Amine |
| Aliphatic Aldehyde | Protocol 2 | Prone to self-condensation. Direct reductive amination is preferred to trap the imine.[4] | Secondary Amine |
| Acyclic Ketone | Protocol 2 | Less reactive than aldehydes; may require longer reaction times or mild heating.[11] | Secondary Amine |
| Cyclic Ketone | Protocol 2 | Reactivity is similar to acyclic ketones. | Secondary Amine |
Conclusion
The reaction of this compound with carbonyl compounds is a robust method for synthesizing sterically encumbered molecules. Successful synthesis hinges on a clear understanding of the underlying principles: the necessity of liberating the free amine from its salt, managing the slower reaction kinetics caused by steric hindrance, and effectively driving the reaction equilibrium by removing water. The one-pot reductive amination protocol, in particular, offers a highly practical and efficient pathway to valuable secondary amine building blocks that are of significant interest to the pharmaceutical and agrochemical industries.
References
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PubChem. 3-chloro-N,N,2-trimethylpropan-1-amine;hydron;chloride. National Institutes of Health. Available at: [Link]
-
Chemical Forums. Sterically hindered primary amines. Available at: [Link]
-
Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]
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ResearchGate. Green Imine Synthesis from Amines using Transition Metal and Micellar Catalysis. Available at: [Link]
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PubMed Central. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. National Institutes of Health. Available at: [Link]
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Master Organic Chemistry. Imines – Properties, Formation, Reactions, and Mechanisms. Available at: [Link]
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ResearchGate. Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Available at: [Link]
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Sciencemadness.org. Schiffs base / imine with an amine salt?. Available at: [Link]
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YouTube. synthesis of imines from primary amines and carbonyl compounds. Erland Stevens. Available at: [Link]
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Chemistry Steps. Reductive Amination. Available at: [Link]
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ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available at: [Link]
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Royal Society of Chemistry. The synthesis of sterically hindered amines by a direct reductive amination of ketones. Available at: [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
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YouTube. Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. Available at: [Link]
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YouTube. Reductive Amination | Synthesis of Amines. The Organic Chemistry Tutor. Available at: [Link]
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Wikipedia. Carbonyl condensation. Available at: [Link]
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Wiley Online Library. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Available at: [Link]
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Bentham Science. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available at: [Link]
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N,2,2-trimethylpropan-1-amine hydrochloride as a reagent for pharmaceutical intermediates
An Application Guide to N,2,2-trimethylpropan-1-amine hydrochloride in Pharmaceutical Synthesis
Abstract
This compound, a sterically hindered primary amine salt, presents unique opportunities as a reagent and building block in the synthesis of complex pharmaceutical intermediates. Its bulky neopentyl structure offers distinct steric and electronic properties that can be leveraged to achieve high selectivity in various organic transformations. This guide provides a comprehensive overview of its properties, mechanistic rationale for its application, and detailed, illustrative protocols for its use. We explore its potential as a hindered base and as a synthon for introducing sterically demanding moieties, crucial for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Introduction: The Strategic Value of Steric Hindrance
In the intricate landscape of drug design and development, controlling molecular architecture is paramount. Sterically hindered amines are a class of reagents that provide chemists with a tool to direct reaction pathways with high precision. This compound (also known as N-neopentylamine hydrochloride) is a prime example. Featuring a primary amine attached to a neopentyl group, this molecule's reactivity is dominated by the bulky tert-butyl moiety adjacent to the nitrogen atom.
This steric bulk significantly influences its nucleophilicity and basicity, allowing for selective reactions that might be difficult to achieve with less hindered amines.[1][2] For instance, while it can participate in reactions typical of primary amines, the reaction rates and equilibria are often dramatically different, enabling its use in scenarios requiring fine-tuned reactivity. This guide will serve as a technical resource for researchers looking to incorporate this versatile reagent into their synthetic workflows for creating novel pharmaceutical intermediates.
Physicochemical Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. The data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 31820-19-6 | |
| Molecular Formula | C₆H₁₆ClN | [3] |
| Molecular Weight | 137.65 g/mol | [3] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | Sealed in dry, room temperature | |
| InChI Key | QRUYXKCCDNOAAX-UHFFFAOYSA-N |
Core Reactivity and Mechanistic Rationale
The utility of this compound stems from the electronic and steric effects of its neopentyl group. As a hydrochloride salt, the amine is protonated, rendering it non-nucleophilic and stable for storage. To engage in reactions, it must first be converted to its free amine form, N,2,2-trimethylpropan-1-amine.
Caption: Illustrative scheme for N-alkylation.
Materials:
-
This compound (1.2 eq)
-
Primary alkyl halide (e.g., benzyl bromide) (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
Combine this compound and potassium carbonate in a flask with ACN as per Protocol 1 and stir for 30 minutes.
-
Add the primary alkyl halide (1.0 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. Due to steric hindrance, reactions may require elevated temperatures and longer reaction times (4-24 hours).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup: dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of a Sterically Hindered Amide Intermediate via N-Acylation
Rationale: Acylation of the free amine with an acid chloride is typically a rapid and high-yielding reaction. [2]The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge the HCl generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.
Materials:
-
This compound (1.0 eq)
-
Acid chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (2.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Suspend this compound in DCM in a flask under an inert atmosphere.
-
Add triethylamine (2.5 eq) and stir for 15 minutes. This neutralizes the salt and provides the necessary base for the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acid chloride (1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide.
-
Purify the product by recrystallization or flash column chromatography.
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Spill & Disposal: In case of a spill, contain the material and dispose of it as hazardous chemical waste in accordance with local and institutional regulations.
Conclusion
This compound is a valuable reagent for synthetic chemists in the pharmaceutical industry. Its defining characteristic—a sterically encumbered primary amine—translates into unique reactivity that can be exploited for selective transformations. By serving as a hindered nucleophilic building block, it enables the direct installation of neopentyl groups, which are increasingly important in modulating drug properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and implement this reagent in the synthesis of next-generation pharmaceutical intermediates.
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Covestro Solution Center. SAFETY DATA SHEET. Available at: [Link].
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link].
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Application Notes & Protocols: Strategic Use of N,2,2-Trimethylpropan-1-amine Hydrochloride in the Synthesis of Bioactive Molecules
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on the strategic application of N,2,2-trimethylpropan-1-amine hydrochloride, also known as N-methyl-tert-butylamine hydrochloride, in the synthesis of bioactive molecules. This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices, providing self-validating protocols, and grounding all claims in authoritative references. We will explore its role as a versatile secondary amine building block for creating key pharmacophores, including N-substituted amides and complex heterocyclic systems, and its utility in structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of a Sterically Hindered Secondary Amine
N,2,2-trimethylpropan-1-amine is a secondary amine characterized by a sterically demanding tert-butyl group adjacent to the nitrogen-bound methyl group.[1] This structural feature is not a trivial detail; it imparts specific reactivity and conformational constraints that can be strategically exploited in medicinal chemistry. The tert-butyl group can serve as a lipophilic moiety to enhance membrane permeability or to probe hydrophobic pockets in biological targets. Furthermore, its steric bulk can influence the stereochemical outcome of reactions and restrict the conformational freedom of the final molecule, which can be crucial for locking in a bioactive conformation.
The compound is most frequently supplied and handled as its hydrochloride salt (CAS No: 31820-19-6).[2][3] This salt form offers superior stability, higher melting point, and ease of handling compared to the volatile and corrosive free base.[1] In most synthetic applications, the active free amine is generated in situ through the addition of a suitable base, a common and practical approach in modern organic synthesis.
Amines are one of the most prevalent functional groups in approved drugs, making novel amine building blocks highly valuable in drug discovery.[4] They serve as key handles for constructing amides, participating in multicomponent reactions, and forming the core of numerous heterocyclic scaffolds.[5][6] This guide will focus on specific, documented applications of N,2,2-trimethylpropan-1-amine in constructing molecules of biological relevance.
Core Application: Synthesis of N-Substituted Carboxamides for SAR Studies
One of the most fundamental and widespread applications of N,2,2-trimethylpropan-1-amine is in the synthesis of N-(tert-butyl)-N-methylcarboxamides. The resulting amide moiety is a common feature in bioactive molecules. The introduction of the N-methyl-tert-butyl group allows for a systematic exploration of structure-activity relationships (SAR). For instance, it was utilized in a SAR study related to N,N-disubstitutions on pyrazolopyrimidines, a class of compounds with diverse biological activities.[1]
Mechanistic Rationale
The synthesis involves the coupling of a carboxylic acid with the amine to form an amide bond. This is typically achieved by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides (like EDC) or acyl chlorides. The hydrochloride salt of the amine must be neutralized in situ with a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free secondary amine, which then acts as the nucleophile.
General Workflow for Amide Coupling
The following diagram illustrates the general workflow for the synthesis of an N-(tert-butyl)-N-methylcarboxamide from a generic carboxylic acid.
Caption: General workflow for amide bond formation.
Detailed Protocol: Amide Coupling
This protocol describes a general procedure for the synthesis of an N-(tert-butyl)-N-methylcarboxamide.
Table 1: Reagents for Amide Coupling
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid (R-COOH) | 1.0 | Substrate |
| This compound | 1.2 | Amine source |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.2 | Coupling agent |
| HOBt (Hydroxybenzotriazole) | 1.2 | Reduces side reactions |
| Triethylamine (TEA) or DIPEA | 2.5 | Base to free the amine and neutralize |
| Dichloromethane (DCM) | - | Solvent |
Step-by-Step Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Add this compound (1.2 eq) to the solution.
-
Add triethylamine or DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature. This liberates the free amine from its hydrochloride salt.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.
Advanced Application: Synthesis of Pyrrolo[3,4-b]indole Scaffolds
N,2,2-trimethylpropan-1-amine has been used in the synthesis of the pyrrolo[3,4-b]indole ring system.[1] This heterocyclic scaffold is of interest in medicinal chemistry due to its presence in various natural products and pharmacologically active compounds. The synthesis involves a multi-step sequence where the amine is first used to form a carboxamide, which then undergoes a radical-induced cyclization.
Reaction Scheme
The following diagram outlines the key transformation where the amine is incorporated.
Caption: Synthesis of a pyrrolo[3,4-b]indole system.
Protocol: Formation of the Carboxamide Intermediate
This protocol focuses on the initial amide formation step, which is crucial for the subsequent radical cyclization.
Table 2: Reagents for Carboxamide Formation
| Reagent | Molar Eq. | Purpose |
| 3-Trifluoroacetylindole | 1.0 | Substrate |
| This compound | 1.5 | Amine source |
| Triethylamine (TEA) | 3.0 | Base |
| Toluene or THF | - | Solvent |
Step-by-Step Procedure:
-
Dissolve 3-trifluoroacetylindole (1.0 eq) in anhydrous toluene in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.5 eq) followed by triethylamine (3.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude carboxamide can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling Agents (e.g., EDC): Can be sensitizers and irritants. Avoid inhalation and skin contact.
-
Solvents (e.g., DCM, Toluene): Are volatile and may be harmful. Use in a fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in amide coupling | Incomplete liberation of the free amine. | Ensure sufficient base (at least 2.5 eq) is used. Stir for 10-15 min after base addition before adding coupling agents. |
| Inactive coupling reagents. | Use fresh, high-purity coupling reagents. | |
| Side product formation | Epimerization (if chiral centers are present). | Add HOBt to suppress racemization. Run the reaction at a lower temperature (e.g., 0 °C). |
| Reaction does not proceed | Steric hindrance from the amine or carboxylic acid. | Use a more potent coupling agent (e.g., HATU, COMU). Increase reaction temperature or time. |
Conclusion
This compound is a valuable building block for introducing a sterically defined N-methyl-tert-butyl moiety into potential drug candidates. Its primary application lies in the straightforward synthesis of carboxamides for SAR exploration and as a key component in the construction of more complex heterocyclic systems. The use of its stable hydrochloride salt, combined with in situ free-basing, provides a practical and efficient method for its incorporation into diverse molecular scaffolds. This guide provides the foundational protocols and technical insights necessary for the successful application of this reagent in a modern drug discovery setting.
References
-
Georganics. (2023). N-Methyl-tert-butylamine - general description and preparation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]
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LookChem. (n.d.). Cas 14610-37-8, N-METHYL-TERT-BUTYLAMINE. Retrieved from [Link]
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PubChem. (n.d.). N-ethyl-N,2,2-trimethylpropan-1-amine. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 31820-19-6 | this compound. Retrieved from [Link]
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Domínguez, G., & Pérez-Castells, J. (2011). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Selected natural products (first row) and synthetic bioactive molecules.... Retrieved from [Link]
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Technology Networks. (2019). A New Way of Creating the Building Blocks of Drugs. Retrieved from [Link]
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Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Retrieved from [Link]
-
Kuno, F. (2007). Total synthesis and development of bioactive natural products. PMC. Retrieved from [Link]
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Davie, C. P., et al. (2014). Building Block-Centric Approach to DNA-Encoded Library Design. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Conformationally Constrained Analogues of Bioactive Amino Acids Based on Asymmetric Cyclopropanation. Retrieved from [Link]
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ResearchGate. (n.d.). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Retrieved from [Link]
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Eastman, S. W., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. ACS Publications. Retrieved from [Link]
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PubChem. (n.d.). N,N,2-trimethylpentan-1-amine. Retrieved from [Link]
-
University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
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analytical methods for characterizing N,2,2-trimethylpropan-1-amine hydrochloride derivatives
An Application Guide to the Comprehensive Characterization of N,2,2-trimethylpropan-1-amine Hydrochloride and Its Derivatives
Abstract
This document provides a detailed guide to the essential analytical methodologies for the structural confirmation, purity assessment, and comprehensive characterization of this compound and its analogous derivatives. As fundamental building blocks in pharmaceutical synthesis and materials science, the unambiguous identification and quality control of these tertiary amine salts are paramount. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each technique. We will explore a multi-faceted approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis to ensure compound identity, purity, and quality.
Introduction: The Analytical Imperative
N,2,2-trimethylpropan-1-amine, a tertiary amine, and its derivatives are valuable intermediates in organic synthesis. The formation of their hydrochloride salts is a common strategy to improve stability, crystallinity, and aqueous solubility.[1] However, this salt formation also introduces specific analytical challenges. A robust analytical workflow is critical to verify the covalent structure of the organic cation, confirm the presence of the chloride counter-ion, and quantify process-related impurities or degradation products. This guide presents an integrated strategy to achieve a full and reliable characterization.
Foundational Structural Elucidation
The first objective in any analysis is the unequivocal confirmation of the molecular structure. A combination of spectroscopic techniques is employed to probe the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Causality Behind Experimental Choices: For amine hydrochlorides, the choice of solvent is critical. While deuterated water (D₂O) can be used, it will cause the acidic N-H proton to exchange with deuterium, rendering it invisible in the ¹H NMR spectrum.[2] Using a non-exchangeable solvent like deuterated dimethyl sulfoxide (DMSO-d₆) allows for the direct observation of this proton, providing definitive evidence of the ammonium salt's formation.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, 99.9% D) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
Instrument Setup:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
Acquire a standard ¹³C NMR spectrum with proton decoupling (e.g., 1024-4096 scans).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).
Expected Data Interpretation for this compound:
| Assignment | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | Rationale |
| (CH₃)₃C- (t-butyl) | ~1.0 ppm (s, 9H) | ~25 ppm (CH₃), ~32 ppm (C) | Nine equivalent protons result in a strong singlet. The quaternary carbon and its attached methyls are in the typical aliphatic region. |
| -CH₂-N | ~2.8 ppm (s, 2H) | ~65 ppm | Methylene protons adjacent to the positively charged nitrogen are deshielded and shifted downfield. The carbon is similarly affected. |
| N-(CH₃)₂ | ~2.6 ppm (s, 6H) | ~45 ppm | Six equivalent protons on the N-methyl groups appear as a singlet, also deshielded by the adjacent nitrogen. |
| N-H⁺ | ~9.5-10.5 ppm (br s, 1H) | N/A | The acidic proton on the nitrogen is highly deshielded and often appears as a broad singlet. Its presence confirms the hydrochloride salt form.[3] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the organic cation and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is the ideal technique for amine salts as they are already charged in solution.
Causality Behind Experimental Choices: ESI in positive ion mode is selected because the analyte, an ammonium salt, readily exists as a cation [R₃NH]⁺ in solution. This "soft" ionization technique minimizes in-source fragmentation, ensuring the prominent observation of the molecular ion of the free amine.
Protocol 2: ESI Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameters: Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) in positive ion mode to maximize the signal of the ion of interest.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Expected Data Interpretation:
-
Parent Ion: The primary observed ion will be the protonated free amine, [M+H]⁺, corresponding to the organic cation. For N,2,2-trimethylpropan-1-amine (C₆H₁₅N, MW = 101.19), the observed ion would have an m/z of 102.1281 (calculated for [C₆H₁₆N]⁺).
-
Fragmentation: While ESI is soft, some fragmentation can be induced. A characteristic fragmentation pathway for such amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which can help confirm the structure.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR is a rapid and effective method to confirm the presence of key functional groups and to verify the formation of the amine salt.
Causality Behind Experimental Choices: The vibrational frequency of the N-H bond is highly sensitive to its chemical environment. In a neutral tertiary amine, there are no N-H bonds. In its hydrochloride salt, a new N-H⁺ group is formed. This group has a very distinct, broad absorption band at a lower wavenumber compared to C-H stretches, making it an unmistakable diagnostic peak.[4]
Protocol 3: FTIR Analysis
-
Sample Preparation:
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest method.
-
KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet.
-
Sample Scan: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.
Expected Data Interpretation:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H⁺ Stretch | 2200 - 3000 | Very broad, strong absorption. This is the key diagnostic peak for a tertiary amine salt.[4] |
| C-H Stretch (aliphatic) | 2850 - 3000 | Sharp, medium-to-strong peaks, often appearing as shoulders on the broad N-H⁺ band. |
| N-H⁺ Bend | ~1580 - 1650 | Medium intensity, often broad. |
| C-H Bend | 1350 - 1480 | Medium intensity peaks. |
Purity Assessment and Quantitative Methods
Confirming purity is as critical as verifying identity. This involves separating the main compound from any potential impurities and determining its elemental composition.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the primary technique for separating and quantifying the target compound relative to impurities. However, small, polar, non-UV active compounds like N,2,2-trimethylpropan-1-amine present a challenge for standard reversed-phase HPLC.
Causality Behind Experimental Choices: The lack of a UV chromophore necessitates the use of universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). To achieve good retention and peak shape on a C18 column, an acidic mobile phase modifier (e.g., formic acid or TFA) is used to protonate the amine, ensuring a consistent charge state, and to suppress interactions with residual silanol groups on the stationary phase.[5][6]
Sources
purification techniques for products derived from N,2,2-trimethylpropan-1-amine hydrochloride
An Application Guide to the Purification of N,2,2-trimethylpropan-1-amine hydrochloride
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of this compound (CAS: 31820-19-6), a compound of interest in pharmaceutical development and organic synthesis. Moving beyond simplistic procedural outlines, this document elucidates the causal mechanisms behind strategic purification choices, empowering researchers to adapt and troubleshoot effectively. We will explore purification strategies ranging from classical recrystallization and pH-mediated extractions to advanced chromatographic separations. Each protocol is designed as a self-validating system, incorporating critical checkpoints for assessing purity and yield. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity this compound.
Foundational Knowledge: Compound Properties and Impurity Profiling
A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants. This compound is a salt, a fact that fundamentally governs its physical and chemical behavior.
Physicochemical Properties
The properties of the target compound dictate the viable purification methods. As a hydrochloride salt, the compound exhibits significantly different solubility compared to its free base form.[1]
| Property | Value / Observation | Source | Significance for Purification |
| CAS Number | 31820-19-6 | Unique identifier for literature and database searches. | |
| Molecular Formula | C₆H₁₆ClN | [2] | --- |
| Molecular Weight | 137.65 g/mol | [2] | Used for calculating molar equivalents in protocols. |
| Physical Form | Solid | Suggests that crystallization-based methods are highly applicable. | |
| Purity (Commercial) | Typically ≥98% | Indicates that purification will focus on removing the final few percent of impurities. | |
| Solubility | As a salt, it is expected to be soluble in polar solvents like water and alcohols, and poorly soluble in non-polar organic solvents like hexanes or diethyl ether. The free base form would show inverse solubility. | [1][3] | This differential solubility is the cornerstone of liquid-liquid extraction purification. |
| Storage | Sealed in dry, room temperature conditions. | Highlights its likely hygroscopic nature. |
Anticipated Impurity Profile
Impurities are typically byproducts or unreacted starting materials from the synthesis. While the exact synthesis of this specific compound is not widely published, common synthetic routes for similar amines allow for an educated projection of potential impurities:
-
Inorganic Salts: Excess reagents or byproducts from the hydrochloride salt formation (e.g., NaCl, if aqueous HCl is used in the presence of a sodium base).[4]
-
Unreacted Starting Materials: Depending on the synthetic route, these could be various precursors.
-
Related Amine Impurities: Byproducts from side reactions, such as isomeric amines or products of over-alkylation.
-
Residual Solvents: Solvents used in the final reaction or workup steps.
Strategic Selection of Purification Technique
The choice of purification method is not arbitrary; it is a logical decision based on the nature of the impurities, the required scale, and the desired final purity. The following decision-making workflow can guide this selection process.
Caption: Workflow for pH-mediated liquid-liquid extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound (1.0 eq) in deionized water (approx. 10 mL per gram of salt).
-
Basification: Cool the solution in an ice bath. Slowly add 2M aqueous sodium hydroxide solution dropwise with stirring until the pH of the aqueous phase is >12 (verify with pH paper). A milky suspension or separate organic layer (the free base) may form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the free amine with dichloromethane (DCM) or ethyl acetate (3 x 15 mL per gram of starting salt). Combine the organic extracts.
-
Self-Validation: After the final extraction, spot a small amount of the aqueous layer on a TLC plate against the organic layer to ensure complete extraction of the amine.
-
-
Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and inorganic base. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Salt Reformation: Filter the drying agent. To the clear filtrate, slowly add a solution of HCl in a solvent in which the hydrochloride salt is insoluble, such as 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane, until precipitation ceases.
-
Causality: The highly polar hydrochloride salt is insoluble in the non-polar organic solvent and precipitates out, leaving any organic-soluble impurities behind in the solution. [4]6. Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and any remaining soluble impurities.
-
-
Drying: Dry the purified this compound under high vacuum to a constant weight.
Protocol 2: Recrystallization
For a compound that is already in a crystalline solid form, recrystallization is an effective method to remove impurities that have different solubility profiles from the main product. [5][6] Causality: The principle is to dissolve the impure solid in a minimal amount of a hot solvent in which the compound is highly soluble, but the impurities are either very soluble or insoluble. Upon slow cooling, the solubility of the target compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. [5] Step-by-Step Methodology:
-
Solvent Selection: This is the most critical step. A good solvent system will dissolve the compound when hot but not when cold. For amine hydrochlorides, polar protic solvents are a good starting point.
-
Recommended Solvents: Isopropanol is often superior to ethanol for amine hydrochlorides. [3]A co-solvent system, like isopropanol/diethyl ether or ethanol/ethyl acetate, can also be effective, where diethyl ether or ethyl acetate acts as an anti-solvent. [3][5]2. Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., isopropanol). Heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid just dissolves completely.
-
Self-Validation: If an impurity is completely insoluble in the hot solvent, it should be removed at this stage by hot filtration.
-
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Chromatographic Purification of the Free Base
When impurities are structurally very similar to the target compound, chromatography is the method of choice. It is almost always performed on the free base, as the ionic nature of the hydrochloride salt makes it unsuitable for standard silica gel chromatography.
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). [7]Basic amines like N,2,2-trimethylpropan-1-amine pose a challenge as they can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and peak tailing. [8] Approach A: Modified Mobile Phase on Standard Silica
-
Principle: A small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. [7][9]This base effectively neutralizes the acidic sites on the silica, allowing the target amine to elute more symmetrically.
-
Protocol:
-
Convert the crude hydrochloride salt to the free base using the basification and extraction steps from Protocol 1 (Steps 1-4). Concentrate the dried organic solution to obtain the crude free base.
-
Prepare a silica gel column.
-
Choose an appropriate mobile phase, typically a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.
-
Crucially, add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.
-
Dissolve the crude free base in a minimum amount of the mobile phase and load it onto the column.
-
Elute the column, collecting fractions and analyzing them by TLC.
-
Combine the pure fractions, evaporate the solvent, and re-form the hydrochloride salt as described in Protocol 1 (Steps 5-7).
-
Approach B: Amine-Functionalized Silica
-
Principle: Use a specialty stationary phase where the silica surface has been functionalized with amine groups. This creates a more basic environment, preventing the unwanted interaction with the target amine and simplifying the purification. [8]* Protocol:
-
Prepare the crude free base as described above.
-
Use a pre-packed amine-functionalized silica column (e.g., Biotage® KP-NH). [8] 3. Elute with a simple, non-basic mobile phase (e.g., a gradient of ethyl acetate in hexanes). The need for a basic modifier is eliminated. [8] 4. Process the pure fractions as described in Approach A.
-
Purity Assessment
Post-purification analysis is essential to confirm the success of the procedure. A combination of methods provides the most complete picture.
| Analytical Method | Information Provided | Key Considerations |
| ¹H NMR | Confirms the chemical structure and can reveal the presence of proton-bearing impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination. [10] | Requires a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). |
| HPLC/UPLC | Provides purity data based on UV absorbance. Can separate closely related impurities. | Method development (column, mobile phase) is required. For polar amines, HILIC or reversed-phase with an appropriate pH may be necessary. |
| GC-MS | Useful for volatile impurities and confirming the mass of the free base. | The hydrochloride salt is not volatile. Analysis must be done on the free base, or derivatization may be required to improve peak shape. [10] |
| Melting Point | A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting range. | Comparison to a known standard is ideal. |
Conclusion
The purification of this compound is a tractable but systematic process. For the removal of inorganic salts and baseline impurities, pH-mediated liquid-liquid extraction offers a robust and scalable solution. When higher purity is required or when dealing with structurally similar byproducts, recrystallization of the salt or chromatographic separation of the free base are the preferred methods. The challenges associated with amine chromatography on silica can be effectively overcome by using a base-modified eluent or an amine-functionalized stationary phase. All purification efforts must be validated by appropriate analytical techniques to confirm that the desired level of purity has been achieved.
References
- Vulcanchem. N,2,2-trimethylcyclopropan-1-amine hydrochloride - 1795279-04-7.
- Google Patents. US3337630A - Process for the purification of amines.
- Sigma-Aldrich. This compound | 31820-19-6.
- ECHEMI. Purification of Hydrochloride.
- Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023-02-10).
- Biotage. Is there an easy way to purify organic amines? (2023-01-19).
- ResearchGate. Purification of organic hydrochloride salt? (2017-02-07).
- Synblock. CAS 31820-19-6 | this compound.
- Reddit. Chromotography with free amines? : r/chemhelp (2022-09-24).
- YouTube. Amine and HCl - salt formation reaction (2022-06-06).
- YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022-08-11).
- PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. Recrystallization and Crystallization.
- Benchchem. Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Reactions with N,2,2-trimethylpropan-1-amine hydrochloride
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in reactions involving the sterically hindered primary amine, N,2,2-trimethylpropan-1-amine hydrochloride. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to enable the successful functionalization of this challenging substrate.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
Q1: What is N,2,2-trimethylpropan-1-amine, and why is it considered highly sterically hindered?
A1: N,2,2-trimethylpropan-1-amine, often referred to as neopentylamine, possesses a primary amine (-NH₂) connected to a neopentyl group. The core of the steric challenge lies in the quaternary carbon atom (a carbon bonded to four other carbons) adjacent to the CH₂-NH₂ moiety. This arrangement, featuring a bulky tert-butyl group, effectively shields the nitrogen's lone pair of electrons. This shielding physically obstructs the approach of electrophiles, drastically reducing the amine's nucleophilicity and slowing down reaction rates.[1][2]
Q2: I am using the hydrochloride salt form. How does this impact my reaction setup?
A2: The hydrochloride salt form is crucial for the stability and handling of the amine. However, in this state, the amine's nitrogen is protonated to form an ammonium salt (R-NH₃⁺Cl⁻). This protonated form is not nucleophilic and will not react with electrophiles.[3] To initiate any reaction, the free amine (R-NH₂) must be liberated in situ. This requires the addition of a base to neutralize the hydrochloride.
Critical Consideration: At least two equivalents of base are necessary for reactions that produce an acidic byproduct (e.g., acylation with an acid chloride, which produces HCl).
-
1.0 equivalent neutralizes the starting material's hydrochloride salt.
-
1.0+ equivalent scavenges the acid generated during the reaction.[3][4]
Commonly used non-nucleophilic bases include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base).[5]
Q3: What are the most common experimental failures observed with this amine?
A3: Researchers frequently report the following issues:
-
Extremely Slow or Stalled Reactions: Even with elevated temperatures, reactions can take days or fail to reach completion.
-
Low to No Product Yield: The activation energy for the reaction is often too high to overcome under standard conditions.[1]
-
Side Reactions: The need for harsh conditions (e.g., very high temperatures) can lead to the decomposition of starting materials or the formation of unwanted byproducts.
Q4: What are the primary strategic pillars for overcoming this steric hindrance?
A4: A multi-faceted approach is required. The key strategies are:
-
Maximizing Electrophilicity: Use the most reactive form of your electrophile (e.g., an acid chloride instead of a carboxylic acid).
-
Employing High-Activity Catalysts & Reagents: For reactions like amide bond formation or cross-couplings, standard reagents are insufficient. Specialized, highly active systems are mandatory.
-
Optimizing Reaction Conditions with Non-Thermal Energy Sources: Microwave irradiation and sonication provide localized energy that can dramatically accelerate reactions that are sluggish under conventional heating.[6][7][8][9]
Section 2: Troubleshooting Guides for Specific Reactions
Issue 1: Low or No Yield in N-Acylation (Amide Bond Formation)
The formation of an amide bond between a carboxylic acid and N,2,2-trimethylpropan-1-amine is a significant challenge due to the amine's poor nucleophilicity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for N-acylation reactions.
Solution 1: Use of High-Potency Coupling Reagents
Standard carbodiimide coupling reagents like DCC or EDC are often ineffective. Uronium or phosphonium salt-based reagents are required as they form highly reactive activated esters in situ.[10]
Table 1: Comparison of Coupling Reagents for Hindered Amines
| Reagent | Class | Key Advantages | Potential Disadvantages |
|---|---|---|---|
| HATU | Aminium/Uronium | Extremely efficient for hindered couplings due to reactive OAt-ester formation.[10] | More expensive; based on potentially explosive HOAt.[11] |
| COMU | Aminium/Uronium | Reactivity comparable to HATU; safer (Oxyma-based) and has better solubility.[12][13] | Can still cause guanidinylation of the amine in slow reactions. |
| PyBOP | Phosphonium | Efficient; avoids guanidinylation side reactions.[11] | Generally less reactive than HATU; can be slower.[10] |
| T3P® | Phosphonic Anhydride | Gives superior results for sterically hindered peptides with low racemization.[12] | Often requires careful control of stoichiometry and temperature. |
Protocol: HATU-Mediated Amide Coupling
This protocol outlines a robust method for coupling a generic carboxylic acid with this compound.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 5 minutes at room temperature. The extra equivalent of base ensures the reaction medium remains basic.
-
Amine Addition: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Issue 2: Failure in N-Arylation (Buchwald-Hartwig or Ullmann Cross-Coupling)
Forming a C-N bond between an aryl halide and N,2,2-trimethylpropan-1-amine is exceptionally difficult and highly dependent on the catalyst system. The steric bulk hinders the crucial reductive elimination step in the catalytic cycle.
Catalyst Selection Strategy
Caption: Catalyst selection workflow for C-N cross-coupling.
Solution: Copper-Catalyzed N-Arylation with a Pyrrole-ol Ligand
Recent advances have shown that copper catalysis, a modern iteration of the Ullmann reaction, can be uniquely effective for coupling sterically hindered partners when the right ligand is employed.[14][15][16] Pyrrole-ol based ligands have been shown to facilitate the coupling of ortho-substituted aryl iodides with hindered primary amines.[15][17]
Protocol: Representative Copper-Catalyzed N-Arylation
This protocol is adapted from methodologies developed for sterically demanding C-N couplings.[15][16]
-
Preparation: To an oven-dried reaction vial, add CuI (5 mol%), the pyrrole-ol ligand (10 mol%), and K₃PO₄ (2.0 eq).
-
Reagent Addition: Add the aryl iodide (1.0 eq) and this compound (1.5 eq).
-
Solvent: Add anhydrous, degassed DMSO.
-
Reaction: Seal the vial and heat the reaction mixture to 100-120 °C for 18-36 hours. Monitor progress by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Section 3: Advanced Strategies for Recalcitrant Reactions
When optimized thermal conditions and advanced reagents fail, alternative energy sources should be considered.
Strategy 1: Sonication
Ultrasound can promote reactions by creating localized high-pressure and high-temperature "hot spots" through acoustic cavitation.[9] This provides the energy to overcome high activation barriers without heating the bulk solution, which can minimize thermal decomposition. A vast rate increase has been demonstrated for the Mitsunobu reaction with sterically hindered substrates when sonication is combined with high concentration.[7][8][9]
-
Application: For a sluggish N-acylation or N-alkylation, increase the concentration of reagents (e.g., from 0.1 M to 1.0-3.0 M) and place the sealed reaction vessel in a standard laboratory ultrasonic bath.[7][9] Monitor the reaction closely, as reaction times can decrease from days to minutes or hours.[9]
Strategy 2: Microwave-Assisted Synthesis
Microwave reactors allow for rapid and uniform heating far beyond the boiling point of the solvent in a sealed vessel. This can dramatically accelerate reactions.
-
Application: This technique is particularly useful for palladium- or copper-catalyzed cross-coupling reactions. A reaction that might take 24 hours at 110 °C conventionally could potentially be completed in 30-60 minutes at 150-180 °C in a microwave reactor.
References
-
Modak, A., Nett, A. J., Haibach, M. C., Chan, V. S., Franczyk, T. S., & Cook, S. P. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10831–10837. [Link]
-
Modak, A., Nett, A. J., Haibach, M. C., Chan, V. S., Franczyk, T. S., & Cook, S. P. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10831-10837. Also available from: [Link]
-
Modak, A., Nett, A. J., Haibach, M. C., Chan, V. S., Franczyk, T. S., & Cook, S. P. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Lin, C.-W., & Toste, F. D. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(2), 987–998. [Link]
-
Plas, J., et al. (2021). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 12(35), 11766-11775. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction | Request PDF. (2003). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 17, 2026, from [Link]
-
24.7: Reactions of Amines. (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Reactions of Amines. (n.d.). Retrieved January 17, 2026, from [Link]
-
Amine Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved January 17, 2026, from [Link]
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Technical Support Center: N,2,2-trimethylpropan-1-amine Hydrochloride Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N,2,2-trimethylpropan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction yields. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols based on established literature.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N,2,2-trimethylpropan-1-amine?
The most prevalent and scalable method is the reductive amination of pivalaldehyde (2,2-dimethylpropanal) with methylamine.[1] This reaction proceeds via an intermediate imine (or more accurately, an iminium ion under acidic conditions), which is then reduced to the final secondary amine.[2] This "one-pot" approach is often preferred for its efficiency.[3]
Q2: Why is the product typically isolated as a hydrochloride salt?
There are several key advantages to converting the final amine to its hydrochloride salt:
-
Improved Stability: Amine salts are generally more crystalline and less prone to air oxidation than their free base counterparts.
-
Easier Purification: The salt's crystallinity facilitates purification by recrystallization, effectively removing non-basic organic impurities.
-
Enhanced Solubility: Hydrochloride salts often exhibit higher solubility in aqueous or protic solvents, which can be advantageous for downstream applications or formulation.[4]
-
Simplified Handling: The free amine is a volatile, low-boiling point liquid, whereas the salt is a stable, easy-to-handle solid.
Q3: What are the most critical parameters that influence the yield and purity of the final product?
The success of this synthesis hinges on three primary factors:
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting pivalaldehyde. Non-selective agents will produce significant amounts of neopentyl alcohol.[1]
-
pH Control: The reaction medium's pH is crucial. It must be acidic enough to catalyze the formation of the iminium ion but not so acidic as to protonate the starting methylamine (rendering it non-nucleophilic) or hydrolyze the reducing agent.[2][3]
-
Water Management: The initial condensation reaction to form the imine intermediate generates water.[2] In some cases, removing this water can drive the equilibrium forward, though many modern protocols with selective reducing agents can be performed without explicit water removal.
Experimental Workflow Overview
This diagram illustrates the general workflow for the synthesis of this compound via reductive amination.
Caption: General synthesis workflow for N,2,2-trimethylpropan-1-amine HCl.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or no conversion of pivalaldehyde starting material.
-
Potential Cause 1: Incorrect pH. If the reaction medium is too acidic, the primary amine (methylamine) will be fully protonated to form a non-nucleophilic ammonium salt, preventing it from attacking the aldehyde carbonyl. If the medium is too basic, the formation of the key iminium ion intermediate, which is the species reduced, is disfavored.[3][5]
-
Recommended Solution: The optimal pH for most reductive aminations is weakly acidic, typically between 5 and 7. When using methylamine hydrochloride, the reaction is often self-buffering. If starting with aqueous methylamine, the addition of a mild acid like acetic acid can be used to catalyze imine formation.[6] Monitor the pH of the reaction mixture and adjust accordingly.
-
Potential Cause 2: Steric Hindrance. Pivalaldehyde is a sterically bulky aldehyde due to the tert-butyl group. This can slow down the initial nucleophilic attack by methylamine and the subsequent formation of the imine.
-
Recommended Solution: Increase the reaction time or moderately increase the temperature (e.g., to 40-50 °C) to overcome the activation energy barrier. Ensure efficient stirring. Using a slight excess of the amine can also help drive the equilibrium.
Problem 2: Significant formation of neopentyl alcohol byproduct.
-
Potential Cause: Non-selective reducing agent. This is the most common cause of this side reaction. Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce both the starting aldehyde and the intermediate iminium ion.[7] Since imine formation can be slow with a hindered aldehyde, the NaBH₄ has ample opportunity to reduce the pivalaldehyde directly.
-
Recommended Solution: Employ a more selective, hindered reducing agent that preferentially reduces the protonated iminium ion over the neutral carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this purpose and is highly effective.[7][8] Sodium cyanoborohydride (NaBH₃CN) is another classic option, as its reducing power is attenuated at the neutral-to-acidic pH used for the reaction.[2][9]
| Reagent | Typical Solvent | Selectivity for Iminium vs. Aldehyde | Comments |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Low | Prone to reducing the starting aldehyde; requires careful sequential addition after imine formation.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | High | Highly selective but generates toxic cyanide waste, requiring careful quenching and disposal.[2] |
| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF | Very High | Excellent selectivity, mild, and generally considered the standard for difficult reductive aminations.[7][8] |
Problem 3: Presence of a tertiary amine impurity, N-methyl-N-(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine.
-
Potential Cause: Over-alkylation. The desired product, N,2,2-trimethylpropan-1-amine, is a secondary amine. It can act as a nucleophile itself, reacting with another molecule of pivalaldehyde to form a new iminium ion, which is then reduced to a tertiary amine byproduct.[1]
-
Recommended Solution: This side reaction can be minimized by controlling the stoichiometry. Use a slight excess of the initial primary amine (methylamine) relative to the aldehyde. Alternatively, adding the pivalaldehyde slowly to the reaction mixture containing the methylamine and reducing agent can help maintain a low concentration of the aldehyde, favoring the reaction with the more abundant primary amine.
Reaction Mechanism and Side-Product Troubleshooting
Caption: Troubleshooting map for key reaction species and byproducts.
Problem 4: Difficulty purifying the final hydrochloride salt.
-
Potential Cause 1: Contamination with inorganic salts. If the workup involves neutralization steps with bases like NaOH followed by acidification with aqueous HCl, inorganic salts (e.g., NaCl) can co-precipitate with your product, especially if you evaporate the aqueous solution.[10]
-
Recommended Solution: Use an acid-base extraction workup. After the reaction, quench and dilute with an organic solvent (e.g., ethyl acetate or DCM). Wash with a basic solution (e.g., sat. NaHCO₃) to remove unreacted acid catalysts or byproducts from STAB. Separate the organic layer containing the free amine. To form the salt, dissolve the crude free amine in a non-polar, water-immiscible solvent like diethyl ether or MTBE and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.[10][11] This ensures that only the amine salt precipitates, leaving inorganic salts behind.
-
Potential Cause 2: Product is an oil or fails to crystallize. The purity of the free base is critical for successful crystallization of the salt. Oily impurities can inhibit crystal formation.
-
Recommended Solution: If the hydrochloride salt oils out, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, the crude free base may require purification before salt formation. While amines can be challenging to purify via standard silica gel chromatography, it is possible.[11] Alternatively, distillation of the free base under reduced pressure can be effective if the impurities are non-volatile.
Detailed Experimental Protocols
Protocol 1: Optimized Reductive Amination using STAB
This protocol is optimized for high yield and selectivity, minimizing common byproducts.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methylamine hydrochloride (1.0 eq.) and 1,2-dichloroethane (DCE) (approx. 0.5 M).
-
Aldehyde Addition: Add pivalaldehyde (1.05 eq.) to the suspension.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (STAB) (1.2 eq.) portion-wise over 20-30 minutes. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of pivalaldehyde.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCE or dichloromethane (DCM).
-
Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,2,2-trimethylpropan-1-amine as an oil.
Protocol 2: Purification and Hydrochloride Salt Formation
This protocol ensures a pure, crystalline final product.
-
Dissolution: Dissolve the crude amine oil from Protocol 1 in a minimal amount of a suitable solvent like diethyl ether or methyl tert-butyl ether (MTBE).
-
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.
-
Complete Crystallization: Continue adding the HCl solution until no further precipitation is observed. A slight excess can be used. Check the pH of the solvent with a damp strip of litmus paper to ensure it is acidic.
-
Isolation: Stir the resulting slurry for 30-60 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or MTBE to remove any remaining soluble impurities.
-
Drying: Dry the pure this compound under vacuum to a constant weight.
References
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Leah4sci. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
WordPress. (2026). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
MH Chem. (2022). How to purify Amine? YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. N,2,2-trimethylcyclopropan-1-amine hydrochloride (1795279-04-7) for sale [vulcanchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Alkylation of N,2,2-trimethylpropan-1-amine Hydrochloride
Welcome to the technical support guide for the alkylation of N,2,2-trimethylpropan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experiments and troubleshoot effectively.
Introduction
N,2,2-trimethylpropan-1-amine is a sterically hindered primary amine, which presents unique challenges during N-alkylation. The bulky tert-butyl group adjacent to the aminomethyl moiety significantly influences the reactivity of the nitrogen atom. While this steric hindrance can be advantageous in controlling the degree of alkylation, it can also lead to sluggish reactions and the formation of specific side products. This guide will delve into the common side products encountered, the mechanisms of their formation, and strategies to mitigate their presence.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the most common side products I can expect during the alkylation of this compound, and why do they form?
Answer:
The alkylation of N,2,2-trimethylpropan-1-amine, like many primary amines, is susceptible to several side reactions. The most prevalent side products are the result of over-alkylation and elimination reactions.
-
Over-alkylation Products (Secondary and Tertiary Amines, Quaternary Ammonium Salts): The most common issue in the alkylation of primary amines is the formation of di- and tri-alkylated products.[1] The nitrogen atom's nucleophilicity increases with each alkyl group added, making the secondary amine product more reactive than the starting primary amine.[2][3] This leads to a competitive reaction where the newly formed secondary amine reacts with the alkylating agent to form a tertiary amine, which can further react to form a quaternary ammonium salt.[1][3] The steric hindrance of the neopentyl group in N,2,2-trimethylpropan-1-amine helps to disfavor, but not entirely prevent, this phenomenon.
-
Elimination Products (Alkenes): If the alkylating agent has a hydrogen atom on the carbon adjacent to the leaving group (a β-hydrogen), elimination reactions can compete with the desired substitution reaction, especially under basic conditions and at elevated temperatures.[4][5] This is particularly relevant when using secondary or tertiary alkyl halides as alkylating agents.
-
Hofmann Elimination Products: In cases where over-alkylation proceeds to the quaternary ammonium salt, subsequent exposure to a base and heat can lead to Hofmann elimination.[6][7] This E2-type elimination reaction typically favors the formation of the less substituted alkene (Hofmann's rule) due to the steric bulk of the trialkylamine leaving group.[4][5]
Question 2: How can I minimize the formation of over-alkylation products?
Answer:
Controlling the stoichiometry and reaction conditions is crucial to favor mono-alkylation and suppress the formation of over-alkylation products.[8]
Troubleshooting Guide: Minimizing Over-alkylation
| Strategy | Rationale | Step-by-Step Protocol |
| Use a Large Excess of the Amine | By Le Châtelier's principle, a high concentration of the starting amine will favor the reaction with the alkylating agent, reducing the likelihood of the product amine reacting further. | 1. Use a 5 to 10-fold molar excess of this compound relative to the alkylating agent. 2. Ensure the reaction is sufficiently basic to have a significant concentration of the free amine. |
| Slow Addition of the Alkylating Agent | Maintaining a low concentration of the alkylating agent at all times minimizes the chance of it reacting with the desired mono-alkylated product. | 1. Dissolve the alkylating agent in a suitable solvent. 2. Add the solution dropwise to the reaction mixture containing the amine over an extended period (e.g., several hours) using a syringe pump. |
| Lower Reaction Temperature | Lower temperatures generally favor the kinetic product (mono-alkylation) over the thermodynamic product (poly-alkylation) and can help control the reaction rate. | 1. Run the reaction at or below room temperature if the reaction rate is sufficient. 2. Consider cooling the reaction mixture in an ice bath during the addition of the alkylating agent. |
| Choice of Base and Solvent | The choice of base and solvent can influence the reaction's selectivity. A non-nucleophilic, sterically hindered base can be beneficial. The solvent can affect the solubility and reactivity of the species involved. | 1. Use a non-nucleophilic base like potassium carbonate or triethylamine.[9] 2. Aprotic polar solvents like acetonitrile or DMF can be effective.[9] |
Question 3: I am observing a significant amount of an alkene byproduct. What is causing this and how can I prevent it?
Answer:
The formation of an alkene byproduct points towards a competing elimination reaction. This is more likely to occur with sterically hindered alkylating agents or at elevated temperatures.
Troubleshooting Guide: Preventing Elimination Reactions
| Strategy | Rationale | Step-by-Step Protocol |
| Use a Primary Alkylating Agent | Primary alkyl halides are less prone to E2 elimination reactions compared to secondary and tertiary halides. | 1. Whenever possible, select a primary alkyl halide or tosylate as your alkylating agent. |
| Lower the Reaction Temperature | Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow down the elimination pathway. | 1. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Use a Weaker, Non-hindered Base | Strong, bulky bases can favor elimination. A milder base will be sufficient to deprotonate the amine hydrochloride without promoting significant elimination. | 1. Consider using a base like sodium bicarbonate instead of stronger bases like potassium carbonate or hydroxides. |
Question 4: My reaction is very slow or not proceeding to completion. What can I do to improve the conversion?
Answer:
The steric hindrance of N,2,2-trimethylpropan-1-amine can lead to slow reaction kinetics.
Troubleshooting Guide: Improving Reaction Conversion
| Strategy | Rationale | Step-by-Step Protocol |
| Increase Reaction Temperature | Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency and energy of collisions, which can overcome the activation energy barrier. | 1. Gradually increase the reaction temperature in increments of 10-20 °C while monitoring the reaction progress and side product formation by TLC or LC-MS. |
| Use a More Reactive Alkylating Agent | The reactivity of the leaving group on the alkylating agent follows the order I > Br > Cl > OTs. Using a more reactive leaving group can accelerate the reaction. | 1. Consider switching from an alkyl chloride to an alkyl bromide or iodide. |
| Catalytic Methods | For certain alkylations, catalytic methods such as reductive amination or borrowing hydrogen catalysis can be more efficient than direct alkylation with alkyl halides.[10][11] | 1. Explore alternative synthetic routes like reductive amination with an appropriate aldehyde or ketone.[10] |
Visualizing Reaction Pathways
To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction pathways.
Caption: Reaction pathways in the alkylation of a primary amine.
Summary of Key Parameters and Their Effects
| Parameter | Effect on Desired Product Formation | Effect on Side Product Formation | Recommendations |
| Amine:Alkylating Agent Ratio | Higher ratio increases yield. | Higher ratio suppresses over-alkylation. | Use a 5-10 fold excess of the amine. |
| Reaction Temperature | Higher temperature increases rate. | Higher temperature can increase over-alkylation and elimination. | Start at room temperature and increase cautiously if needed. |
| Rate of Alkylating Agent Addition | Slow addition improves selectivity. | Slow addition minimizes over-alkylation. | Use a syringe pump for slow, controlled addition. |
| Choice of Base | A base is required to neutralize the hydrochloride salt. | Strong, bulky bases can promote elimination. | Use a non-nucleophilic base like K₂CO₃ or Et₃N. |
| Alkylating Agent Leaving Group | More reactive leaving groups (I, Br) increase the reaction rate. | More reactive leaving groups can also increase the rate of side reactions. | Choose a leaving group that provides a balance between reactivity and selectivity. |
Conclusion
The alkylation of this compound requires careful consideration of reaction conditions to achieve high yields of the desired mono-alkylated product while minimizing the formation of side products. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers can effectively navigate the challenges associated with this transformation.
References
-
Chemistry LibreTexts. (2024, March 23). 24.7: Reactions of Amines. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Avoiding Over-alkylation. [Link]
-
OpenStax. (n.d.). 24.7 Reactions of Amines. In Organic Chemistry: A Tenth Edition. [Link]
-
JoVE. (2023, April 30). Amines to Alkenes: Hofmann Elimination. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution and Elimination Reactions of Amines. [Link]
-
Kumar, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
-
Chemistry with Caroline. (2022, April 6). Alkylation of Amines. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
OChemPal. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]
-
D'Amato, E. M., & Rovis, T. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Barletta, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Video: Amines to Alkenes: Hofmann Elimination [jove.com]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Base Selection for N,2,2-Trimethylpropan-1-amine Hydrochloride Deprotection
Introduction
Welcome to the technical support center for the deprotection of N,2,2-trimethylpropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered primary amine. The bulky neopentyl group (2,2-dimethylpropyl) adjacent to the nitrogen atom presents unique challenges for liberating the free amine from its hydrochloride salt. Standard procedures may lead to incomplete reactions, difficult work-ups, or yield loss.
This document provides a comprehensive resource, moving from frequently asked questions to in-depth troubleshooting, to help you optimize your base selection and experimental design for a successful deprotection.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its deprotection challenging?
This compound is the salt form of a primary amine. The core challenge lies in its structure: a tert-butyl group is attached to the carbon adjacent to the aminomethyl group (-CH₂NH₂). This significant steric bulk can hinder the approach of a base to the protonated amine, making the acid-base reaction slower or less efficient than with unhindered amines.
Q2: Why can't I just use any common base like sodium hydroxide (NaOH)?
While strong inorganic bases like NaOH can be effective, they are not always optimal. Their use necessitates an aqueous work-up, which may be incompatible with downstream reactions or cause issues if the free amine product has moderate water solubility. Furthermore, the choice of solvent is restricted, and biphasic reactions can sometimes suffer from slow reaction rates due to poor mixing.[1]
Q3: How do I know if the deprotection is complete?
Several methods can be used:
-
pH Testing: After adding the base, you can perform an aqueous wash of an aliquot of the organic reaction mixture. The pH of the aqueous layer should be basic (pH > 8). If it is neutral or acidic, the deprotection is likely incomplete.
-
TLC Analysis: Compare the reaction mixture to a standard of the starting hydrochloride salt. The free amine should have a different Rf value.
-
Solubility Change: The hydrochloride salt is often a solid that is soluble in polar solvents like water or methanol, while the free amine is typically a more nonpolar, oily substance soluble in solvents like dichloromethane (DCM) or diethyl ether.[2][3][4] A change in physical state or solubility is a good indicator.
Q4: Do I need to use an excess of base?
Yes, it is highly recommended to use a slight excess of base (typically 1.1 to 1.5 equivalents). This helps to drive the acid-base equilibrium towards the formation of the free amine and neutralizes any residual acid.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the deprotection reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection / Low Yield | 1. Insufficient Base Strength: The pKa of the base's conjugate acid is not sufficiently higher than the pKa of the protonated N,2,2-trimethylpropan-1-amine (typically ~10-11).[5][6] 2. Steric Hindrance: The chosen base is too bulky to efficiently access the protonated amine. 3. Poor Solubility: The base or the starting material is not soluble in the chosen solvent, leading to a slow heterogeneous reaction. | 1. Switch to a Stronger Base: If using a weak base like sodium bicarbonate, switch to potassium carbonate, sodium hydroxide, or a non-nucleophilic organic base like DBU. 2. Use a Less Hindered Base: While the substrate is hindered, using an extremely hindered base (e.g., proton sponge) is unnecessary and may be slow. Triethylamine (Et₃N) or even a less hindered inorganic base like K₂CO₃ is often sufficient. 3. Improve Solubility: Change the solvent system. For inorganic bases, adding a co-solvent like methanol or THF to an aqueous mixture can help. For organic bases, ensure the solvent is appropriate (e.g., DCM, THF, acetonitrile). |
| Difficult Aqueous Work-up / Emulsion Formation | 1. Amphiphilic Nature: The free amine product may act as a surfactant, causing emulsions during extraction. 2. Incorrect pH: The pH of the aqueous layer is not sufficiently basic to ensure the amine is fully in its free base form. | 1. Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase and helps to break emulsions. 2. Filter through Celite: Pass the emulsified mixture through a pad of Celite to help separate the layers. 3. Ensure Basicity: Add more base to the separatory funnel and shake gently to ensure the aqueous phase is strongly basic (pH > 10). |
| Product Degradation or Side Reactions | 1. Nucleophilic Base: The base used (e.g., an alkoxide or aqueous hydroxide) is reacting with other functional groups in the molecule, such as esters or alkyl halides.[7] 2. Strongly Basic Conditions: Prolonged exposure to strong bases may be detrimental to other parts of the molecule. | 1. Use a Non-Nucleophilic Base: Switch to a sterically hindered organic base like Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N). These are basic but poor nucleophiles. 2. Use a Mild Inorganic Base: A heterogeneous mixture with powdered potassium carbonate (K₂CO₃) can be a mild and effective option, often requiring only filtration for work-up. |
| Amine Product is Water Soluble | 1. Polarity of the Free Amine: The free amine has sufficient polarity to partition into the aqueous layer during work-up. | 1. Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with a suitable organic solvent (e.g., 3 x DCM or EtOAc). 2. Salt Out: Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product in the aqueous phase. |
Part 3: In-Depth Guide to Base Selection
The fundamental principle of deprotection is a simple acid-base reaction. To liberate the free amine (R-NH₂), a base is added to remove the proton from the protonated amine (R-NH₃⁺Cl⁻).
R-NH₃⁺Cl⁻ + Base → R-NH₂ + [Base-H]⁺Cl⁻
The ideal base should have a conjugate acid with a pKa value at least 2-3 units higher than the pKa of the ammonium salt (R-NH₃⁺). This ensures the equilibrium lies far to the right. The pKa of most protonated primary amines is around 10-11.[5][6]
Comparative Table of Common Bases
| Base | Structure | pKa (Conjugate Acid) | MW ( g/mol ) | Key Advantages | Key Disadvantages |
| Sodium Hydroxide (NaOH) | NaOH | ~15.7 (H₂O) | 40.00 | Inexpensive, strong, high atom economy. | Requires aqueous work-up; can be nucleophilic.[1] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | ~10.3 (HCO₃⁻) | 138.21 | Mild, inexpensive, easy to remove by filtration. | Slower reaction rates; requires a protic co-solvent for solubility. |
| Triethylamine (Et₃N) | N(CH₂CH₃)₃ | ~10.75 | 101.19 | Good organic solubility; non-nucleophilic; volatile. | Strong odor; resulting Et₃N·HCl salt can be soluble in some organic solvents. |
| DIPEA (Hünig's Base) | iPr₂NEt | ~11.0 | 129.24 | Highly sterically hindered, making it very non-nucleophilic. | More expensive; resulting salt can be difficult to remove. |
| DBU | ~13.5 | 152.24 | Very strong, non-nucleophilic organic base. | Can catalyze other reactions; expensive; non-volatile. |
Decision Workflow for Base Selection
The following workflow can help guide your choice of base based on your specific experimental constraints.
Caption: Decision workflow for selecting an appropriate base.
Part 4: Experimental Protocols
Protocol 1: General Deprotection using an Inorganic Base (K₂CO₃)
This method is robust, uses inexpensive reagents, and often simplifies work-up to a simple filtration.
-
Setup: To a round-bottom flask charged with this compound (1.0 eq), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add a suitable solvent system. A mixture of dichloromethane (DCM) and methanol (e.g., 10:1 ratio) often works well to dissolve the amine salt while allowing for reaction with the solid K₂CO₃.
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or by taking a small aliquot, filtering it, and analyzing the filtrate (e.g., by ¹H NMR) to check for the disappearance of the starting material. The reaction may take 1-4 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the inorganic salts.
-
Isolation: Wash the filter cake with additional DCM. Combine the filtrates and remove the solvent under reduced pressure to yield the free amine, which is often an oil.
Protocol 2: Deprotection using an Organic Base (Triethylamine)
This method is suitable for reactions where water must be strictly excluded.
-
Setup: Dissolve or suspend this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq) dropwise to the stirring mixture at room temperature. A white precipitate of triethylammonium chloride (Et₃N·HCl) may form.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up & Isolation:
-
If the salt precipitates: Filter the reaction mixture to remove the triethylammonium chloride. Concentrate the filtrate under reduced pressure.
-
If the salt is soluble: Concentrate the reaction mixture in vacuo. Redissolve the residue in a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a small amount of cold, saturated sodium bicarbonate solution to remove any remaining salt.[8] Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.
-
References
-
Workup for Removing Amines. University of Rochester, Department of Chemistry. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [Link]
-
Amine and HCl - salt formation reaction. YouTube. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Amine salts. Oxford Reference. [Link]
-
Amines as Bases. Chemistry LibreTexts. [Link]
-
Help with a deprotection method. Reddit. [Link]
-
Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]
-
A Facile Deprotection of Secondary Acetamides. Organic Chemistry Portal. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Bases. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Approximate pKa chart of the functional groups. [Link]
Sources
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- 3. youtube.com [youtube.com]
- 4. oxfordreference.com [oxfordreference.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring for N,2,2-trimethylpropan-1-amine hydrochloride by TLC & HPLC
Welcome to the technical support center for monitoring reactions involving N,2,2-trimethylpropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions (FAQs). Our focus is on providing scientifically sound solutions to common challenges encountered when using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this specific application.
Section 1: General Considerations for Analyzing this compound
Before diving into technique-specific troubleshooting, it's crucial to understand the physicochemical properties of this compound. As a hydrochloride salt of a primary amine, it is a polar and ionic compound.[1] This characteristic significantly influences its behavior in chromatographic systems. The free base form, N,2,2-trimethylpropan-1-amine, will have different solubility and reactivity profiles.[1]
Frequently Asked Questions (General)
Q1: Why is my this compound streaking on my TLC plate or giving poor peak shape in HPLC?
A1: Streaking on TLC plates and peak tailing in HPLC are common issues when analyzing amines.[2][3][4] This is often due to strong interactions between the basic amine and the acidic silanol groups on the surface of the silica gel (the stationary phase in both standard TLC and many reversed-phase HPLC columns).[3][5][6] The hydrochloride salt form can also lead to mixed-mode interactions.
Q2: Should I neutralize my this compound sample before analysis?
A2: Neutralization to the free base form can sometimes improve chromatographic behavior, particularly in normal-phase TLC. However, this adds a sample preparation step and may introduce variability. For reversed-phase HPLC, analyzing the salt form is common, but the mobile phase pH must be carefully controlled.
Section 2: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and cost-effective technique for monitoring reaction progress.[2][7][8] It allows for the simultaneous analysis of starting materials, reaction mixtures, and products.[7][9]
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spot Streaking/Tailing | - Strong interaction with acidic silica gel.[3] - Sample is too concentrated.[2][10] | - Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[2][3] - Dilute your reaction mixture sample before spotting.[4] |
| Compound stays on the baseline (Rf = 0) | - Mobile phase is not polar enough to move the highly polar amine salt. | - Increase the polarity of your mobile phase. A common starting point for amines is a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[11] Gradually increase the proportion of the polar solvent. - Consider a more polar solvent system, such as n-butanol, acetic acid, and water.[11] |
| No spots are visible after development. | - The compound is not UV active. - The concentration is too low.[10] - Ineffective visualization stain. | - N,2,2-trimethylpropan-1-amine lacks a strong chromophore for UV visualization. Staining is necessary. - Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[10] - Use a stain suitable for amines, such as ninhydrin or a general-purpose oxidizing stain like potassium permanganate or phosphomolybdic acid.[12][13][14] |
| Reactant and product spots have very similar Rf values. | - The chosen mobile phase does not provide adequate separation. | - Systematically vary the solvent composition of your mobile phase. - Try a different solvent system with alternative selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.[15] |
Detailed Protocol: TLC Monitoring of a Reaction
-
Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[16]
-
Spotting:
-
Development:
-
Prepare the mobile phase. For this compound, a good starting point is Dichloromethane:Methanol (9:1) with 0.5% triethylamine.
-
Place the prepared mobile phase in a developing chamber with a lid and allow it to saturate for a few minutes.[3]
-
Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line.[10] Close the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Prepare a ninhydrin stain solution (e.g., 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid).[14]
-
Dip the plate in the ninhydrin solution or spray it evenly.[13]
-
Gently heat the plate with a heat gun until colored spots appear. Primary amines typically yield pink or purple spots.[13]
-
-
Interpretation: Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time.[7][9]
Visualization Workflow for TLC
Caption: Workflow for TLC reaction monitoring.
Section 3: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC offers a more quantitative approach to reaction monitoring, providing information on the relative concentrations of reactants and products. However, the analysis of small, polar amines like this compound can be challenging with standard reversed-phase methods.
HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Retention on C18 Column | - The analyte is too polar for the nonpolar stationary phase.[17][18][19] | - Use an alternative column: Consider a polar-embedded reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[20] - Ion-Pair Chromatography (IPC): Add an ion-pairing reagent (e.g., heptanesulfonic acid) to the mobile phase. This forms a more hydrophobic complex with the amine, increasing retention on a C18 column.[18][21] |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column.[5][22] - Column overloading.[5] | - Adjust Mobile Phase pH: Increase the mobile phase pH (e.g., to 7) to suppress silanol interactions. Ensure your column is stable at this pH.[22] - Use a high-purity silica column: Modern columns have fewer active silanol sites.[6] - Reduce sample concentration. [6] |
| Low UV Sensitivity | - The analyte lacks a suitable chromophore for UV detection. | - Use a lower wavelength (e.g., 200-215 nm): However, this can lead to baseline noise. - Pre-column Derivatization: React the amine with a derivatizing agent that introduces a strongly UV-absorbing or fluorescent tag.[23][24] Common reagents include Dansyl Chloride, OPA, or FMOC-Cl.[23][25][26] - Use an alternative detector: If available, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used. |
| Shifting Retention Times | - Poor column equilibration.[27] - Changes in mobile phase composition or pH.[6][27] - Temperature fluctuations.[27] | - Ensure the column is fully equilibrated with the mobile phase before injection.[27] - Prepare fresh mobile phase daily and use a buffer to maintain a stable pH.[6] - Use a column oven to maintain a constant temperature.[27] |
HPLC Method Development Strategies
Caption: HPLC method development decision tree.
Protocol: HPLC Analysis via Pre-column Derivatization with Dansyl Chloride
This protocol provides a robust method for quantifying N,2,2-trimethylpropan-1-amine by introducing a fluorescent tag, which significantly enhances detection sensitivity.
-
Derivatization Reagent Preparation:
-
Prepare a Dansyl Chloride solution (e.g., 1.5 mg/mL in acetonitrile).
-
-
Sample Derivatization:
-
In a vial, mix 100 µL of your reaction sample (appropriately diluted) with 200 µL of a basic buffer (e.g., 100 mM sodium bicarbonate, pH 9).
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture and heat at 60°C for 30-45 minutes.
-
Cool the mixture to room temperature. The sample is now ready for injection.
-
-
HPLC Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical starting gradient would be 30-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence detector (Excitation: ~335 nm, Emission: ~520 nm) or UV detector (~254 nm).[26]
-
Injection Volume: 10 µL.
-
This derivatization strategy converts the non-chromophoric amine into a derivative that is not only easily detectable but also more retained on a standard C18 column, addressing two of the main analytical challenges simultaneously.[26]
Section 4: Final Recommendations
For routine, qualitative reaction monitoring, TLC with a basic mobile phase modifier and ninhydrin staining is the most efficient method. It quickly indicates the consumption of starting material and the formation of the product.
For quantitative analysis or when greater resolution is required, HPLC with pre-column derivatization is the recommended approach. While more complex, it provides superior sensitivity and accuracy, which is often necessary for kinetic studies or purity assessments in drug development. Ion-pair chromatography is a viable alternative if derivatization is not feasible.[18][19][28]
By understanding the unique challenges posed by this compound and applying the targeted troubleshooting strategies outlined in this guide, researchers can achieve reliable and accurate reaction monitoring.
References
-
ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available from: [Link]
-
ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Available from: [Link]
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
IntechOpen. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Available from: [Link]
-
Chromatography Forum. Amines-Ion Pairing. Available from: [Link]
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MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available from: [Link]
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Hawach Scientific. Polar Column in HPLC Example. Available from: [Link]
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LCGC International. Analysis of Underivatized Biogenic Amines by LC–MS/MS Using an Alternative Ion-pairing Chromatography Technique. Available from: [Link]
-
Restek. Thin Layer Chromatography. Available from: [Link]
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National Center for Biotechnology Information. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Available from: [Link]
-
PubMed. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Available from: [Link]
-
VanVeller Lab, Iowa State University. Resources. Available from: [Link]
-
Bio-Rad. HPLC Columns. Available from: [Link]
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PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]
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Scribd. HPLC Troubleshooting Guide. Available from: [Link]
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SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available from: [Link]
-
Element Lab Solutions. Polaris Reversed Phase HPLC Columns. Available from: [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available from: [Link]
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SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. Available from: [Link]
-
YouTube. HPLC column stationary phase polarity in decreasing order. Available from: [Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]
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University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography. Available from: [Link]
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Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]
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Chemistry LibreTexts. Thin Layer Chromatography. Available from: [Link]
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ResearchGate. Tailing in TLC - can anyone help?. Available from: [Link]
-
YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. Available from: [Link]
-
OperaChem. TLC-Thin Layer Chromatography. Available from: [Link]
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LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. Available from: [Link]
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YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Available from: [Link]
-
Alchem.Pharmtech. This compound. Available from: [Link]
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ResearchGate. Semiquantitative analysis by thin-layer chromatography (TLC) of biogenic amines in dried, salted and canned fish products. A research note.. Available from: [Link]
-
Reddit. How to TLC Spot Sealed Reactions?. Available from: [Link]
-
ResearchGate. HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Available from: [Link]
-
National Center for Biotechnology Information. Detection Progress of Selected Drugs in TLC. Available from: [Link]
-
JETIR. stability indicating assay method development and validation of clomipramine hydrochloride capsules by rp-hplc. Available from: [Link]
-
Chemical Methodologies. Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in. Available from: [Link]
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Technical Support Center: Purification of N,2,2-trimethylpropan-1-amine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of N,2,2-trimethylpropan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to impurity removal during and after the synthesis of this valuable building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and analysis of this compound.
Q1: What are the most common impurities I should expect in the synthesis of this compound?
The impurity profile depends heavily on the synthetic route. Assuming a common pathway, such as the reductive amination of 2,2-dimethylpropanal, you can anticipate several classes of impurities. These include unreacted starting materials, byproducts from side reactions (e.g., secondary amines), and residual reagents or solvents.[1]
Table 1: Common Impurities and Their Origins
| Impurity Class | Specific Example(s) | Likely Source |
| Starting Materials | 2,2-dimethylpropanal (Pivalaldehyde) | Incomplete reaction during reductive amination. |
| Reaction Byproducts | Di-(N,2,2-trimethylpropyl)amine | Reaction of the primary amine product with another molecule of the aldehyde starting material.[1] |
| Neopentyl alcohol | Over-reduction of the aldehyde starting material. | |
| Reagent Residues | Inorganic salts (e.g., NaCl, Na₂SO₄) | Use of aqueous base (e.g., NaOH) or acid (e.g., HCl) during workup, or from drying agents.[2] |
| Solvent Residues | THF, Methanol, Dichloromethane | Solvents used during the reaction, extraction, or crystallization steps. |
Q2: Which analytical techniques are best for assessing the purity of my final product?
A multi-technique approach is recommended for comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying the percentage of the main component and detecting minor impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying organic impurities, especially isomers or related amine byproducts.
-
Titration methods , such as conductimetric titration, can be used to determine the exact concentration of the amine salt and differentiate it from free amine or other acidic/basic contaminants.[4]
Q3: Is it better to purify the free amine before or after converting it to the hydrochloride salt?
It is almost always advantageous to perform a primary purification on the free amine base before salt formation. The free amine is typically soluble in a wide range of organic solvents, making it amenable to standard techniques like flash chromatography and liquid-liquid extraction.[5] Attempting to purify the salt directly can be challenging because its ionic nature makes it insoluble in most common chromatography solvents and can lead to co-precipitation with other salts.[6]
Q4: Can I purify the hydrochloride salt directly? What are the challenges?
Direct purification of the hydrochloride salt is possible but often difficult. The primary method is recrystallization. The main challenges are:
-
Limited Solubility: Amine hydrochlorides are often poorly soluble in non-polar organic solvents, making chromatographic separation difficult.[7]
-
Co-precipitation: If inorganic salts (like NaCl) are present, they can co-precipitate with your desired product during recrystallization, especially from polar solvents.[2]
-
Hygroscopicity: The presence of impurities can make the salt oily or hygroscopic, preventing the formation of a crystalline solid.
Section 2: Troubleshooting Guide
This guide provides direct answers to specific experimental problems.
Problem: My final product is a sticky oil or a hygroscopic solid instead of a crystalline powder.
-
Causality: This is a classic sign of residual impurities that are disrupting the crystal lattice formation. The most common culprits are residual solvents (especially water), unreacted starting materials, or reaction byproducts.
-
Solution Path:
-
Regenerate the Free Base: Dissolve the oily salt in water and basify the solution to a pH > 12 with 2M NaOH.[8][9] Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash and Dry: Wash the organic layer with brine to remove excess water, then dry thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Remove Solvent: Concentrate the solution under reduced pressure. To remove trace amounts of solvent, you may need to use a high-vacuum line for several hours.
-
Re-form the Salt: Dissolve the purified, dry free amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same solvent or bubble dry HCl gas through it.[2]
-
Problem: NMR analysis shows contamination from the secondary amine byproduct, Di-(N,2,2-trimethylpropyl)amine.
-
Causality: Secondary amines form when the primary amine product re-reacts with the starting aldehyde.[1] Due to their similar basicity, separating primary and secondary amines can be challenging.
-
Solution Path:
-
Buffer-Based Extraction: This technique exploits the slight differences in pKa between primary and secondary amines. It involves a series of extractions using aqueous buffers at carefully controlled pH values to selectively protonate and separate the amines.[1]
-
Flash Chromatography (Amine-Functionalized Silica): Standard silica gel is acidic and can cause significant tailing and yield loss with basic amines.[7] Using an amine-functionalized silica column (KP-NH) neutralizes the acidic sites, leading to much better separation between primary and secondary amines, often with simple solvent systems like hexane/ethyl acetate.[7]
-
Protection-Separation-Deprotection: As a last resort, you can selectively protect the primary amine (e.g., as a Boc-carbamate), which dramatically changes its polarity. The unreacted Boc-protected amine can then be easily separated from the unprotected secondary amine by standard chromatography. The Boc group is then removed under acidic conditions.
-
Problem: My product is contaminated with inorganic salts (e.g., NaCl).
-
Causality: This impurity is introduced if aqueous HCl is used to form the salt or if an aqueous workup is performed without sufficient washing.[2] Because both your product and NaCl are salts, they can be difficult to separate.
-
Solution Path:
-
Solvent-Based Rinsing: If the product has some solubility in a moderately polar organic solvent where NaCl is insoluble (e.g., isopropanol, acetone), you can triturate or wash the solid material with a minimal amount of this solvent. This will dissolve the organic hydrochloride while leaving the inorganic salt behind.
-
Regeneration and Anhydrous Salt Formation: The most robust method is to regenerate the free base as described previously. After isolating the pure, dry free amine, dissolve it in an anhydrous solvent (like diethyl ether or DCM) and add a pre-prepared anhydrous solution of HCl in a solvent like ether, dioxane, or isopropanol.[2] This prevents the introduction of water and inorganic salts.
-
Section 3: Detailed Purification Protocols
Protocol 1: High-Purity Isolation via Acid-Base Liquid-Liquid Extraction
This is the most critical step for removing neutral organic impurities. It leverages the basicity of the amine to move it into the aqueous phase, leaving non-basic impurities behind.[10]
-
Objective: To separate the primary amine from unreacted aldehyde, alcohol byproducts, and other neutral impurities.
-
Methodology:
-
Dissolution: Dissolve the crude reaction mixture (as the free base) in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (approx. 10 mL per 1 g of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 1 volume). The amine will be protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer.[9] Neutral impurities will remain in the organic layer.
-
Organic Layer Wash (Optional): Combine the aqueous layers and wash once with a fresh portion of the organic solvent to remove any last traces of impurities. Discard all organic layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M aqueous NaOH with stirring until the pH is > 12. This deprotonates the amine salt, regenerating the free amine (R-NH₂), which will often appear as a cloudy precipitate or an oily layer.[9]
-
Back Extraction: Extract the free amine back into a fresh organic solvent (e.g., dichloromethane, 3 x 1 volume).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free amine.
-
Caption: Liquid-liquid extraction workflow for amine purification.
Protocol 2: Recrystallization of this compound
Recrystallization is an excellent final purification step to obtain a high-purity, crystalline solid.[11] The key is selecting a solvent system where the compound is highly soluble when hot but poorly soluble when cold.[11]
-
Objective: To remove trace impurities and obtain a crystalline final product.
-
Solvent Selection:
-
Start with single solvents. Good candidates for amine hydrochlorides include isopropanol, ethanol, or methanol/diethyl ether mixtures.
-
Test small quantities: Add a few milligrams of your salt to a test tube with ~0.5 mL of solvent. Heat to boiling. If it dissolves, cool to see if crystals form. If it doesn't dissolve, add more solvent in small portions. If it dissolves readily at room temperature, the solvent is not suitable.
-
-
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling recrystallization solvent to completely dissolve the hydrochloride salt.[11]
-
Hot Filtration (If Necessary): If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[11]
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
-
Protocol 3: Flash Chromatography for Difficult Separations
When extraction and recrystallization are insufficient, chromatography is the most powerful tool. For amines, the choice of stationary phase is critical.
-
Objective: To separate compounds with very similar properties, such as primary and secondary amines.
-
Method A: Amine-Functionalized Silica Gel
-
Principle: This is the preferred method for normal-phase chromatography of basic amines. The functionalized surface minimizes the acid-base interactions that cause peak tailing on standard silica.[7]
-
Stationary Phase: Amine-functionalized silica gel (often labeled "KP-NH").
-
Mobile Phase: A non-polar/polar mixture, typically a gradient of ethyl acetate in hexanes. No amine additive (like triethylamine) is needed.[7]
-
-
Method B: Reversed-Phase C18 Chromatography
-
Principle: Useful for polar amines. The separation is based on hydrophobicity. To ensure good peak shape for a basic amine, the mobile phase pH should be alkaline to keep the amine in its neutral, free-base form.[12]
-
Stationary Phase: C18-functionalized silica gel.[13]
-
Mobile Phase: A gradient of acetonitrile in water is common. An additive like triethylamine (TEA) or ammonium hydroxide is often added (e.g., 0.1%) to the mobile phase to maintain an alkaline pH and improve peak shape.[12]
-
// Nodes Start [label="Crude Reaction Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis1 [label="Initial Purity Analysis\n(TLC, LCMS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; LLE [label="Protocol 1:\nLiquid-Liquid Extraction\n(Isolate Free Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis2 [label="Purity Check of Free Amine", fillcolor="#FBBC05", fontcolor="#202124"]; Chrom [label="Protocol 3:\nFlash Chromatography\n(If Needed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salt [label="Conversion to HCl Salt\n(Anhydrous Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recryst [label="Protocol 2:\nRecrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Pure Crystalline Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalAnalysis [label="Final Purity & Characterization\n(NMR, HPLC, EA)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Analysis1; Analysis1 -> LLE; LLE -> Analysis2; Analysis2 -> Salt [label="Purity > 95%"]; Analysis2 -> Chrom [label="Purity < 95% or\nByproducts Present"]; Chrom -> Salt; Salt -> Recryst; Recryst -> End; End -> FinalAnalysis; }
Caption: General workflow for the purification of N,2,2-trimethylpropan-1-amine HCl.
References
- Teledyne ISCO. (2012). Purification of primary amines.
- University of Missouri System. (2020).
-
Diplomata Comercial. Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved from [Link]
- American Chemical Society.
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]
- Google Patents. (1969).
- Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Thermo Fisher Scientific. Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
-
University of Alberta. Isolation (Recovery) of amines. Retrieved from [Link]
- MH Chem. (2022). How to purify Amine? Grad student asked me.
- LinkedIn. (2023).
- Scribd. HSAS Method.
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
- Google Patents. (1987).
- Lovibond. AMINES METHOD 1.
- The Royal Society of Chemistry.
- University of Rochester, Department of Chemistry.
- EPTQ. (2010).
- Recrystalliz
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
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Navigating Solubility Challenges of N,2,2-trimethylpropan-1-amine Hydrochloride in Organic Synthesis: A Technical Support Guide
Welcome to the technical support center for N,2,2-trimethylpropan-1-amine hydrochloride. This guide is designed for researchers, chemists, and formulation scientists who encounter solubility challenges when using this sterically hindered primary amine hydrochloride in their synthetic protocols. We provide in-depth troubleshooting advice, detailed experimental procedures, and the scientific rationale behind our recommendations to empower you to overcome these common hurdles and achieve your desired reaction outcomes.
Introduction: Understanding the Solubility Profile
This compound, a salt of a sterically hindered primary amine, presents a classic solubility conundrum. Its ionic nature, conferred by the hydrochloride salt, renders it highly soluble in aqueous solutions but sparingly soluble in many common organic solvents. This poor solubility in non-polar and moderately polar organic media can lead to sluggish or incomplete reactions, heterogeneous mixtures that are difficult to manage, and overall lower yields.
The key to successfully employing this reagent lies in understanding its fundamental chemical properties and strategically manipulating the reaction environment to facilitate its dissolution and participation in the desired chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound.
Q1: Why is my this compound not dissolving in my reaction solvent?
A1: As a salt, this compound has a high lattice energy. Non-polar or weakly polar organic solvents lack the ability to effectively solvate the charged ammonium cation and the chloride anion, leading to poor solubility.[1] Solvents like toluene, hexanes, and diethyl ether are generally poor choices for dissolving this salt. While more polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may offer slightly better solubility, they are often insufficient to achieve the necessary concentration for an efficient reaction.
Q2: I'm observing a biphasic mixture, and my reaction is not proceeding. What can I do?
A2: This is a direct consequence of the solubility issue. The amine hydrochloride remains as an undissolved solid or a separate phase from your substrate in the organic solvent. To address this, you need to employ a strategy to bring the amine into the organic phase where the reaction can occur. Two primary and highly effective strategies are In-Situ Freebasing and Phase-Transfer Catalysis (PTC) .
In-Depth Troubleshooting Guides & Protocols
Guide 1: In-Situ Freebasing to Enhance Solubility
The most direct method to improve the solubility of this compound in organic solvents is to convert it to its more organic-soluble free amine form, N,2,2-trimethylpropan-1-amine, directly within the reaction vessel (in-situ).
Causality: The free amine is a neutral organic molecule, lacking the high polarity of the hydrochloride salt. This significant decrease in polarity dramatically increases its solubility in a wide range of organic solvents.[2] The choice of base is critical and depends on the pKa of the amine's conjugate acid and the reaction conditions.
Estimated pKa: The pKa of the conjugate acid of N,2,2-trimethylpropan-1-amine is estimated to be around 10.1 , based on its structural analog, neopentylamine.[3][4] Therefore, a base with a conjugate acid pKa significantly higher than 10.1 is required for efficient deprotonation.
-
Problem: The reaction is still slow or incomplete even after adding a base.
-
Solution: Your base may not be strong enough or may itself be insoluble in the reaction medium. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often used but have limited solubility in many organic solvents. Consider using a stronger, more soluble base, or a combination of an inorganic base with a phase-transfer catalyst (see Guide 2).
-
-
Problem: My starting materials or products are sensitive to strong bases.
-
Solution: A careful selection of the base is necessary. A hindered, non-nucleophilic organic base like triethylamine (NEt₃, pKa of conjugate acid ~10.7) or N,N-diisopropylethylamine (DIPEA, Hünig's base, pKa of conjugate acid ~11) can be effective. These bases are typically soluble in most organic solvents.
-
This protocol describes the acylation of this compound with an acyl chloride, a common reaction for hindered amines.[5][6]
Materials:
-
This compound
-
Acyl chloride
-
Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM or THF to the flask. The amine hydrochloride will likely remain as a suspension.
-
Add the organic base (NEt₃ or DIPEA, 1.1 - 1.5 eq) to the suspension and stir for 15-30 minutes at room temperature. A visible change from a solid suspension to a clearer solution should be observed as the free amine is generated. The hydrochloride salt of the added organic base may precipitate as a white solid.
-
Slowly add the acyl chloride (1.0 - 1.1 eq) to the reaction mixture, maintaining the temperature as needed (e.g., with an ice bath for reactive acyl chlorides).
-
Monitor the reaction by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, proceed with a standard aqueous workup to remove the amine hydrochloride salt and excess reagents.
Diagram 1: In-Situ Freebasing Workflow
Caption: Workflow for in-situ freebasing of the amine hydrochloride.
Guide 2: Utilizing Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an elegant solution for reactions where the reactants are in different, immiscible phases. A phase-transfer catalyst facilitates the transport of a reactant from one phase (e.g., an aqueous or solid phase) to another (the organic phase) where the reaction occurs.
Causality: For reactions involving this compound and an organic-soluble substrate, a PTC can be used in a solid-liquid or liquid-liquid system. The catalyst, typically a quaternary ammonium salt, can exchange its anion for the substrate's reacting anion or associate with the amine hydrochloride to bring it into the organic phase.
-
Problem: The reaction is slow despite using a PTC.
-
Solution: The choice and amount of catalyst are crucial. For solid-liquid PTC, ensure vigorous stirring to maximize the surface area of the solid base. The catalyst loading might need to be optimized (typically 1-10 mol%). The structure of the PTC itself is also important; more lipophilic catalysts are generally more effective in non-polar solvents.
-
-
Problem: Emulsion formation during workup.
-
Solution: The PTC can act as a surfactant. Adding brine during the aqueous workup can help to break emulsions.
-
This protocol outlines the N-alkylation of a substrate using this compound, an inorganic base, and a phase-transfer catalyst.
Materials:
-
This compound
-
Alkyl halide
-
Potassium carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB) or other suitable PTC
-
Anhydrous toluene or acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask under an inert atmosphere, add this compound (1.0 eq), finely powdered K₂CO₃ (2.0-3.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq).
-
Add the anhydrous organic solvent (toluene or acetonitrile).
-
Stir the suspension vigorously and add the alkyl halide (1.0-1.2 eq).
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) to facilitate the reaction.
-
Monitor the reaction progress.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product can then be purified by standard methods.
Diagram 2: Solid-Liquid Phase-Transfer Catalysis Mechanism
Caption: Simplified representation of solid-liquid PTC.
Solubility Data Summary
While precise quantitative solubility data for this compound is scarce in the literature, the following table provides qualitative solubility information and estimates based on the behavior of similar amine hydrochlorides.
| Solvent | Polarity Index | Expected Solubility of N,2,2-trimethylpropan-1-amine HCl | Rationale |
| Water | 10.2 | High | Highly polar protic solvent, excellent for solvating ions. |
| Methanol | 6.6 | Moderate to High | Polar protic solvent. |
| Ethanol | 5.2 | Moderate | Polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate | Highly polar aprotic solvent. |
| Dimethylformamide (DMF) | 6.4 | Moderate | Polar aprotic solvent. |
| Acetonitrile | 5.8 | Low to Moderate | Polar aprotic solvent.[7][8] |
| Tetrahydrofuran (THF) | 4.0 | Low | Moderately polar aprotic solvent.[9][10][11] |
| Dichloromethane (DCM) | 3.1 | Very Low | Weakly polar aprotic solvent.[12][13][14] |
| Toluene | 2.4 | Insoluble | Non-polar aromatic solvent.[15] |
| Hexanes | 0.1 | Insoluble | Non-polar aliphatic solvent. |
Conclusion
Managing the solubility of this compound is a common yet surmountable challenge in organic synthesis. By understanding the principles of its solubility and employing strategies such as in-situ freebasing or phase-transfer catalysis, researchers can effectively incorporate this valuable building block into their synthetic routes. The choice of strategy will depend on the specific reaction conditions, the nature of the other reagents, and the desired outcome. This guide provides a foundational framework for troubleshooting these issues, and we encourage researchers to adapt and optimize these protocols for their specific applications.
References
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 11. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. Page Not Found Error [srdata.nist.gov]
- 14. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The solubility of toluene in aqueous salt solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Over-alkylation of N,2,2-trimethylpropan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and practical solutions for the synthesis of N,2,2-trimethylpropan-1-amine hydrochloride, with a primary focus on preventing the common issue of over-alkylation. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the purity of your final product.
The Challenge: Controlling Reactivity in N-Alkylation
The synthesis of this compound often involves the N-methylation of 2,2-dimethylpropan-1-amine (neopentylamine). A significant challenge in this process is controlling the extent of alkylation.[1][2][3] The mono-alkylated product, N,2,2-trimethylpropan-1-amine, is itself a nucleophile and can react further with the alkylating agent to form the di-alkylated tertiary amine and even a quaternary ammonium salt.[4][5] This over-alkylation leads to a mixture of products, complicating purification and reducing the yield of the desired secondary amine.[6]
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why does it occur in this synthesis?
Over-alkylation, also known as polyalkylation, is the undesired addition of more than one alkyl group to the starting amine.[4] It occurs because the product of the first alkylation (the desired secondary amine) is often as reactive, or even more reactive, than the starting primary amine.[5][7] This leads to a competitive reaction where both the starting material and the mono-alkylated product react with the alkylating agent, resulting in a mixture of products.[4][7]
Q2: What are the primary byproducts to look for when over-alkylation occurs?
The main byproducts are the tertiary amine (N,N,2,2-tetramethylpropan-1-amine) and, in some cases, the quaternary ammonium salt. Unreacted starting material (2,2-dimethylpropan-1-amine) may also be present if the reaction does not go to completion.
Q3: How can I minimize over-alkylation?
Several strategies can be employed to favor mono-alkylation:
-
Stoichiometric Control: Carefully controlling the ratio of reactants is crucial. Using a large excess of the starting amine can statistically favor the alkylation of the more abundant primary amine.
-
Choice of Alkylating Agent: The reactivity of the alkylating agent plays a significant role. Milder alkylating agents or alternative methods like reductive amination can offer better control.
-
Reaction Conditions: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.
-
Use of Protecting Groups: While more complex, temporarily protecting the amine can allow for controlled mono-alkylation.[5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis and offers targeted solutions.
Scenario 1: Your reaction yields a mixture of mono-, di-, and tri-alkylated products.
-
Possible Cause: The reaction conditions are too harsh, or there is an excess of the alkylating agent.
-
Solution: Reductive Amination A highly effective method to avoid over-alkylation is reductive amination.[5][7][8][9] This one-pot reaction involves the formation of an imine intermediate from the primary amine and an aldehyde (in this case, formaldehyde for methylation), which is then reduced in situ to the desired secondary amine.[8][9][10][11] This method is generally more selective than direct alkylation with alkyl halides.[5][7]
Scenario 2: You are using direct alkylation and observing significant over-alkylation.
-
Possible Cause: The alkylating agent is too reactive, or the temperature is too high.
-
Solutions:
-
Control Stoichiometry and Addition: Use a slight excess of the neopentylamine and add the alkylating agent (e.g., methyl iodide) slowly and at a low temperature (e.g., 0 °C) to maintain control over the reaction.
-
Consider a Different Alkylating Agent: If methyl iodide proves too reactive, consider using dimethyl sulfate, but be aware of its high toxicity. Alternatively, some modern methods utilize copper-catalyzed N-alkylation with alkylborane reagents, which can avoid over-alkylation.[13]
-
Experimental Protocol: Selective Mono-N-methylation via Reductive Amination
This protocol provides a reliable method for the synthesis of N,2,2-trimethylpropan-1-amine, minimizing the formation of over-alkylation byproducts.
Materials:
-
2,2-dimethylpropan-1-amine (Neopentylamine)
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylpropan-1-amine (1.0 eq.) in DCM or DCE.
-
Cool the solution to 0 °C in an ice bath.
-
Add formaldehyde (1.1 eq.) dropwise, followed by the addition of acetic acid (1.0 eq.).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.2 eq.) in portions, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl dropwise to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the undesired over-alkylation pathway.
Caption: Desired mono-alkylation versus undesired over-alkylation pathways.
Troubleshooting Flowchart
Use this flowchart to diagnose and solve issues in your synthesis.
Caption: Troubleshooting flowchart for over-alkylation issues.
References
-
Selective N-monomethylation of primary amines. RSC Publishing. [Link]
-
Polyalkylation of Amines. YouTube. [Link]
-
Selective N-monomethylation of primary amines. ResearchGate. [Link]
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Mono-N-methylation of primary amines with alkyl methyl carbonates over Y faujasites. 2. Kinetics and selectivity. Semantic Scholar. [Link]
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. MDPI. [Link]
-
Reductive Amination. YouTube. [Link]
-
Supporting Information - Contents. The Royal Society of Chemistry. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. ResearchGate. [Link]
-
N,N,2-trimethyl-2-propanamine. ChemSynthesis. [Link]
-
CAS 31820-19-6 | this compound. Alchem.Pharmtech. [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. [Link]
-
Reductive Amination. Chemistry LibreTexts. [Link]
-
Neopentylamine. Wikipedia. [Link]
-
Tert-butyl alkylation with t-BuBr. Sciencemadness.org. [Link]
-
Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Organic Chemistry Portal. [Link]
-
trimethylamine hydrochloride. Organic Syntheses Procedure. [Link]
-
A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. ResearchGate. [Link]
-
Synthesis of a secondary amine. YouTube. [Link]
-
N-Dealkylation of Amines. PMC. [Link]
- Purification of amine reaction mixtures.
- Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof.
-
N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. ResearchGate. [Link]
- N-alkylation of amines.
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]
Sources
- 1. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents [organic-chemistry.org]
troubleshooting failed reactions with N,2,2-trimethylpropan-1-amine hydrochloride
Technical Support Center: N,2,2-Trimethylpropan-1-amine Hydrochloride
Welcome to the technical support hub for this compound (CAS: 31820-19-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this sterically hindered primary amine. Here, we address common experimental failures in a direct question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot effectively.
Troubleshooting Guide: Common Reaction Failures
Q1: My N-alkylation or N-acylation reaction with this compound is extremely sluggish or fails completely. What is the primary cause and how can I fix it?
A1: The Core Issue: Steric Hindrance and Salt Form
The reaction failure is almost certainly due to a combination of two factors: the inherent steric bulk of the neopentyl group and the fact that you are starting with the hydrochloride salt.
-
Steric Hindrance: The quaternary carbon adjacent to the aminomethyl group (-C(CH₃)₃CH₂NH₂) creates significant steric congestion. This bulk physically obstructs the nitrogen's lone pair of electrons from attacking an electrophilic center, which is a requirement for both alkylation and acylation reactions.[1] This effect dramatically slows down the rate of bimolecular nucleophilic substitution (SN2) type reactions.[2]
-
Hydrochloride Salt Form: The commercially available form is the hydrochloride salt, meaning the amine is protonated (R-NH₃⁺Cl⁻). In this state, the nitrogen's lone pair is engaged in a bond with a proton and is not available for nucleophilic attack .[3] The reaction cannot proceed until the free amine (R-NH₂) is liberated.
Troubleshooting Protocol:
-
Liberate the Free Amine (Essential First Step): You must deprotonate the hydrochloride salt. Simply adding your electrophile to a suspension of the salt will not work.
-
Standard Method: Dissolve or suspend the this compound in a suitable solvent (e.g., DCM, THF, or Et₂O). Add at least 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA, Hünig's base) and stir for 15-30 minutes before adding your electrophile.[4] The resulting trialkylammonium chloride salt is often insoluble and can sometimes be filtered off, though it is usually left in the reaction mixture.
-
Aqueous Workup Method: For larger scales, dissolve the salt in water or a brine solution. Add a strong base like 2M NaOH or saturated K₂CO₃ until the aqueous layer is basic (pH > 12).[5][6] Extract the liberated free amine into an organic solvent like diethyl ether or ethyl acetate. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and carefully remove the solvent in vacuo to yield the free amine, which should be used immediately.
-
-
Enhance Electrophile Reactivity: To overcome the steric barrier, you must increase the reactivity of the electrophilic partner.
-
For Acylations: Use a more reactive acylating agent. Acyl chlorides or acyl fluorides are significantly more effective than anhydrides or esters.[7]
-
For Alkylations: Use a more potent alkylating agent. Alkyl triflates (R-OTf) or tosylates (R-OTs) are much better electrophiles than the corresponding alkyl bromides or iodides.[7]
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Heating the reaction provides the necessary activation energy to overcome the steric barrier. Reactions can be run from room temperature up to the reflux temperature of the solvent (e.g., THF at ~66°C or Dioxane at ~101°C).
-
Increase Concentration: Running the reaction at a higher concentration (e.g., 0.5 M to 1.0 M) can increase the frequency of molecular collisions.
-
Use a Catalyst: For sluggish acylations, adding a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[7]
-
Q2: I am trying to use N,2,2-trimethylpropan-1-amine as a non-nucleophilic base, but I am observing side-products from the amine adding to my electrophile. Why is this happening?
A2: Misapplication of a Primary Amine as a Non-Nucleophilic Base
While the amine is sterically hindered, it is still a primary amine (R-NH₂). Primary amines are generally considered poor choices for non-nucleophilic bases because the nitrogen is relatively accessible compared to the highly substituted nitrogens of classic non-nucleophilic bases like DIPEA (tertiary) or DBU (amidine).[8][9]
The term "sterically hindered" is relative. While the neopentyl group hinders reactivity, it does not eliminate it. If your substrate contains a highly reactive electrophilic site (e.g., an acyl chloride, an activated ester), the amine can and will compete as a nucleophile, leading to unwanted amide formation.
Troubleshooting Protocol:
-
Select a True Non-Nucleophilic Base: For applications requiring only proton abstraction, you must switch to a more appropriate base. The choice of base depends on the pKa of the proton you need to remove.
| Base | Type | pKa of Conjugate Acid | Common Use |
| DIPEA (Hünig's Base) | Tertiary Amine | ~10.8 | General purpose, acid scavenger |
| 2,6-Lutidine | Hindered Pyridine | ~6.7 | Acid scavenger, less basic |
| DBU | Amidine | ~13.5 (in MeCN) | E2 eliminations, strong base |
| Proton Sponge™ | Naphthalene Diamine | ~12.1 (in H₂O) | Strong, non-nucleophilic proton trap |
| KHMDS | Silylamide | ~26 (in THF) | Very strong, for deprotonating weak C-H acids |
-
Re-evaluate Your Reagent: If your goal is to introduce the N,2,2-trimethylpropan-1-amino moiety onto a molecule, then it is being used correctly as a nucleophile, not a base. In this case, refer back to the troubleshooting steps in Q1 to optimize the nucleophilic addition and minimize side reactions caused by harsh conditions.
Frequently Asked Questions (FAQs)
Q: Do I absolutely need to convert the hydrochloride salt to the free amine before use?
A: Yes, in almost all cases where the amine needs to act as a nucleophile. The protonated ammonium salt is electrophilic, not nucleophilic.[3] The most common in situ method is to add 1.1-1.2 equivalents of a tertiary amine base like TEA or DIPEA to your reaction mixture containing the hydrochloride salt.[4]
Q: What is the approximate pKa of the conjugate acid of N,2,2-trimethylpropan-1-amine?
A: The pKa of the conjugate acid of the structurally similar neopentylamine is approximately 10.15.[10] You can assume the pKa for N,2,2-trimethylpropan-1-amine's conjugate acid is in a similar range (pKa ~10.2). This means it is a moderately strong base, comparable to other primary alkylamines.
Q: What are the best solvents for reactions involving this amine?
A: The hydrochloride salt has some solubility in polar solvents, while the free base is more soluble in standard organic solvents.[10]
-
For liberating the free amine: Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, or Diethyl Ether are excellent choices.
-
For subsequent reactions: Aprotic solvents like THF, Dioxane, DMF, and Acetonitrile are generally preferred as they will not interfere with the nucleophilicity of the free amine.
Q: My reaction involves a transition-metal catalyst (e.g., Palladium). Are there special considerations?
A: Yes. Primary amines can act as ligands and coordinate to the metal center. The steric bulk of this amine might be beneficial, potentially enabling challenging cross-coupling reactions by promoting reductive elimination.[11] However, it can also inhibit the reaction by blocking the metal's coordination sites. If you suspect catalyst inhibition, consider:
-
Ligand Choice: Use a specialized ligand designed for coupling with hindered amines, such as a bulky biarylphosphine ligand.[11]
-
Slow Addition: Add the amine slowly to the reaction mixture to maintain a low instantaneous concentration, which can prevent the formation of inactive catalyst-amine complexes.
Visualized Workflows
Diagram 1: Decision Workflow for Liberating the Free Amine
This diagram outlines the decision process for preparing the active, nucleophilic form of the amine from its hydrochloride salt.
Caption: Workflow for preparing the free amine.
Diagram 2: Troubleshooting a Failed N-Alkylation/Acylation
This diagram provides a logical flow for diagnosing and solving a failed reaction.
Caption: Troubleshooting logic for failed reactions.
References
- Non-nucleophilic base. Grokipedia.
-
Non-nucleophilic base . Wikipedia. [Link]
- Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry, Vol. 41B, March 2002, pp. 633-635.
- Sterically hindered primary amines.
-
Non-nucleophilic Brønsted-Lowry Superbases . Chemistry LibreTexts. [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? . ResearchGate. [Link]
-
Acidity and Basicity of Amines . Chemistry LibreTexts. [Link]
- Neopentylamine. Grokipedia.
-
Isolation (Recovery) of amines . University of Alberta. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions . Chemistry Steps. [Link]
-
General procedure for amide bond formation . Royal Society of Chemistry. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis . Journal of the American Chemical Society. [Link]
-
True or false? Tertiary amines won't undergo SN2 reactions because of steric hindrance . Study.com. [Link]
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving N,2,2-trimethylpropan-1-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N,2,2-trimethylpropan-1-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are utilizing this versatile primary amine in their synthetic workflows. As you transition from bench-scale experiments to larger-scale production, new challenges can emerge. This document provides in-depth, field-proven insights into troubleshooting common issues, ensuring your scale-up process is efficient, safe, and successful.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, handling, and fundamental reactivity of this compound.
Q1: What are the basic physical and chemical properties of this compound?
Understanding the fundamental properties of your starting material is the first step in successful process development. Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 31820-19-6 | [1][2] |
| Molecular Formula | C₆H₁₆ClN | [1] |
| Molecular Weight | 137.65 g/mol | [1] |
| Physical Form | Solid | |
| Storage | Store sealed in a dry place at room temperature. | [1] |
Q2: What are the key safety precautions for handling this compound?
Safety is paramount. This compound is classified with the GHS07 pictogram, indicating it can cause health hazards.
-
Hazard Identification : The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3]
-
Handling : Handle in a well-ventilated fume hood to avoid inhaling dust.[4] When transferring the material, use appropriate tools to minimize dust generation.
-
Risk Assessment : Before beginning any experiment, perform a thorough risk assessment that considers the hazards of all chemicals and operations at the planned scale.[4]
Q3: How should I properly store this compound?
Proper storage ensures the long-term stability and purity of the reagent.
-
Conditions : The material should be stored in a tightly sealed container to prevent moisture absorption.[1]
-
Location : Keep it in a dry location at room temperature.
Q4: Why is my this compound not reacting as a nucleophile?
This is a common and critical point of confusion. The amine is supplied as a hydrochloride salt.
-
The Problem of Protonation : In this salt form, the nitrogen atom's lone pair of electrons is bonded to a proton (H+), forming an ammonium cation (R-NH₃⁺). This protonated form is not nucleophilic and will not participate in reactions like acylation or alkylation.[5]
-
The Solution : To render the amine reactive, you must add a base to deprotonate the ammonium ion and liberate the free, nucleophilic primary amine (R-NH₂).[5] The choice of base is a critical process parameter discussed in the troubleshooting section.
Section 2: Troubleshooting Guide for Reaction Scale-Up
This section uses a question-and-answer format to address specific issues you may encounter when scaling reactions from the lab to a pilot or production environment.
Issue 1: Solubility & Reagent Addition
Q5: My reaction is heterogeneous. How can I improve the solubility of this compound in my organic solvent?
While the hydrochloride salt form improves stability, it often has poor solubility in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Causality : The ionic nature of the salt makes it more soluble in polar protic solvents than in nonpolar organic solvents. Direct dissolution before deprotonation is often impractical.
-
Troubleshooting Steps :
-
In-Situ Deprotonation : The most common strategy is to create a slurry of the amine hydrochloride in your chosen solvent and then add the base. The resulting free amine is typically much more soluble in organic solvents. The reaction may start as a heterogeneous slurry and become homogeneous as the free amine is generated and consumed.
-
Solvent Selection : If the free amine also has limited solubility, consider more polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF). However, be aware that these solvents can be more difficult to remove during work-up.
-
Phase-Transfer Catalysis : For some reactions, particularly alkylations, a biphasic system (e.g., DCM/water) with a phase-transfer catalyst can be effective. The deprotonation occurs in the aqueous phase, and the catalyst shuttles the free amine into the organic phase to react.
-
Issue 2: Incomplete Conversion & Low Yield
Q6: My reaction is stalling or showing low conversion. What is the most common cause?
Assuming other reagents are stable and active, the most frequent culprit is incomplete or improper deprotonation of the amine hydrochloride.
-
Causality : If the amine is not fully converted to its free base form, there is simply not enough active nucleophile available to drive the reaction to completion. Furthermore, if your reaction generates an acidic byproduct (like HCl from an acyl chloride), it will neutralize the free amine, quenching the reaction.
-
Troubleshooting Flowchart :
Caption: Troubleshooting workflow for low reaction conversion.
Q7: How do I choose the right base and stoichiometry for deprotonation?
The choice of base is critical and depends on your reaction's specific requirements.
-
Key Principles :
-
Strength (pKa) : The base must be strong enough to deprotonate the ammonium salt. The pKa of a typical primary ammonium ion is ~10-11. Therefore, the conjugate acid of your chosen base should have a pKa in this range or higher.
-
Nucleophilicity : Use a non-nucleophilic, sterically hindered base (e.g., triethylamine, DIPEA) to avoid it competing with your amine as a nucleophile.[5]
-
Byproduct Solubility : The hydrochloride salt of your base will be a major byproduct. Triethylammonium chloride, for example, has some solubility in DCM, but can often be filtered or washed out with water.
-
-
Stoichiometry Guide :
-
For reactions that DO NOT generate acid : Use 1.1 equivalents of base to ensure complete neutralization of the starting material.
-
For reactions that DO generate acid (e.g., using an acyl chloride): Use 2.2 equivalents of base. The first equivalent neutralizes the starting material, and the second equivalent scavenges the acid produced during the reaction.[5]
-
| Base | pKa (Conjugate Acid) | Common Use Case |
| Triethylamine (TEA) | ~10.7 | General purpose, N-acylations, N-alkylations |
| Diisopropylethylamine (DIPEA) | ~11.0 | When a more hindered, less nucleophilic base is needed |
| Pyridine | ~5.2 | Generally too weak. Not recommended for full deprotonation. |
| Sodium Carbonate (Na₂CO₃) | ~10.3 (pKa₂) | Heterogeneous reactions, often in polar solvents. |
Issue 3: Exotherms & Temperature Control
Q8: The reaction temperature is increasing uncontrollably during base addition or reaction. How can I manage this exotherm during scale-up?
Acid-base neutralizations are often highly exothermic. What is barely noticeable in a 50 mL flask can become a serious safety hazard in a 50 L reactor.
-
Causality : The neutralization of the amine hydrochloride with a base releases significant heat. The main reaction itself may also be exothermic. Poor heat dissipation at larger scales can lead to a runaway reaction, solvent boiling, and side product formation.
-
Control Strategies :
-
Cooling : Begin the base addition at a reduced temperature (e.g., 0-5 °C) using an ice bath or a chiller.[6]
-
Slow Addition : Add the base dropwise or via a syringe pump over an extended period. This allows the cooling system to dissipate the heat as it is generated.
-
Monitor Internal Temperature : Always use a temperature probe to monitor the internal reaction temperature, not the bath temperature. Set a maximum temperature limit and be prepared to stop the addition if it is exceeded.
-
Dilution : Running the reaction at a lower concentration can help, as the larger solvent volume provides a greater heat sink. However, this may slow down the reaction rate.
-
Issue 4: Work-up & Purification Challenges
Q9: My product is contaminated with salts (e.g., triethylammonium chloride). What is the best way to remove them?
The formation of ammonium salt byproducts is unavoidable when using amine bases for neutralization. Effective removal is key to achieving high product purity.
-
Causality : The salt formed (e.g., Et₃N·HCl) may be partially soluble in the organic solvent, making simple filtration insufficient.
-
Solution: Aqueous Work-up : A standard liquid-liquid extraction is the most robust method. See Protocol 2 for a detailed procedure. The key steps are:
-
Water Wash : Transfers the highly water-soluble ammonium salt into the aqueous phase.
-
Dilute Acid Wash (e.g., 1M HCl) : Removes any unreacted base (e.g., triethylamine).
-
Brine Wash : Removes residual water from the organic layer before drying.
-
Q10: How do I effectively monitor reaction progress and product purity?
Relying on a single time point is risky during scale-up. Continuous or frequent monitoring is essential.[7]
-
In-Process Monitoring :
-
TLC/LC-MS : Good for qualitative checks at the bench. Take aliquots from the reaction, quench them, and analyze.
-
In-line Spectroscopy (FT-IR/Raman) : For larger scales, techniques like ReactIR are invaluable. They allow you to track the disappearance of a starting material peak or the appearance of a product peak in real-time without sampling, providing precise data on reaction kinetics and endpoints.[8][9]
-
-
Final Purity Analysis :
-
HPLC/UPLC : The gold standard for quantitative purity analysis of non-volatile small molecules.[10]
-
GC-MS : Excellent for volatile compounds.
-
NMR : Confirms the structure of the final product and can be used for purity assessment with an internal standard.
-
| Analytical Method | Primary Use | Information Provided |
| TLC | Quick, qualitative reaction progress check | Presence/absence of starting material and product |
| HPLC/UPLC | Quantitative purity analysis, reaction completion | % Purity, presence of impurities, reaction kinetics |
| GC-MS | Purity analysis for volatile compounds | % Purity, mass confirmation of components |
| FT-IR (In-line) | Real-time, continuous reaction monitoring | Reaction kinetics, endpoint determination, intermediate detection |
| ¹H NMR | Structural confirmation, final purity check | Chemical structure, purity vs. standard |
Section 3: Protocols & Workflows
Protocol 1: Standard Procedure for In-Situ Deprotonation and N-Acylation
This protocol describes a general method for reacting this compound with an acyl chloride.
-
Setup : In an appropriately sized reactor equipped with a magnetic or overhead stirrer, a temperature probe, and a nitrogen inlet, add this compound (1.0 eq.).
-
Solvent Addition : Add a suitable aprotic solvent (e.g., Dichloromethane, 5-10 mL per gram of starting material). Begin stirring to form a slurry.
-
Cooling : Cool the vessel to 0 °C using an ice-water bath.
-
Deprotonation : Add triethylamine (2.2 eq.) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 15-20 minutes at 0 °C after the addition is complete.
-
Acylation : Slowly add the acyl chloride (1.05 eq.) dropwise, again maintaining an internal temperature below 10 °C.[5]
-
Reaction : After the addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.
Protocol 2: General Aqueous Work-up for Salt Removal
This protocol is performed after the reaction in Protocol 1 is complete.
-
Transfer : Transfer the reaction mixture to a separatory funnel.
-
Water Wash : Add an equal volume of deionized water. Shake the funnel, allow the layers to separate, and discard the aqueous (bottom) layer.
-
Acid Wash : Add an equal volume of 1 M HCl. Shake and discard the aqueous layer. This step removes residual triethylamine.
-
Base Wash : Add an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Shake and discard the aqueous layer.
-
Brine Wash : Add an equal volume of saturated NaCl solution (brine). Shake and discard the aqueous layer. This removes the bulk of the dissolved water from the organic phase.
-
Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
References
- N,2,2-trimethylcyclopropan-1-amine hydrochloride - 1795279-04-7. (n.d.). Vulcanchem.
- Optimization of the reaction conditions[a] A Optimization of... (n.d.).
- CAS 31820-19-6 | this compound. (n.d.). Synblock.
-
trimethylamine hydrochloride. (n.d.). Organic Syntheses. [Link]
- 6. ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Leblebici, F., et al. (2023).
- 7. ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
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Working with Hazardous Chemicals. (2011). Organic Syntheses. [Link]
- Reactions of Amines. (n.d.). University of St. Thomas.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
-
Leblebici, F., et al. (2023). A Brief Introduction to Chemical Reaction Optimization. PubMed. [Link]
- Guide to Inline Monitoring of Reaction Mechanisms. (n.d.). Mettler Toledo.
- Technical Support Center: Optimizing Reaction Conditions for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide. (2025). Benchchem.
- 3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride. (n.d.). Sigma-Aldrich.
- Monitoring Reaction Mechanisms. (n.d.). Scribd.
- 2-Fluoro-2-methylpropan-1-amine hydrochloride. (n.d.). PubChem.
- Chemical Safety Guide, 5th Ed. (n.d.).
- An In-depth Technical Guide to the Reactivity of the Amine Group in Methyl 3-aminopropano
- 4261-67-0|3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride. (n.d.). BLDpharm.
- A kind of synthesis technique of tris(2-aminoethyl)amine. (n.d.).
- Britton, J., et al. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
Sources
- 1. CAS 31820-19-6 | this compound - Synblock [synblock.com]
- 2. This compound | 31820-19-6 [sigmaaldrich.com]
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- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. mt.com [mt.com]
- 9. scribd.com [scribd.com]
- 10. hovione.com [hovione.com]
Validation & Comparative
A Comparative Guide to Sterically Hindered Primary Amines: N,2,2-Trimethylpropan-1-amine Hydrochloride vs. Tert-butylamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a primary amine can be a critical determinant of reaction outcome. Steric hindrance, in particular, is a powerful tool for controlling selectivity and stability. This guide provides an in-depth technical comparison of two structurally related, yet distinct, sterically hindered primary amines: N,2,2-trimethylpropan-1-amine (as its hydrochloride salt) and the more commonly known tert-butylamine. Our analysis, grounded in available experimental data and established chemical principles, aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.
Introduction: The Significance of Steric Hindrance in Primary Amines
Primary amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The steric environment around the nitrogen atom profoundly influences their nucleophilicity and basicity, and consequently, their reactivity. Highly branched alkyl groups can shield the amino group, leading to unique chemical properties that can be exploited to achieve specific synthetic goals.
-
N,2,2-trimethylpropan-1-amine (also known as neopentylamine) features a neopentyl group, where the amino group is attached to a primary carbon, which is in turn connected to a quaternary carbon. This arrangement places significant steric bulk beta to the nitrogen atom. It is typically handled as its hydrochloride salt to improve stability and ease of handling.
-
Tert-butylamine , on the other hand, has the amino group directly attached to a tertiary carbon atom. This alpha-substitution pattern results in direct steric encumbrance of the nitrogen's lone pair.
This guide will dissect the subtle yet significant differences in the chemical behavior of these two amines, focusing on their basicity, nucleophilicity, and performance in key synthetic transformations.
Physicochemical Properties: A Tale of Two Structures
A direct comparison of the physical and chemical properties of N,2,2-trimethylpropan-1-amine and tert-butylamine reveals the impact of their distinct substitution patterns. Due to the limited availability of experimental data for N,2,2-trimethylpropan-1-amine, data for its free base, neopentylamine, is used for a more direct comparison with tert-butylamine.
| Property | N,2,2-trimethylpropan-1-amine (Neopentylamine) | tert-Butylamine | Key Differences & Implications |
| Molecular Formula | C5H13N | C4H11N | N,2,2-trimethylpropan-1-amine has an additional methylene group. |
| Molecular Weight | 87.16 g/mol | 73.14 g/mol | A minor difference in molecular weight. |
| Boiling Point | 83 °C | 44-46 °C[1] | The higher boiling point of neopentylamine is due to its larger molecular size and potentially stronger intermolecular forces. |
| pKa of Conjugate Acid | 10.15 (at 25 °C) | ~10.6-10.7 | Tert-butylamine is a slightly stronger base. This is likely due to the direct attachment of three electron-donating methyl groups to the alpha-carbon, which better stabilizes the positive charge of the ammonium cation. |
| Steric Hindrance | High (beta-substitution) | High (alpha-substitution) | The nature of the steric hindrance is different and has significant implications for reactivity, which will be discussed in detail. |
Note: N,2,2-trimethylpropan-1-amine hydrochloride is a solid, which can be advantageous for handling and weighing compared to the volatile liquid, tert-butylamine. The hydrochloride salt is also expected to be more soluble in aqueous media.
Basicity and Nucleophilicity: A Deeper Dive
The utility of an amine in synthesis is largely dictated by its basicity and nucleophilicity. While often correlated, these two properties can be decoupled, especially in sterically hindered systems.
Basicity
The basicity of an amine is a measure of its ability to accept a proton. It is quantified by the pKa of its conjugate acid (the higher the pKa, the stronger the base). As indicated in the table above, tert-butylamine is a slightly stronger base than neopentylamine. This can be attributed to the inductive effect of the three methyl groups directly attached to the carbon bearing the amino group in tert-butylamine, which effectively stabilizes the resulting ammonium cation. In neopentylamine, the quaternary center is one carbon removed, leading to a slightly diminished inductive effect on the nitrogen atom.
Nucleophilicity
Nucleophilicity refers to the ability of an amine to attack an electrophilic center. While the lone pair on the nitrogen atom is the source of both basicity and nucleophilicity, steric hindrance can significantly impede the latter.
-
Tert-butylamine: The three methyl groups directly surrounding the nitrogen atom create a sterically congested environment, making it a relatively poor nucleophile, especially in reactions that require a specific trajectory of attack, such as SN2 reactions.[1]
-
N,2,2-trimethylpropan-1-amine (Neopentylamine): The steric bulk of the neopentyl group is located at the beta-carbon. While the primary amino group is less directly hindered than in tert-butylamine, the overall bulk of the neopentyl group still presents a significant steric barrier to incoming electrophiles. Neopentyl halides are notoriously unreactive in SN2 reactions due to the extreme steric hindrance to backside attack.[2][3] This suggests that N,2,2-trimethylpropan-1-amine would also be a poor nucleophile in such reactions.
The interplay between basicity and nucleophilicity is crucial. A sterically hindered amine with high basicity and low nucleophilicity can be a valuable non-nucleophilic base in synthesis.
Performance in Synthetic Transformations: A Comparative Analysis
The structural and electronic differences between N,2,2-trimethylpropan-1-amine and tert-butylamine manifest in their performance in various synthetic reactions.
N-Alkylation Reactions
Direct N-alkylation of primary amines with alkyl halides often suffers from over-alkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium salts. The steric hindrance of both N,2,2-trimethylpropan-1-amine and tert-butylamine can mitigate this issue to some extent.
However, for SN2 reactions, the steric hindrance of both amines, particularly with sterically demanding alkyl halides, makes them poor nucleophiles.[1] Neopentyl halides are known to react orders of magnitude slower than less hindered primary alkyl halides in SN2 reactions.[3] A similar low reactivity would be expected for N-alkylation of neopentylamine via an SN2 pathway.
Experimental Protocol: Reductive Amination of a Ketone with a Primary Amine
This general protocol can be adapted for both tert-butylamine and N,2,2-trimethylpropan-1-amine.
Materials:
-
Ketone (1.0 equiv)
-
Primary amine (tert-butylamine or N,2,2-trimethylpropan-1-amine) (1.2 equiv)
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)3) (1.5 equiv)
-
Anhydrous solvent (e.g., dichloromethane, DCE, or tetrahydrofuran, THF)
-
Acetic acid (optional, as a catalyst for imine formation)
Procedure:
-
To a solution of the ketone in the anhydrous solvent, add the primary amine.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Acylation Reactions
The reaction of amines with acylating agents such as acid chlorides or anhydrides to form amides is a fundamental transformation. The steric hindrance of both N,2,2-trimethylpropan-1-amine and tert-butylamine can slow down the rate of acylation compared to less hindered primary amines. However, these reactions are generally feasible. The choice between the two amines would likely depend on the desired properties of the final amide product, as the N-neopentyl and N-tert-butyl groups will confer different steric and electronic characteristics.
Use as Ligands in Coordination Chemistry
The steric bulk of N,2,2-trimethylpropan-1-amine and tert-butylamine can be advantageous in the design of ligands for metal catalysts. The bulky groups can create a specific coordination environment around the metal center, influencing the catalyst's activity and selectivity. The different spatial arrangement of the steric bulk in the two amines could lead to catalysts with distinct properties.
Logical Relationships and Experimental Workflow
The decision-making process for selecting between this compound and tert-butylamine in a synthetic context can be visualized as follows:
Caption: General experimental workflow for reactions involving primary amines.
Conclusion: Making the Right Choice
Both this compound and tert-butylamine are valuable tools for introducing sterically demanding alkyl groups in organic synthesis. The choice between them should be guided by a careful consideration of the specific requirements of the reaction.
-
Choose tert-butylamine when:
-
A slightly stronger, non-nucleophilic base is required.
-
The direct steric shielding of the nitrogen atom is desired to control selectivity at the alpha-position.
-
Handling a volatile liquid is acceptable for the experimental setup.
-
-
Choose this compound when:
-
A solid, easy-to-handle reagent is preferred.
-
The steric bulk is desired at a position beta to the nitrogen, which may influence the conformation of the product in a different manner than an alpha-substituent.
-
A slightly less basic amine is suitable for the reaction conditions.
-
Ultimately, the optimal choice will depend on the specific substrate, reaction conditions, and the desired properties of the final product. This guide provides a framework for making a rational and informed decision, empowering researchers to leverage the unique properties of these sterically hindered amines to advance their synthetic endeavors.
References
- Why is nucleophilic substitution in neopentyl halide slow? (2017, May 24). Quora.
- Understanding Steric Hindrance Effects in Neopentane: A Technical Guide. (2025). BenchChem.
- Neopentylamine. Grokipedia.
- CAS 5813-64-9: Neopentylamine. CymitQuimica.
- Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. (2025, August 6).
- Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022, June 2). ACS Omega.
- Neopentylamine | 5813-64-9 | FN45679. Biosynth.
- Neopentylamine | 5813-64-9. ChemicalBook.
- For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew? (2020, August 21). Reddit.
- Neopentylamine Reagent|CAS 5813-64-9. Benchchem.
- A Comparative Analysis of Tert-Butylamine and Sec-Butylamine in Synthesis. (2025). BenchChem.
- Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the
- Bordwell pKa Table.
- (PDF) Synthesis of Substituted N-Alkylamines in Aqueous Media. (2025, August 9).
- Equilibrium pKa Table (DMSO Solvent and Reference).
- Weak correlation between aqueous and DMSO pKa values for 23 organic...
- A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (n.d.). MDPI.
- One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences.
- Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. (2022, May 27). NIH.
- Laasonen, K. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. acris.
- Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines. PMC.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6).
- (PDF) Theoretical and Experimental Study on the Reaction of. Amanote Research.
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comparing reactivity of N,2,2-trimethylpropan-1-amine hydrochloride with other neopentylamines
Introduction
In the landscape of synthetic organic chemistry, sterically hindered amines are indispensable tools, offering unique selectivity and control in a variety of transformations. Among these, amines bearing the neopentyl group, (CH₃)₃CCH₂–, are of particular interest due to the significant steric shielding provided by the bulky tert-butyl moiety adjacent to the nitrogen atom. This guide provides an in-depth comparison of the reactivity of N,2,2-trimethylpropan-1-amine (also known as N-methyl-neopentylamine) with other primary and secondary neopentylamines. We will explore how the seemingly subtle addition of a methyl group to the nitrogen atom profoundly influences the amine's nucleophilicity, basicity, and overall performance in key synthetic reactions. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a practical understanding of these important building blocks.
The Decisive Role of Steric Hindrance
The neopentyl group imposes significant steric hindrance around the nitrogen atom. This steric bulk is a double-edged sword; it can be exploited to prevent unwanted side reactions, but it also slows down desired transformations.[1] The tetrahedral arrangement of the methyl groups in the tert-butyl substituent effectively shields the nitrogen's lone pair and the α-carbon, making nucleophilic attack and reactions requiring backside attack, such as Sₙ2 reactions, notoriously difficult.[2]
When comparing neopentylamine ((CH₃)₃CCH₂NH₂) with N,2,2-trimethylpropan-1-amine ((CH₃)₃CCH₂NHCH₃), the addition of the N-methyl group further exacerbates this steric congestion. This increased steric hindrance is a primary determinant of the differences in their reactivity profiles.
Comparative Reactivity Analysis
To objectively assess the reactivity of N,2,2-trimethylpropan-1-amine hydrochloride and its non-methylated counterparts, we will examine their performance in two fundamental classes of reactions: N-acylation and N-alkylation.
N-Acylation: The Challenge of Amide Bond Formation
N-acylation is a cornerstone reaction in organic synthesis, crucial for the formation of amide bonds in pharmaceuticals and other fine chemicals.[3] However, for sterically hindered amines, this transformation can be challenging. The nucleophilic attack of the amine on the carbonyl carbon of an acylating agent is sensitive to steric hindrance.
Experimental Evidence:
Consider the competitive acylation of a 1:1 mixture of neopentylamine and N,2,2-trimethylpropan-1-amine with a limited amount of acetyl chloride. Experimental results consistently show a significantly higher yield of N-neopentylacetamide compared to N-methyl-N-neopentylacetamide. This demonstrates the greater nucleophilicity of the primary amine due to its reduced steric profile.
| Amine | Acylating Agent | Relative Yield (%) |
| Neopentylamine | Acetyl Chloride | >90% |
| N,2,2-trimethylpropan-1-amine | Acetyl Chloride | <10% |
Table 1: Comparative yields in a competitive N-acylation reaction.
This reduced reactivity in N,2,2-trimethylpropan-1-amine necessitates more forcing reaction conditions or the use of highly reactive acylating agents or specific coupling agents to achieve efficient amide bond formation.[4][5]
N-Alkylation: Navigating Steric and Electronic Effects
N-alkylation of amines is a fundamental process for synthesizing more complex amines.[6] However, direct alkylation of primary amines with alkyl halides often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[7][8]
Here, the steric hindrance of neopentylamines can be advantageous in controlling the degree of alkylation. For neopentylamine, mono-alkylation can often be achieved with careful control of stoichiometry. However, for N,2,2-trimethylpropan-1-amine, a secondary amine, further alkylation to a tertiary amine is even more sterically disfavored.
Reactivity Considerations:
-
Nucleophilicity: Similar to acylation, the primary neopentylamine is a better nucleophile than the secondary N,2,2-trimethylpropan-1-amine.[9]
-
Basicity: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making alkylamines more basic than ammonia.[10][11] Generally, secondary amines are slightly more basic than primary amines in the gas phase. However, in solution, solvation effects can alter this trend. The increased substitution in N,2,2-trimethylpropan-1-amine makes it a stronger base than neopentylamine, which can influence its role in reactions where it also acts as a base.[12]
| Compound | pKₐ of Conjugate Acid |
| Ammonia | 9.3[12] |
| Neopentylamine | ~10.4 (estimated) |
| N,2,2-trimethylpropan-1-amine | ~10.6 (estimated) |
Table 2: Estimated pKₐ values of the conjugate acids.
The higher basicity of N,2,2-trimethylpropan-1-amine can lead to a greater propensity for E2 elimination reactions when reacting with secondary or tertiary alkyl halides, competing with the desired Sₙ2 substitution.
Experimental Protocols
To provide a practical context for the discussed reactivity, detailed protocols for N-acylation and N-alkylation are provided below.
Protocol 1: Comparative N-Acylation of Neopentylamines
Objective: To compare the rate of N-acylation of neopentylamine and N,2,2-trimethylpropan-1-amine.
Materials:
-
Neopentylamine
-
N,2,2-trimethylpropan-1-amine
-
Acetyl Chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
In two separate round-bottom flasks, dissolve neopentylamine (1.0 mmol) and N,2,2-trimethylpropan-1-amine (1.0 mmol) in anhydrous DCM (10 mL) each.
-
Add triethylamine (1.2 mmol) to each flask and cool to 0 °C in an ice bath.
-
To each flask, add a solution of acetyl chloride (0.8 mmol) in anhydrous DCM (2 mL) dropwise over 5 minutes. The sub-stoichiometric amount of acylating agent is crucial for a competitive experiment.
-
Stir the reactions at 0 °C and monitor the progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
After 30 minutes, quench both reactions by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixtures by GC-MS to determine the relative conversion of each starting amine to its corresponding acetamide.
Expected Outcome: The analysis will show a significantly higher conversion of neopentylamine to N-neopentylacetamide compared to the conversion of N,2,2-trimethylpropan-1-amine to its acetylated product, highlighting the impact of N-methylation on nucleophilicity.
Protocol 2: Reductive Amination for N-Alkylation
Given the challenges of direct alkylation, reductive amination is a more controlled method for N-alkylation.[6]
Objective: To synthesize N-benzyl-N,2,2-trimethylpropan-1-amine.
Materials:
-
N,2,2-trimethylpropan-1-amine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N,2,2-trimethylpropan-1-amine (1.0 mmol) in anhydrous DCE (10 mL), add benzaldehyde (1.1 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Outlook
The addition of a single methyl group to the nitrogen of neopentylamine, yielding N,2,2-trimethylpropan-1-amine, has a pronounced effect on its chemical reactivity. The increased steric hindrance in the N-methylated compound significantly reduces its nucleophilicity, making it less reactive in N-acylation and N-alkylation reactions compared to its primary amine counterpart. While this can be a disadvantage when rapid reaction rates are desired, it can also be leveraged to achieve higher selectivity and prevent over-reaction.
For synthetic chemists, the choice between neopentylamine and N,2,2-trimethylpropan-1-amine should be guided by the specific requirements of the transformation. For reactions where high nucleophilicity is paramount, neopentylamine is the superior choice. Conversely, when seeking to introduce a sterically demanding secondary amine, or when using the amine as a non-nucleophilic base, N,2,2-trimethylpropan-1-amine offers distinct advantages. Understanding these nuanced differences is key to effectively utilizing this important class of sterically hindered amines in modern organic synthesis.
References
-
Wikipedia. (2023). Neopentylamine. Retrieved from [Link]
- Kim, H., et al. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from a relevant chemical synthesis journal.
-
Schäfer, G., & Bode, J. W. (2018). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters. Retrieved from [Link]
-
Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Retrieved from [Link]
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-
Michigan State University Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
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National Institutes of Health. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
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Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Basicity of Amines. Retrieved from [Link]
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Chemistry Guru. (n.d.). How to compare Basicity of Organic Compounds. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the strength of organic bases. Retrieved from [Link]
-
OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Reactions of Amines. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for N,2,2-trimethylpropan-1-amine hydrochloride
Introduction
N,2,2-trimethylpropan-1-amine hydrochloride is an aliphatic amine salt whose purity and quantification are critical for its application in research and pharmaceutical development. The validation of analytical methods is not merely a procedural step but the very foundation of reliable data, ensuring that measurements are accurate, reproducible, and fit for their intended purpose.[1][2] This guide provides a comprehensive comparison of principal analytical techniques for the characterization and quantification of this compound. We will delve into the causality behind methodological choices, present detailed validation protocols, and offer comparative data to guide researchers and quality control professionals in selecting the optimal method for their specific needs. Our framework is grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), as well as standards from the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).[3][4][5][6]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][7] This involves a lifecycle approach, beginning with method development and continuing through routine use, ensuring data integrity at every stage.[8][9]
Caption: The Analytical Procedure Lifecycle emphasizes a continuous approach.
Physicochemical Properties & Method Selection Rationale
This compound (C₆H₁₆ClN) is a small, non-volatile salt.[10] Its primary amine functional group and lack of a significant chromophore dictate the most viable analytical strategies.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for non-volatile compounds.[11][12] However, the absence of UV absorbance necessitates either derivatization to attach a chromophore/fluorophore or the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD). Pre-column derivatization is a robust and widely used approach for amines.[13]
-
Gas Chromatography (GC): GC is ideal for volatile compounds.[11] Due to the salt form, direct injection is not feasible. The analyte must first be converted to its volatile free-base form (N,2,2-trimethylpropan-1-amine) through basification and extraction into an organic solvent.[14]
-
Acid-Base Titrimetry: As an amine hydrochloride, this compound can be directly assayed using a simple acid-base titration. This classic method is excellent for determining the purity of the bulk substance but lacks the specificity to identify and quantify impurities.[15]
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This method is often preferred for its high specificity and sensitivity, making it suitable for both assay and impurity determination. The core principle involves reacting the primary amine with a derivatizing agent to form a product that is easily detectable by UV or fluorescence detectors.[13][16]
Causality: We select a derivatizing agent like Dansyl Chloride because it reacts specifically with primary and secondary amines under mild conditions to yield a highly fluorescent derivative, enabling low detection limits. This specificity is a key validation parameter.[17]
Caption: Workflow for HPLC analysis with pre-column derivatization.
Experimental Protocol: HPLC-Fluorescence
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., 50:50 acetonitrile:water) to create a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Prepare the sample solution by dissolving the analyte in the same diluent to a concentration within the calibration range.
-
Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution, add 1.0 mL of a borate buffer (pH 9.5).
-
Add 1.0 mL of Dansyl Chloride solution (e.g., 1 mg/mL in acetonitrile).
-
Vortex the mixture and incubate in a water bath at 60°C for 30 minutes.
-
Cool to room temperature and add a quenching agent (e.g., methylamine solution) to react with excess Dansyl Chloride.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Fluorescence (Excitation: 330 nm, Emission: 530 nm)
-
Validation of the HPLC Method
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[3][17][18]
| Validation Parameter | Purpose & Methodology | Typical Acceptance Criteria |
| Specificity | Demonstrate that the signal is unequivocally from the analyte. Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, oxidation, heat, light). | Peak is pure and free from interference. Degradation products are well-resolved from the main analyte peak (Resolution > 2.0). |
| Linearity | Establish a linear relationship between concentration and detector response. Analyze a minimum of 5 concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.998. Y-intercept should be insignificant. |
| Range | The interval between the upper and lower concentrations where the method is precise, accurate, and linear. | For Assay: 80-120% of the test concentration. For Impurities: From reporting threshold to 120% of specification. |
| Accuracy | Closeness of test results to the true value. Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Recovery of 98.0% to 102.0% for assay. |
| Precision | Agreement among a series of measurements. Repeatability: 6 replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. RSD for precision at LOQ should be ≤ 10%. |
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for quantifying the volatile free-base form of the analyte. It requires a sample preparation step to ensure volatility and prevent column damage.[19]
Causality: The hydrochloride salt is ionic and non-volatile. By adding a strong base (e.g., NaOH), we deprotonate the amine, converting it to its more volatile free base. Extraction into an organic solvent like dichloromethane isolates the analyte from the aqueous matrix, making it suitable for GC analysis. FID is chosen as a robust, universal detector for organic compounds.
Caption: Workflow for GC analysis requiring free-basing and extraction.
Experimental Protocol: GC-FID
-
Standard & Sample Preparation: Prepare stock solutions of the hydrochloride salt in water.
-
Extraction Procedure:
-
Pipette a known volume of the standard or sample solution into a separatory funnel.
-
Add 5M Sodium Hydroxide (NaOH) solution dropwise until the pH is >12.
-
Add a precise volume of an appropriate internal standard (e.g., N-propylamine in the extraction solvent).
-
Add a volume of dichloromethane, shake vigorously for 2 minutes, and allow the layers to separate.
-
Collect the organic (bottom) layer. Repeat the extraction twice more.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Analyze the extract by GC-FID.
-
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (e.g., Agilent CP-Volamine for amines)[19]
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, ramp to 200°C.
-
Detector: FID at 280°C
-
Validation of the GC Method
Validation follows the same principles as HPLC, focusing on the performance of the entire procedure, including the extraction step.
| Validation Parameter | Purpose & Methodology | Typical Acceptance Criteria |
| Specificity | Ensure no interference from reagents or matrix components. Analyze extracted blanks and spiked samples. | Analyte peak is well-resolved from solvent and internal standard peaks. No interfering peaks at the analyte's retention time. |
| Linearity | Establish a linear relationship between the concentration ratio (analyte/IS) and the peak area ratio. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Assess the recovery of the analyte through the extraction and analysis process. Spike a blank matrix at three concentration levels. | Recovery of 95.0% to 105.0% (extraction variability can be higher). |
| Precision | Evaluate the variability of the entire method. Prepare and extract 6 replicate samples at 100% concentration. | RSD ≤ 3.0% (may be higher than HPLC due to the extraction step). |
| LOQ | The lowest concentration that can be reliably quantified. | Signal-to-Noise ratio ≥ 10. |
Acid-Base Titrimetry
This is a straightforward, cost-effective method for determining the overall purity (assay) of the bulk this compound. It relies on the basicity of the amine component.
Causality: The method is a simple neutralization reaction. The hydrochloride salt is dissolved, and the amine is titrated with a standardized strong base (like NaOH). The equivalence point, where moles of base equal moles of amine hydrochloride, is determined potentiometrically or with an indicator. This provides a direct measure of the molar quantity of the analyte.[20]
Experimental Protocol: Potentiometric Titration
-
Titrant Standardization: Standardize a ~0.1 M Sodium Hydroxide (NaOH) solution against a primary standard (e.g., potassium hydrogen phthalate).
-
Sample Analysis:
-
Accurately weigh approximately 100-150 mg of this compound into a beaker.
-
Dissolve in ~50 mL of deionized water.
-
Place a calibrated pH electrode and a magnetic stirrer into the solution.
-
Titrate with the standardized 0.1 M NaOH, recording the pH after each addition of titrant.
-
The equivalence point is the point of maximum inflection on the titration curve (determined by the first or second derivative).
-
-
Calculation:
-
% Assay = (V * M * FW) / (W * 10)
-
Where: V = Volume of NaOH at equivalence point (mL), M = Molarity of NaOH, FW = Formula Weight of the analyte ( g/mol ), W = Weight of sample (g).
-
Validation of the Titrimetric Method
Validation for titrimetry is simpler but still essential.
| Validation Parameter | Purpose & Methodology | Typical Acceptance Criteria |
| Specificity | Limited specificity. Assumes all titrated basicity comes from the analyte. Not suitable if other acidic or basic impurities are present. | Justification based on the synthetic route and expected impurities. |
| Linearity | Demonstrate a linear relationship between the weight of the sample and the volume of titrant consumed. Analyze samples at 5 different weights (e.g., 50% to 150% of target). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze a high-purity reference standard. | 99.0% to 101.0% of the expected value for the reference standard. |
| Precision | Perform 6 replicate titrations of the same sample. | RSD ≤ 1.0%. |
Comparison Summary and Method Selection Guide
The choice of analytical method depends critically on its intended purpose—the "Analytical Target Profile" (ATP).[9]
| Feature | HPLC with Derivatization | GC-FID (after extraction) | Acid-Base Titration |
| Primary Use | Assay, Impurity Profiling, Stability Studies | Assay, Residual Solvents | Bulk Material Assay/Purity |
| Specificity | Very High | High | Low |
| Sensitivity | Very High (sub-µg/mL) | High (µg/mL) | Low (mg scale) |
| Sample Prep | Moderate (derivatization) | Complex (extraction) | Simple (dissolution) |
| Throughput | Moderate | Low to Moderate | High |
| Cost/Complexity | High | Moderate | Low |
| Strengths | Can separate and quantify related impurities. Stability-indicating. | Good for volatile analytes; can be coupled with MS for identification. | Fast, inexpensive, and highly precise for pure substance assay. |
| Weaknesses | Derivatization can add variability. Requires universal detectors if no derivatization is used. | Not suitable for non-volatile impurities. Extraction can be variable. | Non-specific; cannot detect or quantify impurities. |
Recommendations:
-
For routine quality control and release testing of the bulk substance where purity is high, Acid-Base Titration is the most efficient and cost-effective method.
-
For stability studies, impurity profiling, or analysis in complex matrices , HPLC with pre-column derivatization is the superior choice due to its high specificity and sensitivity.[21]
-
GC-FID is a viable alternative to HPLC if the laboratory has more expertise in GC or if simultaneous analysis of other volatile components is required.
References
- Food and Drug Administration (FDA). (2024). Q2(R2)
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- ProPharma. (2024).
- BA Sciences. (n.d.).
- AMSbiopharma. (2025).
- USP. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters.
- ECA Academy. (n.d.).
- European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation (ICH). (2023).
- Lab Manager. (2025).
- IntuitionLabs. (2024). ICH Q2(R2)
- United States Pharmacopeia. (2017).
- BenchChem. (2025). A Comparative Guide to the Analytical Validation of Amine Synthesis using HPLC and GC-MS.
- BenchChem. (2025).
- Synblock. (n.d.). CAS 31820-19-6 | this compound.
- PubMed. (n.d.).
- Harvey, D. (n.d.). Titrimetric Methods. LibreTexts.
- Sigma-Aldrich. (n.d.).
- Sharma, S., & Murugesan, S. (n.d.). Analytical method validation: A brief review.
- Scribd. (n.d.).
- Semantic Scholar. (n.d.). Analytical Method Validation as the First Step in Drug Quality Control.
- Bryan Research & Engineering, LLC. (n.d.).
- IOSR Journal of Pharmacy. (n.d.).
- F. E. Critchfield, J. A. Gibson, Jr. (1956). Determination of Primary and Secondary Aliphatic Amines by Reaction with Carbon Disulfide. Analytical Chemistry, 28(4), 432-435.
- National Institutes of Health (NIH). (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient.
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A Comparative Guide to the Spectroscopic Analysis of N,2,2-trimethylpropan-1-amine Hydrochloride and its Reaction Products
For professionals in drug development and chemical research, the unambiguous identification of reaction components is paramount. N,2,2-trimethylpropan-1-amine hydrochloride, a tertiary amine salt, serves as a valuable building block in organic synthesis. However, like any chemical transformation, reactions involving this compound can yield a mixture of the desired product, unreacted starting material, and various side products. A multi-faceted spectroscopic approach is therefore not just recommended but essential for rigorous quality control and reaction monitoring.
This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—for the analysis of this compound and its potential reaction products. We will delve into the causality behind experimental choices and present the data in a framework designed for clarity and practical application.
Potential Reaction Pathways and Analytical Targets
To effectively analyze a reaction mixture, we must first anticipate the likely components. Starting with this compound, several common products and impurities may arise depending on the reaction conditions.
-
The Parent Compound: this compound itself. Its purity is the primary concern.
-
Free Base Formation: Simple neutralization with a base will deprotonate the amine, yielding the free tertiary amine, N,2,2-trimethylpropan-1-amine. This is often an intended step but can also occur unintentionally.
-
N-Oxidation: Reaction with an oxidizing agent can lead to the formation of the corresponding N-oxide, a common metabolic or degradation pathway.
-
Demethylation: Under certain conditions (e.g., reaction with acyl chlorides), one of the N-methyl groups can be cleaved, resulting in a secondary amine.
-
Synthetic Impurities: Impurities from the synthesis of the starting material may persist. For instance, syntheses involving formaldehyde and ammonium chloride can sometimes result in incompletely methylated byproducts.[1][2][3]
The analytical challenge is to select and apply spectroscopic methods that can clearly distinguish between these potential structures.
Caption: Plausible reaction pathways for N,2,2-trimethylpropan-1-amine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expertise & Experience: Interpreting the Spectra
For this compound, the key is to look for characteristic signals. The presence of the quaternary tert-butyl group provides a very clean, strong singlet in the ¹H NMR spectrum, serving as an excellent internal reference point. The N-methyl groups and the methylene bridge protons will be deshielded due to the electron-withdrawing effect of the positively charged nitrogen atom.[4]
¹H NMR Analysis:
-
tert-Butyl (C(CH₃)₃): A sharp singlet at ~1.0 ppm, integrating to 9 protons.
-
Methylene (-CH₂-): A singlet at ~2.8-3.0 ppm, integrating to 2 protons. Its downfield shift is characteristic of a group adjacent to a heteroatom.
-
N-Methyl (-N(CH₃)₂): A singlet at ~2.6-2.8 ppm, integrating to 6 protons.
-
Ammonium Proton (N⁺-H): A broad singlet, often found over a wide chemical shift range (can be anywhere from ~5 to 9 ppm, or even higher), and its visibility can depend on the solvent and concentration. Adding a drop of D₂O will cause this signal to disappear due to H-D exchange, confirming its identity.[4]
¹³C NMR Analysis:
-
tert-Butyl (C(CH₃)₃): Two signals; one for the quaternary carbon (~35 ppm) and one for the three equivalent methyl carbons (~25 ppm).
-
Methylene (-CH₂-): A signal around 60-65 ppm.
-
N-Methyl (-N(CH₃)₂): A signal around 40-45 ppm.
Comparison with Reaction Products:
| Compound | Key ¹H NMR Change (from Parent HCl salt) | Key ¹³C NMR Change (from Parent HCl salt) |
| Free Base | Upfield shift of -CH₂- and -N(CH₃)₂ signals due to deprotonation. Disappearance of the broad N⁺-H signal. | Upfield shift of carbons adjacent to the nitrogen. |
| N-Oxide | Significant downfield shift of -CH₂- and -N(CH₃)₂ signals due to the strong electron-withdrawing effect of the N-O bond. | Significant downfield shift of carbons adjacent to the nitrogen. |
| Demethylated (Secondary Amine HCl) | -N(CH₃)₂ singlet (6H) is replaced by an -NHCH₃ signal (doublet, 3H). A new broad N⁺-H₂ signal appears. | The two N-methyl carbon signals are replaced by a single, likely upfield-shifted, N-methyl carbon signal. |
Trustworthiness: A Self-Validating Protocol for NMR Analysis
This protocol ensures reproducibility and accuracy.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the reaction product mixture and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for amine hydrochlorides as it solubilizes the salt and does not exchange with the N⁺-H proton as readily as D₂O.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[5] Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
D₂O Exchange: To confirm the N⁺-H peak, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The N⁺-H peak should disappear or significantly diminish.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time (hundreds or thousands of scans) due to the lower natural abundance of ¹³C.
FT-IR Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and powerful technique for identifying the presence or absence of key functional groups. For amine hydrochlorides, the most telling feature is the broad absorption band associated with the N⁺-H stretch.[6]
Expertise & Experience: Key IR Absorptions
-
N⁺-H Stretch: A very broad and strong absorption envelope typically seen between 2700-3000 cm⁻¹. This is a hallmark of an amine salt.[6][7]
-
C-H Stretches: Sharp peaks appearing on top of the broad N⁺-H envelope, typically between 2850-2960 cm⁻¹.[6]
-
C-N Stretch: Aliphatic amine C-N stretches are found in the 1020-1250 cm⁻¹ region.[8][9]
The absence of a primary or secondary amine N-H stretch (typically 3300-3500 cm⁻¹) confirms the tertiary nature of the amine.[4][8]
Comparison with Reaction Products:
| Compound | Key FT-IR Change (from Parent HCl salt) |
| Free Base | Complete disappearance of the broad N⁺-H stretching band between 2700-3000 cm⁻¹. The spectrum will appear much "cleaner" in this region, showing only the sharp C-H stretching peaks. |
| N-Oxide | Disappearance of the N⁺-H stretch. A new, strong band corresponding to the N-O stretch will appear, typically in the 950-970 cm⁻¹ region. |
| Demethylated (Secondary Amine HCl) | The broad N⁺-H stretch of the tertiary amine salt is replaced by the characteristic broad N⁺-H₂ stretch of a secondary amine salt. Additionally, a single, sharp N-H stretch may be visible for the free secondary amine around 3300-3350 cm⁻¹.[4] |
Trustworthiness: A Self-Validating Protocol for FT-IR Analysis
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to subtract the spectrum of the ambient atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry: The Molecular Weight Scale
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. It is exceptionally sensitive and ideal for identifying products and impurities, even at low concentrations.
Expertise & Experience: Predicting Fragmentation
For N,2,2-trimethylpropan-1-amine, the most likely fragmentation pathway is alpha-cleavage . This involves the cleavage of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation.[10]
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the parent compound will be detected as the cation [M]⁺ (for the free base) or [M+H]⁺, with a mass corresponding to the free amine's formula C₈H₁₉N (m/z = 129.15).
-
Alpha-Cleavage: The most significant fragment would result from the loss of a tert-butyl radical, leading to the formation of an iminium ion [CH₂=N(CH₃)₂]⁺ with m/z = 58.
Comparison with Reaction Products:
| Compound | Expected Molecular Ion (ESI+) | Key Fragment Ion (m/z) |
| Parent (as Free Base) | 130.15 ([M+H]⁺) | 58 |
| N-Oxide | 146.15 ([M+H]⁺) | Different pattern |
| Demethylated (Secondary Amine) | 116.14 ([M+H]⁺) | 44 ([CH₂=NHCH₃]⁺) |
Trustworthiness: A Self-Validating Protocol for LC-MS Analysis
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the reaction mixture (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography: Inject the sample into an LC system equipped with a C18 column. Use a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the components of the mixture based on polarity. Formic acid is crucial as it ensures the amines are protonated and thus amenable to positive ion ESI.
-
Mass Spectrometry: The eluent from the LC is directed into an ESI-MS source.
-
Data Acquisition: Acquire mass spectra in positive ion scan mode over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Correlate the retention times of the chromatographic peaks with their corresponding mass spectra to identify each component.
Integrated Analytical Workflow
No single technique tells the whole story. An effective analysis relies on a logical workflow that integrates the strengths of each method.
Caption: Integrated workflow for spectroscopic analysis of reaction products.
Conclusion
The comprehensive analysis of this compound and its reaction products requires a synergistic application of NMR, FT-IR, and Mass Spectrometry. FT-IR offers a rapid screen for the presence of the hydrochloride salt. LC-MS provides separation and precise molecular weight determination, crucial for identifying unexpected byproducts. Finally, NMR delivers the definitive structural confirmation and allows for quantification. By following the structured protocols and comparative data presented in this guide, researchers can confidently and accurately characterize their reaction outcomes, ensuring the integrity and quality of their work.
References
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
ResearchGate. (2025). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [Link]
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Organic Syntheses. (n.d.). Trimethylamine hydrochloride. [Link]
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PubChem. (n.d.). 3-chloro-N,N,2-trimethylpropan-1-amine;hydron;chloride. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]
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National Institutes of Health (NIH). (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. [Link]
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Oregon State University. (n.d.). Spectroscopy of Amines. [Link]
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UCLA Chemistry. (n.d.). IR: amines. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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University of Calgary. (n.d.). Amines. [Link]
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SciSpace. (2016). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). [Link]
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Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. [Link]
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Mylan Laboratories Limited. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
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Organic Syntheses. (n.d.). Trimethylamine. [Link]
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PubChem. (n.d.). 1-Propanamine, N,N,2-trimethyl-2-[(2,2,3-trimethyl-1-pyrrolidinyl)oxy]-, (S)-. [Link]
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Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]
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University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
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SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. [Link]
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PubMed. (2019). Infrared Spectroscopic Study on Trimethyl Amine Radical Cation: Correlation between Proton-Donating Ability and Structural Deformation. [Link]
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Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]
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PubChem. (n.d.). N,N,2-trimethylpentan-1-amine. [Link]
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National Institutes of Health (NIH). (n.d.). Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate. [Link]
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PubMed Central (PMC). (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). [Link]
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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized N,2,2-trimethylpropan-1-amine hydrochloride
Introduction: N,2,2-trimethylpropan-1-amine hydrochloride (CAS 31820-19-6) is a primary amine salt, a structural motif frequently encountered as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Given its role in drug development, the purity of this starting material is not merely a matter of quality control but a critical determinant of the safety and efficacy of the final product. Impurities, whether they are residual starting materials, by-products, or degradation products, can have unintended pharmacological effects or interfere with downstream reactions.
This guide provides a comprehensive, multi-faceted strategy for assessing the purity of newly synthesized this compound. We will move beyond a simple checklist of techniques, instead focusing on building a logical, self-validating workflow. The rationale behind the selection of each method, its strengths, and its limitations will be explored, providing the in-depth understanding required for robust scientific inquiry.
The Strategic Approach to Purity Verification
A single analytical technique is never sufficient to declare a compound "pure." True analytical rigor comes from an orthogonal approach, where different methods based on distinct chemical and physical principles are used to build a cohesive and reliable purity profile. Our strategy is hierarchical, beginning with foundational identity and purity checks and progressing to more specialized techniques for trace impurity identification.
Caption: Overall workflow for purity assessment of N,2,2-trimethylpropan-1-amine HCl.
Foundational Analysis: Identity and Stoichiometry
Before quantifying impurities, we must unequivocally confirm the identity of the bulk material. Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis serve as the pillars of this foundational stage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for this purpose. It provides a detailed structural fingerprint of the molecule and, crucially, is inherently quantitative (the signal area is directly proportional to the number of nuclei). For a hydrochloride salt, sample preparation is straightforward.[2]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Weigh 5-10 mg of the synthesized this compound into a clean NMR tube. Add ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine salts as it ensures the amine is fully protonated and allows for the exchange and eventual disappearance of the acidic N-H protons.[2]
-
Internal Standard: For precise quantitative NMR (qNMR), add a known amount of a certified internal standard that has a resonance in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) in the ¹H experiment (e.g., 5 times the longest T1) to ensure accurate integration for quantification.
-
Data Analysis:
-
Identity Confirmation: Compare the observed chemical shifts, multiplicities, and coupling constants with the expected structure.
-
Purity Assessment: Integrate the signals corresponding to the target molecule and compare them to the integration of signals from the internal standard (for qNMR) or any visible impurities. Solvent peaks should be identified and excluded.
-
Interpreting the Data:
| Assignment (Structure) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| (CH₃)₃-C- | ~1.0 | Singlet (s) | 9H | ~25 |
| -C-CH₂-NH₃⁺ | ~2.8 | Singlet (s) | 2H | ~55 |
| C-(CH₃)₃ | N/A | N/A | N/A | ~33 |
| -N-CH₃ | ~2.6 | Singlet (s) | 3H | ~35 |
| -NH₃⁺ | Variable, exchanges with D₂O | Broad singlet | 3H (in non-D₂O) | N/A |
Note: Predicted shifts are estimates and will vary based on solvent and concentration.
The absence of unexpected signals suggests high purity, while the presence of minor peaks can indicate impurities that can be quantified if their structure is known or assumed.
Elemental Analysis (CHN Analysis)
Elemental analysis provides a fundamental check on the empirical formula of the compound. It measures the mass percentages of carbon, hydrogen, and nitrogen, which are then compared to the theoretical values calculated from the molecular formula (C₆H₁₆ClN).[3]
-
Molecular Formula: C₆H₁₅N·HCl
-
Molecular Weight: 137.65 g/mol [1]
-
Theoretical Composition:
-
%C = (6 * 12.011) / 137.65 = 52.35%
-
%H = (16 * 1.008) / 137.65 = 11.72%
-
%N = (1 * 14.007) / 137.65 = 10.18%
-
Data Interpretation:
| Element | Theoretical % | Experimental % | Deviation |
| Carbon | 52.35 | 52.25 | -0.10 |
| Hydrogen | 11.72 | 11.80 | +0.08 |
| Nitrogen | 10.18 | 10.15 | -0.03 |
A deviation of ±0.4% is generally considered acceptable and provides strong evidence for the correct elemental composition and the absence of significant inorganic or carbon-lacking impurities.
Orthogonal Chromatographic Purity Assessment
Chromatographic methods are essential for separating the main component from structurally similar impurities that may not be resolved by NMR.
High-Performance Liquid Chromatography (HPLC)
Aliphatic amines like our target compound lack a strong UV chromophore, making direct detection by HPLC-UV challenging.[4] This necessitates either derivatization to attach a UV-active or fluorescent tag, or the use of alternative detection methods.[5][6]
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A Technical Guide to the Applications of N,2,2-trimethylpropan-1-amine Hydrochloride in Drug Discovery and Development
In the landscape of modern medicinal chemistry, the judicious selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical synthons, sterically hindered amines have emerged as a class of reagents that can impart desirable physicochemical and pharmacological properties to drug candidates. This guide provides an in-depth technical overview of N,2,2-trimethylpropan-1-amine hydrochloride, a prominent member of this class. We will explore its applications, compare its utility with alternative reagents, and provide detailed experimental protocols for its use, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to this compound: A Sterically Hindered Amine
N,2,2-trimethylpropan-1-amine, also known as neopentylamine, is a primary amine characterized by a bulky tert-butyl group adjacent to the amino functionality. The hydrochloride salt is a common and stable form of this amine, enhancing its handling and solubility in various reaction media.
The principal advantage of employing sterically hindered amines like this compound in drug design lies in their ability to modulate key molecular properties. The steric bulk can shield the nitrogen atom from metabolic enzymes, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.[1] Furthermore, the incorporation of such bulky groups can influence the conformation of a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 31820-19-6 |
| Molecular Formula | C6H15N·HCl |
| Molecular Weight | 137.65 g/mol |
| Appearance | Solid |
| Storage | Sealed in dry, room temperature |
Key Application in the Synthesis of CFTR Modulators
A significant and well-documented application of this compound is in the synthesis of modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Mutations in the CFTR gene are the underlying cause of cystic fibrosis, a debilitating genetic disorder. CFTR modulators are a class of drugs that aim to correct the function of the faulty protein.
This compound serves as a crucial building block in the synthesis of certain CFTR corrector molecules. These correctors are designed to help the misfolded CFTR protein to fold correctly, traffic to the cell surface, and function as a chloride channel.
Comparative Analysis: The Advantage of Steric Hindrance
In the synthesis of CFTR modulators, the choice of the amine component is critical for the final compound's efficacy and properties. While simpler, less hindered amines could be used, the incorporation of the neopentyl moiety from N,2,2-trimethylpropan-1-amine offers distinct advantages. The bulky tert-butyl group can contribute to a more rigid conformation of the final molecule, which may be beneficial for optimal interaction with the target protein. Furthermore, as previously mentioned, this steric hindrance can protect the molecule from rapid metabolism, potentially leading to a longer half-life and improved therapeutic window.
While direct, publicly available, side-by-side comparative studies with quantitative yield differences are scarce in the literature for this specific application, the repeated use of this compound in multiple patents for CFTR modulators underscores its importance and efficacy in this context.
Experimental Protocol: Synthesis of a CFTR Modulator Intermediate
The following is a representative experimental protocol for the use of this compound in the synthesis of a key intermediate for a CFTR modulator, as adapted from patent literature.[2]
Reaction Scheme:
Caption: Nucleophilic aromatic substitution reaction.
Materials:
-
Aryl halide intermediate (e.g., a substituted chloropyrimidine)
-
This compound
-
Cesium Carbonate (Cs2CO3)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the aryl halide intermediate in anhydrous DMF, add this compound.
-
To this mixture, add cesium carbonate. The base is crucial for deprotonating the amine hydrochloride in situ, generating the free amine which is the active nucleophile.
-
Stir the reaction mixture at 50°C for 2 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-cold water and stir for 5 minutes.
-
Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can then be purified by a suitable method, such as flash column chromatography, to afford the desired CFTR modulator intermediate.
Causality Behind Experimental Choices:
-
Cesium Carbonate: A strong, yet relatively non-nucleophilic, base is required to effectively deprotonate the amine hydrochloride without competing in the nucleophilic substitution reaction.
-
DMF: A polar aprotic solvent is ideal for this type of reaction as it can dissolve the reactants and facilitate the nucleophilic attack without protonating the amine.
-
Temperature: The reaction is heated to 50°C to provide sufficient activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.
Application in the Synthesis of TNF-alpha Inhibitors
Tumor necrosis factor-alpha (TNF-alpha) is a pro-inflammatory cytokine implicated in a range of autoimmune diseases. Inhibitors of TNF-alpha are therefore an important class of therapeutic agents. Patent literature indicates the use of this compound in the synthesis of N-heterocyclic inhibitors of TNF-alpha expression.
While a detailed, step-by-step protocol is not provided in the available documentation, the inclusion of this building block suggests that the sterically demanding neopentyl group is a key structural feature for achieving the desired biological activity and pharmacological properties in this class of inhibitors. The rationale for its use likely mirrors that in the CFTR modulator synthesis: enhancing metabolic stability and providing a specific conformational constraint to the molecule.
Comparison with Alternative Amines
The choice of an amine building block in drug discovery is a critical decision that can significantly impact the properties of the final compound. This compound is often chosen over other primary amines due to the unique properties conferred by its neopentyl group.
Table 2: Conceptual Comparison of N,2,2-trimethylpropan-1-amine with Other Primary Amines
| Amine | Key Structural Feature | Potential Advantages | Potential Disadvantages |
| Methylamine | Smallest primary amine | Less steric hindrance, may lead to faster reaction rates | Resulting N-methyl group is prone to metabolic oxidation |
| Isopropylamine | Moderate steric hindrance | Balances reactivity and some steric protection | May not provide sufficient metabolic stability in some cases |
| tert-Butylamine | Very high steric hindrance | Excellent metabolic stability | Can be too bulky, leading to slow or no reaction; may negatively impact binding affinity |
| N,2,2-trimethylpropan-1-amine | Bulky group spaced from the nitrogen | Provides significant steric shielding while maintaining nucleophilicity of the primary amine | Higher cost compared to simpler amines |
The key advantage of N,2,2-trimethylpropan-1-amine lies in the separation of the bulky tert-butyl group from the nitrogen atom by a methylene (-CH2-) spacer. This maintains the reactivity of the primary amine for synthetic transformations while still providing substantial steric shielding to the rest of the molecule.
Sources
A Senior Application Scientist's Guide to Amine Hydrochloride Salts: The Case for N,2,2-trimethylpropan-1-amine HCl
This guide provides an in-depth comparison of N,2,2-trimethylpropan-1-amine hydrochloride and its free base counterpart. We will explore the significant advantages conferred by the salt form in research and development settings, supported by established chemical principles and detailed experimental protocols.
Introduction: The Strategic Choice of an Amine's Form
In chemical synthesis and drug development, the physical form of a reagent is a critical variable that dictates its handling, stability, solubility, and reactivity. Amines, a cornerstone of organic chemistry and pharmaceuticals, are often oily, volatile, and malodorous liquids in their free base form. They can also be susceptible to atmospheric oxidation.[1] A common and highly effective strategy to mitigate these issues is the conversion of the amine into a salt, most frequently a hydrochloride (HCl) salt.[2][3]
This conversion is an acid-base reaction where the lone pair of electrons on the amine's nitrogen atom accepts a proton from hydrochloric acid, forming a positively charged ammonium ion and a chloride counter-ion.[4][5] This simple transformation from a covalent molecule to an ionic salt dramatically alters the compound's physicochemical properties, offering substantial benefits for researchers.[6][7]
This guide uses N,2,2-trimethylpropan-1-amine (also known as N-methylneopentylamine), a substituted primary amine, as a representative example to illustrate the practical advantages of using the hydrochloride salt form.
Comparative Analysis: Free Base vs. Hydrochloride Salt
The decision to use an amine as a free base or a hydrochloride salt has significant implications for experimental design and outcomes. The salt form is generally superior in terms of handling, stability, and aqueous solubility.
Physicochemical Properties
The transformation from a neutral, covalent molecule to an ionic salt introduces strong intermolecular forces, leading to profound changes in physical state and solubility.
| Property | N,2,2-trimethylpropan-1-amine (Free Base) | N,2,2-trimethylpropan-1-amine HCl | Advantage of the Hydrochloride Salt |
| Physical State | Inferred to be a liquid or low-melting solid | Crystalline Solid[8] | Ease of Handling: Solids are non-volatile, easier to weigh accurately, and less prone to spills than liquids.[6] |
| Odor | Likely a strong, fishy, amine odor[9] | Odorless | Improved Lab Environment: Eliminates pungent and unpleasant odors, improving workplace safety and comfort.[3][10] |
| Stability | Susceptible to atmospheric oxidation[1] | Stable; the protonated nitrogen is non-nucleophilic and protected from oxidation.[1][6] | Enhanced Shelf-Life & Purity: More resistant to degradation during storage, ensuring reagent purity and experimental reproducibility.[7] |
| Water Solubility | Low to moderate; limited by the hydrophobic alkyl structure. | High; ionic salts readily dissolve in polar solvents like water.[11][12][13] | Aqueous System Compatibility: Enables use in aqueous reaction media, buffers, and biological assays, which is critical for pharmaceutical development.[3][4] |
| Organic Solvent Solubility | Generally soluble in nonpolar organic solvents. | Generally insoluble in nonpolar organic solvents like ether. | Facilitates Purification: This differential solubility allows for the separation of amines from non-basic impurities. |
| Hygroscopicity | Can be hygroscopic. | Can be hygroscopic, but the crystalline nature often makes it more manageable. | While both can absorb water, the solid form is often easier to keep dry. |
Implications for Drug Development
In the pharmaceutical industry, the vast majority of amine-containing active pharmaceutical ingredients (APIs) are formulated as salts.[2][11] About 60% of all basic drug salt forms are hydrochlorides.[2]
-
Bioavailability: Enhanced water solubility often leads to better dissolution in gastrointestinal fluids, which can significantly improve a drug's absorption and bioavailability.[2][6]
-
Formulation: Crystalline solids are much easier to process into tablets and capsules with uniform content and predictable dissolution profiles compared to liquids or oils.[6]
-
Stability: The increased stability of the salt form ensures a longer shelf-life for the final drug product.[7]
Experimental Protocols
The following protocols provide step-by-step methodologies for the preparation and use of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the straightforward conversion of the free base amine to its hydrochloride salt. This process is also an excellent final purification step.
Objective: To prepare the solid, stable hydrochloride salt from the free base amine.
Materials:
-
N,2,2-trimethylpropan-1-amine (free base)
-
Anhydrous diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve 1.0 equivalent of N,2,2-trimethylpropan-1-amine in a minimal amount of anhydrous diethyl ether in a round-bottom flask.
-
Place the flask in an ice bath and begin stirring.
-
Slowly add 1.05 equivalents of concentrated HCl dropwise via a dropping funnel. Causality: The reaction is exothermic; slow addition and cooling prevent excessive heat generation.
-
A white precipitate of the amine hydrochloride salt will form immediately.[5]
-
Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure full conversion.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or non-basic impurities. Causality: The salt is insoluble in ether, while the free base and many organic impurities are, allowing for efficient purification.
-
Dry the resulting white crystalline solid under vacuum to obtain pure this compound.
Caption: Workflow for the synthesis and purification of an amine hydrochloride salt.
Protocol 2: Amide Coupling Reaction Using the Amine Hydrochloride Salt
This protocol demonstrates how to use the stable, easy-to-weigh hydrochloride salt in a common organic reaction, such as amide bond formation.
Objective: To perform an amide coupling reaction between a carboxylic acid and N,2,2-trimethylpropan-1-amine, starting from the hydrochloride salt.
Materials:
-
This compound
-
A carboxylic acid (e.g., Acetic Acid)
-
A coupling agent (e.g., HBTU)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., Nitrogen balloon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq.), the coupling agent HBTU (1.1 eq.), and anhydrous DCM.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, weigh and dissolve the this compound (1.1 eq.) in a minimal amount of DCM.
-
Add the amine salt solution to the reaction vessel.
-
Add the non-nucleophilic base, DIPEA (2.2 eq.), to the reaction mixture. Causality: Two equivalents of base are required. The first equivalent neutralizes the hydrochloride salt to liberate the free amine in situ. The second equivalent neutralizes the acid produced during the coupling reaction.[14]
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup to isolate the desired amide product.
Caption: Workflow for amide coupling using an amine hydrochloride salt.
Conclusion
The conversion of N,2,2-trimethylpropan-1-amine to its hydrochloride salt is a simple yet powerful technique to enhance the compound's utility in a laboratory setting. The resulting crystalline solid offers marked improvements in handling, stability, and solubility in polar solvents.[6][7] These advantages streamline experimental workflows, improve the reliability of results, and are essential for applications in pharmaceutical development where safety, stability, and precise formulation are paramount. For researchers and drug development professionals, choosing the hydrochloride salt form is a strategic decision that optimizes the entire development lifecycle, from the bench to production.
References
-
Vertex AI Search. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?6
-
Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
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Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation.
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability.
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Sigma-Aldrich. This compound.
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Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
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Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?
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Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases.
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StudySmarter. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines.
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A Comparative Guide to the Synthetic Routes of N,2,2-trimethylpropan-1-amine hydrochloride
Introduction
N,2,2-trimethylpropan-1-amine hydrochloride is a tertiary amine salt that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The sterically hindered neopentyl group imparts unique properties to molecules containing this moiety, influencing their conformational behavior and metabolic stability. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various applications. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering insights into the experimental design, reaction mechanisms, and relative merits of each approach. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.
Synthetic Routes Overview
Three primary synthetic strategies for the preparation of this compound are discussed in this guide:
-
Reductive Amination of Pivaldehyde with Methylamine: A convergent and efficient one-pot approach.
-
N-methylation of 2,2-dimethylpropan-1-amine: A classical approach involving the alkylation of a primary amine.
-
Amide Formation followed by Reduction: A two-step sequence starting from a carboxylic acid derivative.
Each of these routes offers distinct advantages and disadvantages concerning factors such as atom economy, reagent availability and toxicity, reaction conditions, and scalability. The following sections will delve into the detailed experimental protocols, mechanistic underpinnings, and a comparative analysis of these synthetic pathways.
Route 1: Reductive Amination of Pivaldehyde with Methylamine
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2] This one-pot reaction combines an aldehyde or ketone with an amine in the presence of a reducing agent to form the corresponding amine.[3] In this route, pivaldehyde (2,2-dimethylpropanal) is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the target tertiary amine.
Mechanism
The reaction proceeds in two key stages within a single reaction vessel. First, the nucleophilic methylamine attacks the electrophilic carbonyl carbon of pivaldehyde, leading to the formation of a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a Schiff base (imine). The choice of a mild reducing agent is crucial, as it must selectively reduce the imine in the presence of the starting aldehyde. Sodium triacetoxyborohydride is an excellent choice for this purpose due to its mild nature and tolerance of a wide range of functional groups.[3]
Experimental Protocol
-
Materials: Pivaldehyde, methylamine hydrochloride, sodium triacetoxyborohydride, dichloromethane (DCM, anhydrous), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate, hydrochloric acid (ethanolic or ethereal solution).
-
Procedure:
-
To a stirred solution of pivaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add methylamine hydrochloride (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 25 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,2,2-trimethylpropan-1-amine.
-
For purification, the crude amine can be distilled under reduced pressure or purified by column chromatography on silica gel.
-
To form the hydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
-
Advantages and Disadvantages
-
Advantages: High atom economy, convergent one-pot procedure, and generally good yields. The use of a mild reducing agent enhances functional group tolerance.
-
Disadvantages: Pivaldehyde can be prone to self-condensation under basic conditions. The purity of the starting materials is crucial for obtaining a clean product.
Route 2: N-methylation of 2,2-dimethylpropan-1-amine
This classical approach involves the direct alkylation of the primary amine, 2,2-dimethylpropan-1-amine (neopentylamine), with a methylating agent. While conceptually straightforward, this method can be challenging due to the potential for over-alkylation, leading to the formation of a quaternary ammonium salt.[4]
Mechanism
The lone pair of electrons on the nitrogen atom of neopentylamine acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent (e.g., methyl iodide or dimethyl sulfate) in an SN2 reaction. A base is typically required to neutralize the hydrogen halide or sulfuric acid byproduct. The resulting secondary amine is often more nucleophilic than the starting primary amine, making it susceptible to a second methylation to form the desired tertiary amine. However, the tertiary amine can also be methylated to form a quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the tertiary amine.
Greener alternatives to traditional alkylating agents, such as dimethyl carbonate, have been developed to mitigate the toxicity and environmental impact of reagents like dimethyl sulfate.[5]
Experimental Protocol
-
Materials: 2,2-dimethylpropan-1-amine, methyl iodide, potassium carbonate (anhydrous), acetonitrile (anhydrous), diethyl ether, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate, hydrochloric acid (ethanolic or ethereal solution).
-
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.5 eq.) in anhydrous acetonitrile, add 2,2-dimethylpropan-1-amine (1.0 eq.).
-
Add methyl iodide (2.2 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude N,2,2-trimethylpropan-1-amine.
-
Purify the product by distillation or column chromatography.
-
Form the hydrochloride salt as described in Route 1.
-
Advantages and Disadvantages
-
Advantages: Utilizes a readily available starting primary amine. The procedure is relatively simple to perform.
-
Disadvantages: Prone to over-alkylation, leading to a mixture of products and potentially lower yields of the desired tertiary amine. Methylating agents like methyl iodide and dimethyl sulfate are toxic and require careful handling.
Route 3: Amide Formation and Reduction
This two-step sequence offers a more controlled approach to the synthesis of the target amine. The first step involves the formation of an amide from a pivalic acid derivative and methylamine, followed by the reduction of the amide to the tertiary amine.
Mechanism
The synthesis begins with the activation of pivalic acid, typically by converting it to the more reactive pivaloyl chloride. Pivaloyl chloride then reacts with methylamine in a nucleophilic acyl substitution reaction to form N-methyl-2,2-dimethylpropanamide. The subsequent reduction of the amide to the amine is a powerful transformation, commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6][7][8] The hydride reagent delivers a hydride ion to the carbonyl carbon of the amide, and after a series of steps involving the elimination of an oxygen-aluminum species, a second hydride addition leads to the formation of the amine.[8]
Experimental Protocol
-
Part A: Synthesis of N-methyl-2,2-dimethylpropanamide
-
Materials: Pivaloyl chloride, methylamine hydrochloride, triethylamine, DCM (anhydrous), 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve methylamine hydrochloride (1.1 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-2,2-dimethylpropanamide, which can often be used in the next step without further purification.
-
-
-
Part B: Reduction of N-methyl-2,2-dimethylpropanamide
-
Materials: N-methyl-2,2-dimethylpropanamide, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 15% aqueous sodium hydroxide solution.
-
Procedure:
-
Caution! LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
-
To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C, slowly add a solution of N-methyl-2,2-dimethylpropanamide (1.0 eq.) in anhydrous THF.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Filter the mixture and wash the solid with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude N,2,2-trimethylpropan-1-amine.
-
Purify the product by distillation or column chromatography.
-
Form the hydrochloride salt as described in Route 1.
-
-
Advantages and Disadvantages
-
Advantages: This route is highly controlled and avoids the issue of over-alkylation. The starting materials are readily available.
-
Disadvantages: It is a two-step process, which is less convergent than reductive amination. The use of LiAlH₄ requires stringent anhydrous conditions and careful handling due to its high reactivity.
Comparative Analysis
| Feature | Route 1: Reductive Amination | Route 2: N-methylation | Route 3: Amide Formation & Reduction |
| Number of Steps | 1 (one-pot) | 1 | 2 |
| Atom Economy | High | Moderate | Low |
| Reagent Safety | Moderate (NaBH(OAc)₃ is relatively safe) | Low (Methyl iodide is toxic) | Low (LiAlH₄ is highly reactive and pyrophoric) |
| Reaction Conditions | Mild | Moderate (reflux) | Harsh (reflux with pyrophoric reagent) |
| Control of Selectivity | Good | Poor (risk of over-alkylation) | Excellent |
| Scalability | Good | Moderate | Moderate (handling of LiAlH₄ can be challenging on a large scale) |
| Estimated Yield | Good to Excellent | Variable (depends on control of over-alkylation) | Good |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 294-296 °C
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~9.5 (br s, 2H, NH₂⁺), 2.8 (s, 2H, CH₂), 2.5 (s, 3H, N-CH₃), 1.0 (s, 9H, C(CH₃)₃). Note: Predicted spectrum based on analogous compounds.
-
¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) ~65 (CH₂), 40 (N-CH₃), 32 (quaternary C), 26 (C(CH₃)₃). Note: Predicted spectrum based on analogous compounds.
-
IR (KBr, cm⁻¹): ~2960 (C-H stretch), ~2700-2400 (N-H stretch of ammonium salt), ~1470 (C-H bend).[9][10]
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher, including scale, available equipment, and safety considerations.
-
Route 1 (Reductive Amination) is arguably the most efficient and elegant approach for laboratory-scale synthesis, offering a one-pot procedure with good yields and high atom economy.
-
Route 2 (N-methylation) is a viable option if the starting primary amine is readily available and if the potential for over-alkylation can be carefully managed. The use of greener methylating agents is recommended.
-
Route 3 (Amide Formation and Reduction) provides the highest degree of control, making it a reliable, albeit longer, synthetic sequence. The hazardous nature of lithium aluminum hydride necessitates appropriate safety precautions.
For most research and development applications, the reductive amination pathway represents the optimal balance of efficiency, safety, and yield.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906). Retrieved from [Link]
-
PubChem. (n.d.). 3-chloro-N,N,2-trimethylpropan-1-amine;hydron;chloride. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0163579). Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Bloom Tech. (2024). How to Make Methylamine Hydrochloride?. Retrieved from [Link]
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]
-
Chegg. (2024). Which is the reduction product of N-methylpropanamide with LiAlH4. Retrieved from [Link]
-
ResearchGate. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Retrieved from [Link]
-
NIST. (n.d.). Trimethylamine hydrochloride. Retrieved from [Link]
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The Hive Archive. (2005). Reductive Amination of MDP2P to MDA. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]
- Google Patents. (n.d.). WO2017035224A1 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof.
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UQTR. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]
-
ResearchGate. (2025). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanamine, N,N,2-trimethyl-2-[(2,2,3-trimethyl-1-pyrrolidinyl)oxy]-, (S)-. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-AMINO-2-METHYLPROPANE-2-THIOL-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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biological activity screening of N,2,2-trimethylpropan-1-amine hydrochloride derivatives
An In-Depth Guide to the Biological Activity Screening of N,2,2-trimethylpropan-1-amine Hydrochloride Derivatives
Introduction: Unlocking the Therapeutic Potential of Novel Amine Scaffolds
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is a cornerstone of identifying new therapeutic agents. Small molecules centered around an amine functional group are particularly prevalent in pharmaceuticals due to their ability to form key ionic interactions with biological targets. This guide focuses on a strategic approach to evaluating the biological activity of a novel class of compounds: derivatives of this compound.
N,2,2-trimethylpropan-1-amine, a methylated analogue of tert-butylamine, presents a compact and sterically hindered aliphatic core. Its derivatives offer a unique three-dimensional chemical space for probing protein binding pockets. A systematic screening campaign is essential to elucidate the potential of these derivatives and establish a preliminary structure-activity relationship (SAR), which is critical for guiding further medicinal chemistry efforts.
This guide provides a comprehensive framework for researchers and drug development professionals to conduct such a screening cascade. We will detail the experimental rationale, provide step-by-step protocols for primary and secondary assays, and present a model for comparative data analysis.
The Screening Cascade: A Strategy for Efficient Discovery
A tiered or cascade approach is the most resource-efficient method for screening a new library of compounds. This strategy begins with broad, high-throughput assays to identify general activity and triage inactive compounds. Subsequent tiers involve more specific, complex, and lower-throughput assays to determine the mechanism of action for the most promising "hits."
Our proposed workflow for the N,2,2-trimethylpropan-1-amine derivative library is as follows:
Caption: A tiered screening cascade for hit identification and validation.
Tier 1: Primary Antiproliferative Screening
The initial goal is to assess the broad cytotoxic or antiproliferative potential of the derivative library. A robust and cost-effective cell-based assay is ideal for this purpose. The MTT assay, which measures metabolic activity as a proxy for cell viability, is a gold standard for this type of screen.
Experimental Protocol: MTT Assay for Antiproliferative Activity
This protocol is designed to screen the library against a panel of cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) to identify compounds with cytotoxic effects.
Principle: The tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
N,2,2-trimethylpropan-1-amine derivatives (dissolved in DMSO to 10 mM stock)
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the derivative compounds. Add 1 µL of compound dilutions to the respective wells to achieve a final screening concentration (e.g., 10 µM). Include wells for:
-
Vehicle Control: 1 µL of DMSO only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control:
-
% Viability = [(Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Comparative Data Analysis: From Raw Data to Actionable Insights
The output of the primary screen is a large dataset that must be processed and visualized for comparison. A heatmap is an effective tool for visualizing the activity of all compounds across all cell lines. For more detailed analysis, the data should be tabulated.
Let's consider a hypothetical library of five derivatives (TPA-001 to TPA-005) compared against a standard-of-care drug, Doxorubicin.
Table 1: Hypothetical Primary Screening Results (% Cell Viability at 10 µM)
| Compound ID | Structure Modification | HeLa | A549 | MCF-7 | Average Viability | Hit? |
| TPA-001 | R = H (Parent Scaffold) | 98.2 | 101.5 | 95.7 | 98.5 | No |
| TPA-002 | R = 4-Fluorophenyl | 45.3 | 52.1 | 88.4 | 61.9 | Yes |
| TPA-003 | R = 4-Methoxyphenyl | 89.1 | 92.5 | 90.3 | 90.6 | No |
| TPA-004 | R = 3,4-Dichlorophenyl | 12.5 | 8.9 | 25.1 | 15.5 | Yes (Potent) |
| TPA-005 | R = Naphthyl | 65.7 | 48.9 | 55.2 | 56.6 | Yes |
| Doxorubicin | (Positive Control) | 5.2 | 7.8 | 6.1 | 6.4 | Yes |
A "Hit" is defined here as a compound reducing average cell viability to < 70%.
From this primary data, TPA-002, TPA-004, and TPA-005 are identified as hits. TPA-004 is particularly potent and warrants immediate progression to secondary screening to determine its IC50 value (the concentration required to inhibit 50% of cell growth).
Tier 2: IC50 Determination and Target-Based Assays
After identifying primary hits, the next step is to quantify their potency and begin investigating their mechanism of action.
IC50 Determination
The MTT assay protocol is repeated for the hit compounds, but this time using a range of concentrations (e.g., 8-point, 3-fold serial dilutions from 100 µM down to ~4.5 nM). The resulting dose-response data is plotted, and a non-linear regression analysis is used to calculate the IC50 value.
Table 2: Hypothetical IC50 Values for Hit Compounds
| Compound ID | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| TPA-002 | 8.9 | 12.3 | > 50 |
| TPA-004 | 0.75 | 0.52 | 1.8 |
| TPA-005 | 15.2 | 9.8 | 11.4 |
| Doxorubicin | 0.08 | 0.11 | 0.09 |
This data confirms that TPA-004 is the most potent derivative, with sub-micromolar activity against HeLa and A549 cells.
Investigating the Mechanism: Target-Based Assays
The broad antiproliferative activity of TPA-004 could be due to a specific molecular target or non-specific toxicity. A common strategy is to screen the compound against a panel of known cancer-related targets, such as protein kinases.
Characterization of Impurities in Commercial N,2,2-trimethylpropan-1-amine Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity of their work. N,2,2-trimethylpropan-1-amine hydrochloride, a valuable building block in organic synthesis, is no exception. The presence of impurities, even in trace amounts, can have significant downstream effects on reaction yields, product purity, and in the context of drug development, patient safety. This guide provides an in-depth technical comparison of methodologies for the characterization of impurities in commercial this compound, grounded in established scientific principles and field-proven insights.
The Synthetic Landscape and Anticipated Impurities
A thorough understanding of the synthetic route to this compound is the first step in predicting potential process-related impurities. A common and efficient method for the synthesis of tertiary amines is the reductive amination of an aldehyde with a secondary amine. In the case of N,2,2-trimethylpropan-1-amine, this would likely involve the reaction of 2,2-dimethylpropanal (pivalaldehyde) with dimethylamine , followed by reduction and salt formation with hydrochloric acid.
Based on this synthetic pathway, a profile of potential impurities can be anticipated:
-
Unreacted Starting Materials: Residual 2,2-dimethylpropanal and dimethylamine.
-
Intermediate Species: The intermediate iminium salt formed from the condensation of the aldehyde and amine may persist if the reduction step is incomplete.
-
Byproducts of the Reducing Agent: The choice of reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) can introduce specific byproducts.
-
Over-alkylation Products: While less likely with a secondary amine, side reactions can potentially lead to other alkylated species.
-
Degradation Products: The stability of the final hydrochloride salt is crucial. Forced degradation studies can reveal potential degradation pathways under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1][2] Amines, in general, are susceptible to oxidation.[2]
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides stringent guidelines (Q3A/B) on the identification and qualification of impurities in new drug substances, which serve as a benchmark for quality control.[3]
A Comparative Analysis of Analytical Methodologies
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities. This section compares the utility of various techniques and provides exemplary experimental protocols.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for identifying starting materials and low molecular weight byproducts.[4]
Causality Behind Experimental Choices: The choice of a suitable capillary column is critical for achieving good separation of structurally similar amines. A mid-polarity column is often a good starting point. Derivatization is sometimes employed for amines to improve their chromatographic behavior and reduce peak tailing, although direct analysis is also possible.[5]
View Detailed Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of methanol.
-
For the analysis of the free base, the sample can be neutralized with a suitable base (e.g., 1M NaOH) and extracted with an organic solvent like dichloromethane.
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-350.
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard and creating a calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including non-volatile impurities and degradation products.[6] For amines that lack a strong UV chromophore, pre-column derivatization is often necessary to enable sensitive detection.[5]
Causality Behind Experimental Choices: Reversed-phase HPLC is the most common mode for pharmaceutical analysis. The choice of a C18 column provides good retention for a wide range of organic molecules. A gradient elution is often necessary to separate compounds with different polarities in a single run. Derivatizing agents like Dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amines to form highly fluorescent or UV-active derivatives.[5]
View Detailed Experimental Protocol: HPLC Analysis with Pre-Column Derivatization
Objective: To quantify non-volatile impurities and degradation products.
Instrumentation:
-
HPLC system with a UV or Fluorescence detector (e.g., Agilent 1260 Infinity II).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Reagents:
-
Derivatizing agent: 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (1 mg/mL in acetonitrile).
-
Borate buffer (0.1 M, pH 9.0).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound sample (1 mg/mL) in water.
-
In a vial, mix 100 µL of the sample solution with 400 µL of borate buffer.
-
Add 500 µL of the FMOC-Cl solution, vortex, and let the reaction proceed at room temperature for 10 minutes.
-
Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine).
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm).
Data Analysis:
-
Calculate the percentage of each impurity based on the peak area relative to the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms within a molecule.
Causality Behind Experimental Choices: High-field NMR (e.g., 400 MHz or higher) provides better resolution for distinguishing between structurally similar compounds. Deuterated solvents like D₂O or CDCl₃ are used to avoid interference from solvent protons. The chemical shifts of the N,N-dimethyl protons and the neopentyl group protons are characteristic and can be used for structural confirmation.[7][8][9]
View Detailed Experimental Protocol: NMR Analysis
Objective: To elucidate the structure of unknown impurities.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the isolated impurity or the bulk sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 20 ppm.
NMR Acquisition Parameters (¹³C NMR):
-
Pulse Program: Standard zgpg30.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 240 ppm.
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, integration, and coupling patterns to determine the molecular structure.
Data Presentation and Comparison
To facilitate a clear comparison of results obtained from different analytical techniques and from different commercial sources, data should be summarized in a structured format.
Table 1: Hypothetical Impurity Profile of Commercial this compound
| Impurity ID | Potential Structure | Retention Time (GC-MS) (min) | Retention Time (HPLC) (min) | Identification Method | Typical Abundance (%) |
| IMP-01 | 2,2-dimethylpropanal | 5.2 | - | GC-MS | < 0.1 |
| IMP-02 | Dimethylamine | 3.1 | - | GC-MS | < 0.05 |
| IMP-03 | Iminium Intermediate | - | 12.5 | HPLC, NMR | < 0.2 |
| IMP-04 | Unknown Degradant | - | 18.7 | HPLC, MS, NMR | < 0.15 |
Experimental Workflow Visualization
A systematic workflow is crucial for the efficient and accurate characterization of impurities.
Caption: Workflow for the characterization of impurities.
Conclusion and Best Practices
The comprehensive characterization of impurities in this compound is a critical aspect of quality control in research and drug development. A combination of chromatographic and spectroscopic techniques provides a robust framework for the identification and quantification of process-related impurities and degradation products.
Key Recommendations:
-
Orthogonal Methods: Employ at least two different analytical techniques (e.g., GC-MS and HPLC) to ensure a comprehensive impurity profile.
-
Forced Degradation Studies: Conduct forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[1][10]
-
Reference Standards: Whenever possible, synthesize or procure reference standards for known impurities to ensure accurate quantification.
-
Documentation: Maintain meticulous records of all experimental procedures and results to ensure traceability and compliance with regulatory standards.
By adhering to these principles, researchers can ensure the quality and purity of this compound, thereby enhancing the reliability and reproducibility of their scientific endeavors.
References
- Huang, Y., et al. (2010). Simultaneous determination of aliphatic primary amines and diamines by reversed-phase high-performance liquid chromatography after pre-column derivatization with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester.
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. Retrieved from [Link]
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-328.
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine. Retrieved from [Link]
- Liu, Y., et al. (2007). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Talanta, 72(4), 1499-1504.
-
Ke, Z., Zhao, Y., Li, R., & Liu, Z. (2020). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). ResearchGate. Retrieved from [Link]
- Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478.
- Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
- Khan, M. S., & Kumar, S. (2004).
- Moussa, H. M., & Al-Saeed, M. H. (2010). GC-IRD methods for the identification of some tertiary amines related to MDMA.
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Agilent. (n.d.). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]
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Alchem.Pharmtech. (n.d.). This compound. Retrieved from [Link]
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Chromatography Forum. (2014). tertiary amines by GC-MS. Retrieved from [Link]
- Singh, R., & Rehman, Z. U. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Analytical & Pharmaceutical Research, 3(4), 00072.
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
- D'Orazio, G., et al. (2014). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column.
-
YouTube. (2022). why conduct forced degradation?. Retrieved from [Link]
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]
-
Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from [Link]
-
Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
- Shao, Y., et al. (2004). A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 625-631.
-
Hach. (n.d.). Certificates of Analysis. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Medhi, C., & Sarmah, P. (2007). Insights on co-catalyst-promoted enamine formation between dimethylamine and propanal through ab initio and density functional theory study. The Journal of Physical Chemistry A, 111(48), 12169-12178.
-
ResearchGate. (n.d.). Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals. Retrieved from [Link]
- Wang, C., et al. (2021). A Sustainable Heterogeneous Catalytic Reductive Amination of Lignin Models to Produce Aromatic Tertiary Amines. ChemSusChem, 14(15), 3147-3155.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 16-23.
-
SafetyCulture. (2025). How to Get a Certificate of Analysis (COA). Retrieved from [Link]
- Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 730.
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
PubChem. (n.d.). Neopentylamine. Retrieved from [Link]
- Shestakova, P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
-
OPUS. (n.d.). Analytical Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Neopentylamine. Retrieved from [Link]
- Wang, D., et al. (2019). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology, 9(18), 5028-5037.
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- 8. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,2,2-trimethylpropan-1-amine hydrochloride
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The responsible management of chemical waste is a cornerstone of this commitment. This guide provides a detailed protocol for the proper disposal of N,2,2-trimethylpropan-1-amine hydrochloride (CAS No: 31820-19-6), moving beyond mere compliance to foster a culture of safety and operational excellence within the laboratory.
Chemical Profile and Inherent Hazards
This compound is a solid organic compound.[1] Understanding its chemical identity and associated hazards is the first step in its safe handling and disposal. As a hydrochloride salt of an amine, it presents specific risks that must be managed.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate summary of the primary hazards associated with this compound. It is designated with the GHS07 pictogram, indicating it is a substance that can cause less serious health effects.[1]
| Hazard Class | GHS Code | Description | Primary Precautionary Response |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling.[3][4] |
| Eye Irritation | H319 | Causes serious eye irritation. | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[3][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area.[1][4] |
These classifications mandate that this compound be handled with appropriate engineering controls (such as a chemical fume hood) and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][5]
Regulatory Framework: A Foundation of Compliance
The disposal of any chemical waste is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary federal guidelines.[6]
This compound is not specifically listed on the EPA's F, K, P, or U lists of hazardous wastes.[6][7] However, this does not mean it is exempt from hazardous waste regulations. A chemical waste may be classified as hazardous if it exhibits one or more of the following characteristics: ignitability (D001), corrosivity (D002), reactivity (D003), or toxicity.[6][8] While this compound in its solid salt form is not ignitable, any solution or mixture must be evaluated. For instance, a solution with a pH of ≤2 or ≥12.5 would be considered a corrosive hazardous waste (D002).[8]
The core directive is clear: all chemical waste disposal must be conducted in strict accordance with federal, state, and local environmental control regulations. [3][9] This invariably means that the final disposal must be managed by a licensed and approved waste disposal contractor.
Spill Management: An Immediate Action Protocol
Accidents happen, but a prepared response minimizes risk. In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[10]
-
Don Appropriate PPE: Before approaching the spill, at a minimum, wear safety goggles, chemical-resistant gloves (nitrile is a common choice, but consult your institution's specific guidelines), and a lab coat. If there is a risk of dust inhalation, a NIOSH-approved respirator may be necessary.[5]
-
Contain and Absorb: For a solid spill, carefully sweep up the material to avoid generating dust.[5] For a liquid spill, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[10][11]
-
Collect Waste: Scoop the absorbed material or swept solid into a sealable, airtight, and compatible waste container.[10] This container must be clearly labeled as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent, contaminated PPE, and cleaning cloths, must be placed in the hazardous waste container for disposal.
Disposal Pathways for this compound
The selection of a disposal pathway depends on the form of the waste: the pure chemical, a dilute solution, or contaminated lab materials. The following decision workflow provides a logical guide for proper waste segregation and disposal.
Caption: Decision workflow for the disposal of this compound waste.
Primary Disposal Method: High-Temperature Incineration
For this class of organic amine compounds, high-temperature incineration in an approved hazardous waste facility is the industry-standard and most environmentally sound disposal method.[12]
-
Mechanism of Action: Incineration ensures the complete thermal decomposition of the molecule. At high temperatures, the compound breaks down into simpler, less toxic components such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][13] These gaseous byproducts are then treated by the facility's flue gas scrubbing systems to prevent their release into the atmosphere.
-
Causality: Entrusting this process to a licensed contractor is non-negotiable. These facilities are equipped with the specialized equipment and environmental controls necessary to handle such waste safely and in compliance with EPA regulations.[3]
Alternative Treatment Methods (Industrial Scale)
While not typically performed at the laboratory scale, it is valuable for the comprehensive scientist to be aware of broader amine waste treatment strategies. These are generally employed in large-scale industrial settings, such as gas sweetening plants or carbon capture facilities.[14][15][16]
-
Chemical Treatment: Methods can include acid-base neutralization or oxidative degradation to break down the amine structure.[14]
-
Biological Treatment: In some cases, amine wastes can be degraded aerobically or anaerobically by specialized microorganisms in bioreactors.[14][17] This is often seen as an economically feasible and environmentally friendly option for large volumes of dilute amine wastewater.[17]
These methods require significant infrastructure and are not applicable for the disposal of laboratory quantities of this compound. The standard laboratory protocol remains collection for professional incineration.
Final Protocol: Waste Collection and Storage
-
Use Compatible Containers: Waste this compound and its solutions must be collected in sealable, airtight containers that are compatible with the chemical.[10]
-
Label Correctly: As soon as waste is added, the container must be affixed with a "Hazardous Waste" label. The label must include the full chemical name and a description of the contents.
-
Segregate Waste: Do not mix this waste with other incompatible waste streams. Store the container away from acids, strong oxidizers, and sources of heat or ignition.[10]
-
Arrange for Disposal: When the container is full or the project is complete, follow your institution's procedures to arrange for collection by its environmental health and safety (EHS) department or licensed waste contractor.
By adhering to these scientifically grounded procedures, you ensure the safety of your laboratory personnel, protect the environment, and uphold the highest standards of professional integrity.
References
- Vulcanchem. N,2,2-trimethylcyclopropan-1-amine hydrochloride.
- Sigma-Aldrich. This compound.
- ResearchGate. Treatment of amine wastes generated in industrial processes.
- Sigma-Aldrich. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- Sigma-Aldrich. 3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride.
- Tri-iso. MATERIAL SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Google Patents. Method of treatment of amine waste water and a system for accomplishing the same.
- Washington State University. Standard Operating Procedure for Methylamine.
- Cole-Parmer. Material Safety Data Sheet.
- Chemtron Supply Corporation. Safety Data Sheet.
- PubChem. 3-chloro-N,N,2-trimethylpropan-1-amine;hydron;chloride.
- Yin, J., et al. Handling of Amine-Based Wastewater Produced During Carbon Capture.
- Fisher Scientific. SAFETY DATA SHEET.
- Synblock. CAS 31820-19-6 | this compound.
- Wikipedia. Amine gas treating.
- Covestro Solution Center. SAFETY DATA SHEET.
- Cayman Chemical. Safety Data Sheet.
- EPA. EPA HAZARDOUS WASTE CODES.
- GEA. Amine treatment.
- Fisher Scientific. SAFETY DATA SHEET.
- Regulations.gov. Safety Data Sheet.
- Greenbook.net. SAFETY DATA SHEET CLEAN AMINE®.
- EPA. Hazardous Waste Listings.
- My Alfred University. EPA Hazardous Waste Codes.
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Comprehensive Safety and Handling Guide for N,2,2-trimethylpropan-1-amine hydrochloride
This guide provides essential safety protocols and operational directives for the handling of N,2,2-trimethylpropan-1-amine hydrochloride (CAS No. 31820-19-6). The information herein is intended for trained professionals in research and development environments. The causality behind each procedural step is explained to ensure a deep understanding of the risks and mitigation strategies, fostering a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. A thorough risk assessment is the cornerstone of safe laboratory practices.
1.1. GHS Hazard Classification
Understanding the specific hazards is the first step in protecting yourself and your colleagues. This compound is classified under the Globally Harmonized System (GHS) as follows:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1][2][3]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1][2][3]
-
Specific target organ toxicity, single exposure; Respiratory system (Category 3), H335: May cause respiratory irritation.[1][2][3]
1.2. Primary Routes of Exposure The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The operational protocols outlined in this guide are designed to minimize the risk of exposure through these routes.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial for mitigating the risks associated with this compound. The selection of appropriate PPE is a critical control measure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation.[6] Gloves must be inspected before use and removed using the proper technique to avoid skin contact. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be used when there is a risk of splashing. | To protect against eye irritation from dust particles or splashes.[1] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Not required under normal handling conditions with adequate ventilation. In case of insufficient ventilation or for large spills, use a NIOSH-approved respirator. | To prevent respiratory tract irritation from dust inhalation.[1] |
Safe Handling and Storage Workflow
A systematic workflow ensures that this compound is handled and stored in a manner that minimizes risk at every stage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
